SB-633825
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-[5-(6-methoxynaphthalen-2-yl)-1-methyl-2-(2-methyl-4-methylsulfonylphenyl)imidazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-15-24(35(4,32)33)9-10-25(18)28-30-26(19-11-13-29-14-12-19)27(31(28)2)22-6-5-21-17-23(34-3)8-7-20(21)16-22/h5-17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSNJSQTPLXCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC(=C(N2C)C3=CC4=C(C=C3)C=C(C=C4)OC)C5=CC=NC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of SB-633825: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-633825 is a potent, ATP-competitive small molecule inhibitor with a multi-kinase inhibitory profile. Originally developed as an inhibitor of the Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (TIE2), it has demonstrated significant activity against Lymphocyte-Oriented Kinase (LOK), also known as Serine/Threonine Kinase 10 (STK10), and Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of therapeutics. This compound is a notable example, exhibiting a distinct polypharmacology that presents opportunities for therapeutic intervention in oncology and other areas. Understanding its precise mechanism of action is crucial for its rational development and clinical application. This guide synthesizes the available data on this compound, focusing on its core biochemical and cellular effects.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound has been characterized against a broad panel of kinases. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: Inhibitory Activity of this compound against Primary Targets
| Target Kinase | Alternative Name | IC50 (nM) |
| TIE2 | TEK | 3.5 |
| LOK | STK10 | 66 |
| BRK | PTK6 | 150 |
Data sourced from in vitro kinase assays.
Table 2: Selectivity Profile of this compound against a Broader Kinase Panel
A comprehensive kinase screen of the Published Kinase Inhibitor Set (PKIS), which includes this compound, was conducted against a panel of 224 kinases.[1] The data revealed that this compound has a relatively clean inhibition profile, with its most potent activity directed at TIE2, LOK, and BRK.[2][3] Further details from such comprehensive screens can be found in the supplementary materials of the original publication by Elkins JM, et al. in Nature Biotechnology, 2016.[1]
Core Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the phosphorylation of their downstream substrates.[4] This action blocks the propagation of intracellular signals that are crucial for various cellular functions.
Inhibition of the TIE2 Signaling Pathway
TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells. It plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones. The binding of its ligands, the angiopoietins (ANGPT1 and ANGPT2), leads to TIE2 autophosphorylation and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote endothelial cell survival, migration, and vessel maturation. By inhibiting TIE2, this compound can disrupt these processes, leading to an anti-angiogenic effect.
Inhibition of the LOK (STK10) Signaling Pathway
LOK (STK10) is a serine/threonine kinase that is highly expressed in hematopoietic cells. It is involved in regulating cytoskeletal rearrangements and cell migration through the phosphorylation of Ezrin-Radixin-Moesin (ERM) family proteins. LOK has also been implicated as a polo-like kinase kinase. Inhibition of LOK by this compound can therefore interfere with immune cell function and potentially other processes involving cytoskeletal dynamics.
References
Technical Guide: Primary Targets and Mechanism of Action of SB-633825
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary molecular targets of the small molecule inhibitor SB-633825. The information presented herein is compiled from comprehensive analyses of peer-reviewed literature and focuses on the quantitative interaction of this compound with its targets, the experimental methodologies used for these determinations, and the relevant signaling pathways.
Executive Summary
This compound is a potent, ATP-competitive inhibitor primarily targeting a small subset of protein kinases. Its principal targets have been identified as Tyrosine-protein kinase receptor TIE-2, Serine/threonine-protein kinase 10 (LOK/STK10), and Breast tumor kinase (BRK/PTK6). The inhibitory activity of this compound against these kinases underlies its potential effects on cellular processes such as angiogenesis and cell proliferation. This document outlines the specific binding affinities, detailed experimental protocols for kinase inhibition assays, and visual representations of the associated signaling pathways and experimental workflows.
Primary Molecular Targets of this compound
The primary targets of this compound are the protein kinases TIE2, LOK, and BRK. It acts as an ATP-competitive inhibitor for these enzymes.[1]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been quantified by determining the half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | Alternative Name(s) | IC50 (nM) |
| TIE2 | TEK | 3.5 |
| LOK | STK10 | 66 |
| BRK | PTK6 | 150 |
Table 1: IC50 values of this compound against its primary kinase targets.
At a concentration of 0.1 µM, this compound has been shown to inhibit the maximal activity of LOK to 44% and TIE2 to 75%.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[1] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase's active site. By occupying this site, this compound prevents the binding of the natural substrate, ATP, thereby blocking the phosphorylation of downstream substrate proteins. This inhibition of kinase activity disrupts the signaling pathways controlled by TIE2, LOK, and BRK.
References
SB-633825: A Technical Guide to its ATP-Competitive Inhibition of TIE2, LOK, and BRK Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ATP-competitive binding mechanism of SB-633825, a potent inhibitor of Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK), and Breast tumor kinase (BRK). The document details the quantitative inhibitory activity, the experimental protocols for its characterization, and the signaling pathways affected by this compound.
Core Mechanism: ATP-Competitive Binding
This compound functions as an ATP-competitive inhibitor, a common mechanism for kinase inhibitors.[1] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase's catalytic domain.[2] By occupying this site, this compound directly prevents the binding of the endogenous substrate, adenosine (B11128) triphosphate (ATP), which is essential for the phosphotransfer reaction that underlies kinase activity.[1][2] The structural basis for this competitive binding has been confirmed through X-ray crystallography studies of this compound in complex with its target kinases.[3]
The inhibition of these kinases by this compound has been shown to disrupt key cellular processes. The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of angiogenesis, and its inhibition is an attractive anti-cancer strategy.[3] LOK (also known as STK10) is involved in lymphocyte function, while BRK (also known as PTK6) is implicated in the proliferation and migration of breast cancer cells.[3]
Quantitative Inhibitory Activity
The potency of this compound against its primary kinase targets has been determined through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from multiple studies confirming the potent and ATP-competitive nature of this compound.[3][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for characterizing such an inhibitor.
References
SB-633825: A Potent ATP-Competitive Inhibitor of the TIE2 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-633825 is a potent small molecule inhibitor targeting the TIE2 receptor tyrosine kinase, a critical regulator of angiogenesis and vascular stability. This document provides a comprehensive technical overview of the role of this compound in the TIE2 signaling pathway. It includes a detailed examination of its mechanism of action, quantitative data on its inhibitory effects, and protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biological function and potential therapeutic applications.
Introduction to the TIE2 Signaling Pathway
The TIE2 signaling pathway, also known as the TEK receptor tyrosine kinase pathway, is a crucial regulator of vascular development, maturation, and stability.[1] The primary ligands for the TIE2 receptor are the angiopoietins, with Angiopoietin-1 (Ang1) acting as the primary agonist and Angiopoietin-2 (Ang2) often acting as a context-dependent antagonist.[2]
Upon Ang1 binding, TIE2 receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that influence endothelial cell survival, migration, proliferation, and vessel assembly. Key downstream signaling pathways activated by TIE2 include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation, and the Mitogen-activated protein kinase (MAPK) pathway, which also plays a role in proliferation and differentiation. Additionally, the Dok-R protein is recruited to phosphorylated TIE2, contributing to the regulation of cell migration.[3] The intricate balance of TIE2 signaling is essential for maintaining vascular quiescence and integrity. Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis and inflammatory diseases.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the TIE2 kinase.[4][5] Its primary mechanism of action is through ATP-competitive inhibition. By binding to the ATP-binding pocket of the TIE2 kinase domain, this compound prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition effectively abrogates the biological effects of TIE2 activation, such as endothelial cell survival and migration, which are hallmarks of angiogenesis.
Quantitative Data
The inhibitory activity of this compound has been quantified against TIE2 and other kinases. The following tables summarize the available data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
| Data sourced from publicly available information.[4][5] |
TIE2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the TIE2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the TIE2 signaling pathway.
In Vitro TIE2 Kinase Assay
This protocol is a representative method for determining the in vitro inhibitory activity of a compound against the TIE2 kinase.
Objective: To determine the IC50 value of this compound against TIE2 kinase.
Materials:
-
Recombinant human TIE2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled [γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant TIE2 kinase, and the peptide substrate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of endothelial cells.
Objective: To quantify the inhibitory effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Culture plates (e.g., 24-well plates)
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Create a "wound" in the monolayer by scratching it with a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure for each condition and compare the migration rates between the treated and control groups.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Objective: To assess the effect of this compound on in vitro angiogenesis.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
This compound
-
Basement membrane extract (e.g., Matrigel)
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in medium containing different concentrations of this compound or DMSO (vehicle control).
-
Seed the HUVECs onto the solidified gel.
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflows
The following diagrams illustrate the typical workflows for kinase inhibitor screening and evaluating the anti-angiogenic effects of a compound.
Conclusion
This compound is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase. By effectively blocking the TIE2 signaling pathway, it demonstrates significant potential as a tool for studying the roles of TIE2 in physiological and pathological angiogenesis and as a lead compound for the development of anti-angiogenic therapies. The experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other TIE2 inhibitors.
References
- 1. Inhibition of tumor angiogenesis using a soluble receptor establishes a role for Tie2 in pathologic vascular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiinflammatory endothelial tyrosine kinase Tie2 interacts with a novel nuclear factor-kappaB inhibitor ABIN-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | BTK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
LOK Kinase Inhibition by SB-633825: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-Oriented Kinase (LOK), also known as STK10, is a member of the STE20 family of serine/threonine kinases. It plays a crucial role in regulating the actin cytoskeleton, particularly through the phosphorylation of Ezrin-Radixin-Moesin (ERM) proteins.[1][2] This activity is vital for maintaining cell shape, motility, and the formation of apical structures like microvilli.[3][4] Dysregulation of LOK signaling has been implicated in various cellular processes, making it a potential therapeutic target. SB-633825 is a potent, ATP-competitive small molecule inhibitor that has been shown to effectively inhibit LOK kinase activity. This document provides an in-depth technical overview of the inhibition of LOK by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against LOK and other kinases has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the potency of an inhibitor.
| Target Kinase | This compound IC50 (nM) |
| LOK (STK10) | 66 |
| TIE2 | 3.5 |
| BRK | 150 |
| Table 1: Inhibitory Potency of this compound against LOK and other kinases. Data compiled from multiple sources.[5][6] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of LOK kinase.[5][6] This means that it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. Structural studies have confirmed this binding mode and have shown that this compound can bind to LOK in both its active (DFG-in) and inactive (DFG-out) conformations. This dual binding capability suggests a robust inhibitory mechanism.
Experimental Protocols
The following section outlines a generalized protocol for determining the inhibitory activity of this compound against LOK kinase using a common luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This protocol is based on established methodologies for similar kinases.[7][8][9]
Protocol 1: In Vitro LOK Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the IC50 value of this compound for LOK kinase.
Materials:
-
Recombinant LOK Kinase
-
LOK substrate (e.g., a synthetic peptide derived from a known LOK substrate like moesin)[1]
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase buffer to create a range of inhibitor concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase buffer, LOK substrate, and ATP. The ATP concentration should ideally be at or near the Km for LOK to ensure accurate IC50 determination for an ATP-competitive inhibitor.[10][11][12]
-
Add 2 µL of the LOK enzyme to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of luminescence is proportional to the amount of ADP produced, and thus to the LOK kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
LOK kinase is a key regulator of the connection between the plasma membrane and the actin cytoskeleton through its phosphorylation of ERM proteins.[1] The activity of LOK itself is regulated by upstream signals, including the small GTPase RhoA.[13] Inhibition of LOK by this compound disrupts this signaling cascade, leading to downstream cellular effects.
The diagram above illustrates that active RhoA stimulates LOK/SLK, which in turn phosphorylates and activates ERM proteins. Activated ERM proteins then link the actin cytoskeleton to the plasma membrane, which is essential for maintaining proper apical cell morphology. There is also a negative feedback loop where activated ERM proteins inhibit RhoA activity.[3][13] this compound directly inhibits LOK, thereby blocking the entire downstream cascade.
Conclusion
This compound is a potent inhibitor of LOK kinase with a well-defined ATP-competitive mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers studying LOK function and for those involved in the development of novel kinase inhibitors. The visualization of the LOK signaling pathway highlights the critical role of this kinase in cellular architecture and provides a clear context for the effects of its inhibition by this compound. Further investigation into the cellular consequences of LOK inhibition, such as its effects on cytokinesis, could provide deeper insights into its therapeutic potential.
References
- 1. LOK is a major ERM kinase in resting lymphocytes and regulates cytoskeletal rearrangement through ERM phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOK is a major ERM kinase in resting lymphocytes and regulates cytoskeletal rearrangement through ERM phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local phosphocycling mediated by LOK/SLK restricts ezrin function to the apical aspect of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. shop.carnabio.com [shop.carnabio.com]
- 13. biorxiv.org [biorxiv.org]
SB-633825: A Technical Guide to its Interaction with BRK Kinase
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the small molecule inhibitor SB-633825 and its effects on Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). This document details the inhibitory activity of this compound, provides explicit experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and BRK Kinase
This compound is a potent, ATP-competitive small molecule inhibitor.[1] Initially developed as an inhibitor of TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), it has also demonstrated significant activity against other kinases, including BRK and Lymphocyte-Oriented Kinase (LOK).[1][2]
BRK is a non-receptor tyrosine kinase that is overexpressed in a majority of breast tumors and is implicated in promoting cancer cell proliferation, migration, and survival.[3] Its signaling network involves the activation of key downstream pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4] The ability of this compound to inhibit BRK makes it a valuable research tool for studying BRK-driven oncogenesis and a potential starting point for the development of targeted cancer therapies.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized below.
Table 1: IC50 Values of this compound against Primary Kinase Targets
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK | 66 |
| BRK | 150 |
Data sourced from multiple references.[1][5]
A broader analysis of the Published Kinase Inhibitor Set (PKIS) revealed that this compound has a relatively clean inhibition profile.[2] The comprehensive selectivity data from this study is essential for interpreting experimental results and is available within the supplementary materials of the referenced publication.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with BRK kinase.
In Vitro BRK Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based biochemical assay to determine the in vitro potency of this compound against purified BRK kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[6][7]
Materials:
-
Recombinant human BRK kinase (e.g., BPS Bioscience, Cat. No. 40403)[6]
-
PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat. No. 40217)[6]
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V6930)[6]
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle control (kinase buffer with DMSO) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture containing recombinant BRK kinase and the PTK substrate in kinase buffer to each well. Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for BRK.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Luminescence Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the use of Western blotting to assess the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a direct downstream target of BRK, in a relevant breast cancer cell line.[8][9]
Materials:
-
BRK-positive breast cancer cell line (e.g., T47D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, Cat. No. 9145)[8]
-
Mouse anti-total STAT3 (e.g., Cell Signaling Technology, Cat. No. 9139)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed T47D cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
The membrane can be stripped of the phospho-specific antibody and re-probed with antibodies for total STAT3 and a loading control to ensure equal protein loading and to determine the specific effect on phosphorylation.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal and the loading control.
-
Compare the levels of phosphorylated STAT3 in this compound-treated cells to the vehicle-treated control to determine the dose-dependent inhibitory effect.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: BRK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro BRK kinase inhibition assay.
Conclusion
This compound is a valuable chemical probe for the study of BRK kinase biology. Its ATP-competitive mechanism of action and well-characterized inhibitory profile make it a useful tool for elucidating the role of BRK in cellular signaling and disease. The protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the BRK kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of STAT3 as a specific substrate of breast tumor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blotting [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SB-633825: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, most notably TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6).[1] The Angiopoietin/TIE2 signaling pathway is a critical regulator of vascular development and angiogenesis, making it an attractive target for anti-angiogenic therapies.[1] This technical guide provides an in-depth overview of the core principles for investigating the anti-angiogenic potential of this compound, including its mechanism of action, recommended experimental protocols, and data presentation strategies.
While this compound is known to inhibit TIE2, LOK, and BRK with high potency, detailed public data on its specific effects in functional angiogenesis assays is limited. Therefore, this guide presents established protocols and data templates that are recommended for the comprehensive evaluation of this compound or similar compounds in angiogenesis research.
Mechanism of Action and Target Profile
This compound acts as a multi-targeted kinase inhibitor. Its primary targets and their reported IC50 values are summarized in the table below.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 Value (nM) | Reference |
| TIE2 | 3.5 | [1] |
| LOK (STK10) | 66 | |
| BRK (PTK6) | 150 | [2] |
The primary mechanism for the anti-angiogenic effects of this compound is attributed to its potent inhibition of the TIE2 receptor tyrosine kinase. The Angiopoietin/TIE2 signaling axis plays a crucial role in the maturation, stabilization, and quiescence of blood vessels.[3] Inhibition of TIE2 can disrupt these processes, leading to vascular destabilization and the inhibition of new blood vessel formation.
The roles of LOK and BRK in angiogenesis are less well-defined. However, LOK (STK10) has been implicated in the regulation of the tumor microenvironment and may have a suppressive role in tumor angiogenesis.[4] BRK (PTK6) is involved in signaling pathways that promote cell migration and invasion, processes that are also active during angiogenesis.[5][6] Therefore, the inhibition of LOK and BRK by this compound may contribute to its overall anti-angiogenic activity.
Signaling Pathways
Angiopoietin/TIE2 Signaling Pathway
The Angiopoietin/TIE2 signaling pathway is a key regulator of vascular homeostasis. Angiopoietin-1 (Ang1) binding to the TIE2 receptor on endothelial cells promotes vessel maturation and stability. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, often in concert with Vascular Endothelial Growth Factor (VEGF). This compound, by inhibiting the TIE2 kinase, is expected to block the downstream signaling cascades initiated by both Ang1 and Ang2.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Stk10 Deficiency in Mice Promotes Tumor Growth by Dysregulating the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Investigating Cancer Cell Proliferation with SB-633825: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive small molecule inhibitor with significant activity against key signaling kinases implicated in cancer progression. This technical guide provides a comprehensive overview of the core mechanisms of this compound and detailed protocols for investigating its effects on cancer cell proliferation and related signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to effectively evaluate the therapeutic potential of this compound in preclinical cancer research.
Mechanism of Action
This compound functions as a multi-targeted kinase inhibitor, primarily targeting TIE2, LOK (STK10), and BRK (PTK6). These kinases are integral components of signaling pathways that regulate cellular processes critical to cancer development, including proliferation, survival, migration, and angiogenesis.
-
TIE2 (Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2): A receptor tyrosine kinase predominantly expressed on endothelial cells, TIE2 and its angiopoietin ligands are crucial regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
LOK (Lymphocyte-Oriented Kinase; STK10): A serine/threonine kinase involved in regulating cell structure and migration.
-
BRK (Breast Tumor Kinase; PTK6): A non-receptor tyrosine kinase overexpressed in a high proportion of breast cancers and other epithelial tumors, where it promotes cell proliferation, survival, and migration.[1]
By inhibiting these kinases, this compound is postulated to disrupt downstream signaling cascades, leading to an anti-proliferative and anti-angiogenic effect in cancerous tissues.
Data on Inhibitory Activity
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5[2][3][4][5] |
| LOK (STK10) | 66[2][3][4][5] |
| BRK (PTK6) | 150[2][3][4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-proliferative and mechanistic effects of this compound on cancer cells.
Cell Proliferation (MTT) Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is designed to assess the effect of this compound on the phosphorylation status of its target kinases and their downstream effectors.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-TIE2, anti-TIE2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the change in protein phosphorylation.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Tube Formation Analysis: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its investigation.
Caption: TIE2 signaling pathway and the inhibitory action of this compound.
Caption: LOK (STK10) signaling pathway and the inhibitory action of this compound.
Caption: BRK (PTK6) signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound is a multi-targeted kinase inhibitor with potent activity against TIE2, LOK (STK10), and BRK. While its inhibitory effects on these kinases are well-documented, further research is required to fully elucidate its anti-proliferative efficacy across a broad range of cancer cell types. Future studies should focus on:
-
Determining cell-based IC50 values for this compound in a panel of cancer cell lines from various tissues of origin (e.g., breast, lung, colon).
-
Conducting detailed Western blot analyses to confirm the on-target effects of this compound on the TIE2, LOK, and BRK signaling pathways within cancer cells.
-
Performing in vivo studies in animal models to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound.
The experimental protocols and pathway diagrams provided in this guide offer a solid framework for researchers to systematically investigate the therapeutic potential of this compound in cancer research.
References
SB-633825 as a Chemical Probe for LOK and SLK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive inhibitor initially identified for its activity against TIE2, a receptor tyrosine kinase involved in angiogenesis. Subsequent profiling revealed its significant inhibitory effects on the serine/threonine kinases LOK (Lymphocyte-Oriented Kinase, STK10) and SLK (STE20-like Kinase). This discovery has positioned this compound as a valuable chemical probe for elucidating the biological functions of LOK and SLK and as a starting point for the development of more selective inhibitors for these understudied kinases.[1] This guide provides a comprehensive overview of this compound as a chemical probe for LOK and SLK, including its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways governed by these kinases.
Data Presentation: Quantitative Inhibitor Profile
This compound exhibits potent inhibition of LOK and SLK, alongside its primary target TIE2 and another off-target, BRK. While described as having a "relatively clean inhibition profile," it is important for researchers to be aware of its multi-kinase activity when interpreting experimental results.[1]
| Target Kinase | IC50 (nM) | Notes |
| TIE2 | 3.5 | Potent inhibition of the primary target. |
| LOK (STK10) | 66 | Significant off-target inhibition, enabling its use as a LOK probe. |
| BRK | 150 | Moderate off-target inhibition. |
| SLK | - | While this compound served as a starting point for selective LOK and SLK inhibitors, specific IC50 data for SLK is not readily available in the public domain. However, its derivatives show potent SLK inhibition. |
Table 1: In vitro inhibitory potency of this compound against key kinase targets. Data compiled from multiple sources.[1]
At a concentration of 0.1 µM, this compound inhibits LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity.[1] The development of more selective chemical probes for LOK and SLK has been initiated using this compound as a scaffold.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of kinase inhibitors. Below are methodologies for key in vitro and cell-based assays relevant to the study of this compound as a LOK and SLK probe.
In Vitro Kinase Inhibition Assays
1. LOK Radiometric Kinase Assay
This biochemical assay quantifies the activity of LOK by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP onto a peptide substrate.
-
Materials:
-
Human LOK/STK10, active (Reaction Biology)
-
Peptide substrate: [RLGRDKYKTLRQIRQ] (20 µM)
-
[γ-³³P]-ATP (10 µM)
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the LOK enzyme to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP. The ATP concentration should be at the Km for LOK for accurate IC50 determination.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. SLK ADP-Glo™ Luminescent Kinase Assay
This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Human SLK, active (Promega)
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
This compound stock solution (10 mM in DMSO)
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the wells of a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (5% final DMSO concentration).
-
Add 2 µl of SLK enzyme in kinase buffer.
-
Add 2 µl of the substrate/ATP mix in kinase buffer to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition and determine the IC50 value as described for the radiometric assay.
-
Cell-Based Target Engagement Assay
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of an inhibitor to its target kinase in live cells, providing a more physiologically relevant assessment of target engagement.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-LOK or NanoLuc®-SLK Fusion Vector (Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-10 (Promega)
-
This compound stock solution (10 mM in DMSO)
-
White, tissue culture-treated 96-well plates
-
Luminometer capable of measuring BRET signals
-
-
Procedure:
-
Transfection:
-
Seed HEK293 cells in a 6-well plate and grow to ~80% confluency.
-
Co-transfect the cells with the NanoLuc®-LOK or NanoLuc®-SLK Fusion Vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into a 96-well white plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted inhibitor or DMSO (vehicle control) to the cells.
-
-
Tracer Addition and Signal Measurement:
-
Add the NanoBRET™ Tracer K-10 to all wells at the recommended concentration.[2]
-
Incubate for 1 hour at 37°C.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for target engagement in live cells.
-
-
Signaling Pathways and Visualization
Understanding the signaling context of LOK and SLK is essential for interpreting the phenotypic effects of this compound.
LOK Signaling Pathway
LOK is predominantly expressed in lymphocytes and plays a crucial role in regulating the actin cytoskeleton through the phosphorylation of Ezrin/Radixin/Moesin (ERM) proteins. Activated LOK phosphorylates a conserved threonine residue in the C-terminal domain of ERM proteins, which is essential for their function as crosslinkers between the plasma membrane and the actin cytoskeleton. Recent evidence also suggests that LOK and SLK can be effectors of RhoA, and in turn, negatively regulate RhoA signaling, forming a feedback loop.
Caption: LOK signaling pathway in lymphocytes.
SLK Signaling Pathway
SLK is involved in regulating cell migration, adhesion, and apoptosis. It is activated downstream of the Focal Adhesion Kinase (FAK) and Src kinase complex. Upon activation, SLK can influence the actin cytoskeleton and focal adhesion turnover. It can also activate stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK.
Caption: SLK signaling in cell migration and stress response.
Experimental Workflow: Kinase Inhibition Profiling
A typical workflow for characterizing a kinase inhibitor like this compound involves a tiered approach, starting with broad in vitro screening and progressing to more physiologically relevant cellular assays.
Caption: Workflow for kinase inhibitor characterization.
Conclusion
This compound is a valuable tool for researchers investigating the cellular roles of LOK and SLK. Its well-characterized, albeit multi-targeted, inhibitory profile allows for its use as a chemical probe to dissect the signaling pathways controlled by these kinases. The experimental protocols provided herein offer a robust framework for its in vitro and in-cell characterization. As with any chemical probe, it is imperative to use it at appropriate concentrations and, where possible, in conjunction with complementary approaches such as genetic knockdowns or more selective second-generation inhibitors to validate findings. The continued study of LOK and SLK, facilitated by probes like this compound, will undoubtedly shed further light on their importance in both normal physiology and disease.
References
An In-Depth Technical Guide to the Physicochemical Properties of SB-633825
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-633825 is a potent, ATP-competitive inhibitor of the tyrosine kinase Tie-2 (angiopoietin receptor), Lymphocyte-Oriented Kinase (LOK, also known as STK10), and Breast Tumor Kinase (BRK, also known as PTK6).[1][2][3][4] By targeting these kinases, this compound plays a significant role in modulating critical signaling pathways, particularly the Angiopoietin/Tie-2 pathway, which is pivotal in angiogenesis.[5][6][7] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Identification and Structure
| Property | Value |
| IUPAC Name | 4-(6-methoxy-2-(4-methyl-1H-imidazol-1-yl)quinolin-4-yl)-N-(p-tolyl)benzenesulfonamide |
| CAS Number | 956613-01-7[2][8][9] |
| Molecular Formula | C28H25N3O3S[2][9] |
| Molecular Weight | 483.58 g/mol [2][9] |
| Appearance | Light yellow to yellow solid[4] |
Physicochemical Data
The following table summarizes the key physicochemical parameters of this compound. It is important to note that while some data is experimentally determined, other values are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Method |
| Melting Point | Not available (Predicted: ~200-250 °C) | Prediction |
| Boiling Point | Not available (Predicted: ~700-800 °C) | Prediction |
| Solubility | DMSO: 9.62 mg/mL (19.89 mM)[4] | Experimental |
| Aqueous: Low (predicted) | Prediction | |
| pKa | Not available (Predicted: Basic ~4-5, Acidic ~9-10) | Prediction |
| LogP | Not available (Predicted: ~4-5) | Prediction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections outline standard experimental protocols for determining the key properties of small molecule inhibitors like this compound.
Solubility Determination
2.1.1. Kinetic Solubility Assay
This high-throughput method is used for rapid assessment.[10][11][12][13]
-
Materials : Test compound (this compound) dissolved in DMSO (e.g., 10 mM stock), phosphate-buffered saline (PBS), pH 7.4, 96-well microtiter plates, nephelometer.
-
Procedure :
-
A serial dilution of the DMSO stock solution is performed in the 96-well plate.
-
PBS is added to each well to achieve the final desired concentrations.
-
The plate is shaken for a specified period (e.g., 2 hours) at a controlled temperature.[12]
-
Light scattering is measured using a nephelometer. An increase in light scattering indicates precipitation.
-
-
Data Analysis : The kinetic solubility is the highest concentration with no significant increase in light scattering compared to a buffer-only control.
2.1.2. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility.[11][14][15][16]
-
Materials : Solid form of the test compound, buffer of interest (e.g., PBS, pH 7.4), vials with screw caps, shaking incubator, HPLC-UV or LC-MS system.
-
Procedure :
-
An excess amount of the solid compound is added to a vial containing the buffer.
-
The vial is sealed and agitated in a shaking incubator until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is quantified using a validated HPLC-UV or LC-MS method.
-
-
Data Analysis : The measured concentration represents the thermodynamic solubility.
Melting Point Determination (Capillary Method)
This is a standard technique for determining the melting point of a crystalline solid.[17][18][19][20][21]
-
Materials : Dry, powdered test compound, capillary tubes, melting point apparatus.
-
Procedure :
-
A small amount of the powdered compound is packed into a capillary tube to a height of 2-3 mm.[18]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C/min near the expected melting point).[18]
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is the melting point.
-
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant(s) of a compound.[22][23][24][25][26]
-
Materials : Test compound, standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH), potentiometer with a calibrated pH electrode, magnetic stirrer.
-
Procedure :
-
A known concentration of the test compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The solution is titrated with the standardized acid or base, and the pH is recorded after each incremental addition of the titrant.
-
-
Data Analysis : The pKa is determined from the inflection point(s) of the titration curve (pH vs. volume of titrant).
LogP Determination (Shake-Flask Method)
This classic method measures the partition coefficient between two immiscible liquids, typically octanol (B41247) and water.[27][28][29][30]
-
Materials : Test compound, n-octanol, water (buffered to a specific pH, e.g., 7.4), separatory funnel or vials, analytical method for quantification (e.g., HPLC-UV).
-
Procedure :
-
A known amount of the test compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined.
-
-
Data Analysis : The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Signaling Pathway
This compound primarily targets the Angiopoietin/Tie-2 signaling pathway, which is a critical regulator of angiogenesis.
Angiopoietin/Tie-2 Signaling Pathway
The binding of angiopoietin-1 (Ang1) to the Tie-2 receptor tyrosine kinase promotes receptor phosphorylation and downstream signaling, leading to vascular stabilization and quiescence. Conversely, angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, inhibiting Ang1-mediated Tie-2 activation and promoting vascular destabilization and angiogenesis.[6][31] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Tie-2, thereby inhibiting its downstream signaling cascades.
Caption: Angiopoietin/Tie-2 signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While key identifiers and solubility in DMSO are experimentally established, further experimental determination of properties such as melting point, pKa, and LogP would provide a more complete profile of this potent kinase inhibitor. The provided experimental protocols serve as a foundation for such future work. The visualization of its mechanism of action within the Angiopoietin/Tie-2 signaling pathway underscores its therapeutic potential in angiogenesis-related diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. evotec.com [evotec.com]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jk-sci.com [jk-sci.com]
- 19. nsmn1.uh.edu [nsmn1.uh.edu]
- 20. thinksrs.com [thinksrs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 27. LogP / LogD shake-flask method [protocols.io]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
SB-633825: A Technical Guide to its Inhibitory Activity on TIE2, LOK, and BRK Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-633825 is a potent, ATP-competitive kinase inhibitor with significant activity against Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1] This document provides a comprehensive technical overview of the inhibitory profile of this compound against these three kinases. It includes a detailed summary of its half-maximal inhibitory concentration (IC50) values, plausible experimental protocols for determining these values based on established methodologies, and an exploration of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology, angiogenesis, and immunology, facilitating further investigation into the therapeutic potential of this compound and related compounds.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound against TIE2, LOK, and BRK has been characterized by its IC50 values, which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%. These values highlight the compound's high affinity, particularly for TIE2.
| Target Kinase | Alias(es) | IC50 (nM) |
| TIE2 | TEK | 3.5 |
| LOK | STK10 | 66 |
| BRK | PTK6 | 150 |
Table 1: IC50 values of this compound for TIE2, LOK, and BRK kinases. Data sourced from multiple consistent reports.[1]
Experimental Protocols for IC50 Determination
While the specific protocol from the original discovery of this compound is not publicly detailed, a comprehensive methodology for determining kinase inhibition can be constructed based on widely used and validated biochemical assays. The following protocols describe plausible methods for measuring the IC50 values of this compound against TIE2, LOK, and BRK.
General Principle: ATP-Competitive Kinase Assay
This compound functions as an ATP-competitive inhibitor.[1] Assays to determine its IC50 are designed to measure the phosphorylation of a substrate by the kinase in the presence of a fixed concentration of ATP (typically near its Michaelis-Menten constant, Km) and varying concentrations of the inhibitor. The reduction in substrate phosphorylation correlates with the inhibitory activity of the compound. Common detection methods include luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™) or radiometric assays that measure the incorporation of a radiolabeled phosphate (B84403) (from [γ-³³P]-ATP or [γ-³²P]-ATP) into the substrate.
Generic Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)
This protocol is a generalized procedure applicable to all three kinases with minor modifications to substrates and buffer conditions.
Materials:
-
Recombinant human TIE2, LOK, or BRK kinase
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases like TIE2 and BRK; a specific peptide like RLGRDKYKTLRQIRQ for LOK)
-
This compound
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (as a control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, the specific kinase, and its substrate.
-
Add the master mix to the wells.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution at a concentration appropriate for the specific kinase (ideally at its Km value).
-
Add the ATP solution to each well to start the reaction. The final reaction volume is typically 10-25 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
The Early Discovery and Synthesis of SB-633825: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early discovery and synthesis of SB-633825, a potent ATP-competitive kinase inhibitor. Initially identified within a broader search for receptor tyrosine kinase (RTK) inhibitors, this compound has emerged as a multi-target agent with significant activity against TIE2, LOK (STK10), and BRK. This document details the discovery timeline, key quantitative data, experimental protocols for its synthesis and kinase activity assessment, and visualizes the associated signaling pathways and workflows.
Discovery and Scientific Context
The discovery of this compound, chemically known as N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide, is intertwined with the development of Cabozantinib. The foundational patent, WO 2005/030140, filed by Exelixis, Inc., first disclosed this chemical scaffold as part of a series of quinoline (B57606) derivatives designed to inhibit various RTKs involved in cancer progression, such as c-Met and VEGFRs.
While the initial patent positioned the compound class as broad-spectrum RTK inhibitors for anti-angiogenic and anti-tumor applications, the specific high-potency inhibition of TIE2, LOK, and BRK by this compound was later characterized in a comprehensive study of the Published Kinase Inhibitor Set (PKIS) by Elkins et al. in 2016.[1][2][3][4] This subsequent profiling highlighted this compound as a valuable tool compound for studying the pharmacology of these particular kinases.
The discovery process can be logically outlined as a progression from broad screening to specific target identification.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against its primary kinase targets has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency, particularly against TIE2.
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK | 150 |
| Data sourced from MedChemExpress and other suppliers, referencing Elkins JM, et al. Nat Biotechnol. 2016.[1][2][4] |
Signaling Pathways
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This action blocks the signaling cascades initiated by these kinases.
TIE2 Signaling Pathway
The TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) receptor is crucial for angiogenesis and vascular stability. Its activation by angiopoietins leads to the phosphorylation of downstream effectors that promote endothelial cell survival and vessel maturation. Inhibition of TIE2 by this compound disrupts these processes.
LOK (STK10) and BRK Signaling
LOK (Lymphocyte-Oriented Kinase, also known as STK10) is involved in regulating cell structure and migration, while BRK (Breast Tumor Kinase) is implicated in cancer cell proliferation and survival. By inhibiting these kinases, this compound can interfere with these pathological cellular processes.
Experimental Protocols
Synthesis of this compound
The synthesis of N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is well-documented in the patent literature. A general synthetic route is outlined below, based on procedures described in patents such as EP3551612A1.
Detailed Synthetic Procedure:
-
Step 1: Formation of the Acid Chloride. To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in anhydrous tetrahydrofuran (B95107) (THF), thionyl chloride is added dropwise at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion to the corresponding acid chloride, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarbonyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Amide Coupling. In a separate reaction vessel, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline is dissolved in a mixture of THF and water. An inorganic base, such as potassium carbonate, is added to the solution. The freshly prepared acid chloride from Step 1, dissolved in THF, is then added dropwise to this mixture. The reaction is stirred at room temperature until completion.
-
Step 3: Work-up and Purification. Upon completion of the reaction, the organic solvent is typically removed under reduced pressure. The resulting aqueous residue is extracted with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product, this compound, as a solid.
Note: This is a generalized protocol. Specific reaction conditions, such as temperatures, reaction times, and purification methods, may vary and should be optimized.
Kinase Inhibition Assay Protocol (General)
The inhibitory activity of this compound against TIE2, LOK, and BRK is typically determined using an in vitro kinase assay. A representative protocol is described below.
Materials:
-
Recombinant human TIE2, LOK, or BRK kinase domain.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
This compound (dissolved in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega or similar).
-
Microplate reader.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO to create a range of concentrations for IC50 determination.
-
Reaction Setup: The kinase, substrate, and this compound (or DMSO for control) are added to the wells of a microplate in the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: After incubation, the detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: The luminescence or fluorescence signal is measured using a microplate reader. The data is normalized to controls, and the percent inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Conclusion
This compound represents a significant chemical tool for the study of TIE2, LOK, and BRK kinase biology. Its discovery journey, from a broadly acting RTK inhibitor to a well-characterized multi-target agent, underscores the importance of comprehensive profiling in drug discovery. The synthetic routes are well-established, allowing for its accessibility to the research community. This guide provides a foundational understanding of the key technical aspects of this compound, intended to support further research and development efforts in the field of kinase inhibition.
References
SB-633825: A Technical Guide for Kinase Inhibitor Research
An In-depth Whitepaper on a Versatile Tool for Probing TIE2, LOK (STK10), and BRK (PTK6) Kinases
Abstract
This technical guide provides a comprehensive overview of SB-633825, a potent ATP-competitive kinase inhibitor. Initially developed as an inhibitor for the TIE2 kinase, subsequent profiling has revealed significant activity against Lymphocyte-Oriented Kinase (LOK/STK10) and Breast Tumor Kinase (BRK/PTK6). As a component of publicly available kinase inhibitor libraries, such as the Published Kinase Inhibitor Set (PKIS), this compound serves as a valuable chemical probe for elucidating the roles of its target kinases in cellular processes like angiogenesis and oncogenesis. This document details its mechanism of action, kinase selectivity profile, involvement in key signaling pathways, and representative experimental protocols for its use in research settings.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a major focus for drug discovery, particularly in oncology.[1] The development of kinase inhibitor libraries has democratized research into the kinome, providing publicly accessible tools to investigate the function of understudied kinases.[2][3][4] this compound is a small molecule inhibitor that emerged from such research efforts. Originally synthesized as an inhibitor of the angiopoietin receptor TIE2, a key regulator of angiogenesis, it was later included in the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS).[2][4] Comprehensive screening of this library revealed that this compound also potently inhibits LOK (STK10) and BRK (PTK6), making it a useful tool for studying the biology of these less-characterized kinases.[1][2]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor.[1] This mechanism is common to a large class of kinase inhibitors that are designed to bind to the highly conserved ATP-binding pocket within the kinase domain.[5][6] By occupying this site, the inhibitor prevents the binding of the endogenous substrate, adenosine (B11128) triphosphate (ATP), thereby blocking the phosphotransferase activity of the kinase and inhibiting downstream signaling. The binding of this compound to the ATP pocket has been confirmed through co-crystal structures with LOK, which show it binding in both the active 'DFG-in' and inactive 'DFG-out' conformations of the kinase.[7]
Figure 1: ATP-Competitive Inhibition by this compound.
Kinase Selectivity Profile
This compound exhibits a relatively clean inhibition profile, with high potency against a small number of kinases.[1][2] Its primary targets are the receptor tyrosine kinase TIE2 and the non-receptor kinases LOK and BRK. The inhibitory activity is most potent against TIE2.
| Target Kinase | Alternative Name | IC50 | % Maximal Activity @ 0.1 µM |
| TIE2 | TEK | 3.5 nM | 75% |
| LOK | STK10 | 66 nM | 44% |
| BRK | PTK6 | 150 nM | Not Available |
| Data sourced from MedChemExpress and related publications.[1] |
This multi-target profile makes this compound a useful tool for studying pathways regulated by these kinases but also necessitates careful experimental design to attribute observed effects to a specific target. Its discovery has served as a starting point for the development of more selective inhibitors for the LOK and SLK kinases.[1]
Key Signaling Pathways Modulated by this compound
This compound's inhibitory activity affects several distinct signaling pathways crucial to both normal physiology and disease states, including angiogenesis, cytoskeletal organization, and cancer cell proliferation.
The Angiopoietin/Tie2 Signaling Axis
The Angiopoietin (Ang)/Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[8] The ligand Angiopoietin-1 (Ang1) promotes vascular quiescence and integrity by binding to and activating the TIE2 receptor on endothelial cells. This activation leads to the initiation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell survival and vessel stabilization.[9][10] Conversely, Angiopoietin-2 (Ang2) acts as a context-dependent antagonist, destabilizing vessels and making them more responsive to pro-angiogenic factors like VEGF.[8] By inhibiting TIE2, this compound blocks these signaling events, which underlies its anti-angiogenic properties.[1]
Figure 2: Inhibition of the Ang/Tie2 Signaling Pathway by this compound.
The LOK (STK10) Signaling Pathway
Lymphocyte-oriented kinase (LOK), or STK10, is a serine/threonine kinase belonging to the STE20 family.[11] It is predominantly expressed in hematopoietic cells and plays a role in regulating cytoskeletal rearrangements.[1] One of its key functions is the phosphorylation of the Ezrin-Radixin-Moesin (ERM) family of proteins. Phosphorylated ERM proteins act as linkers between the plasma membrane and the actin cytoskeleton, influencing cell motility, adhesion, and morphology. Recent studies also suggest LOK/STK10 can modulate the p38 MAPK signaling pathway, thereby impacting cell proliferation and migration in cancer cells.
Figure 3: Inhibition of the LOK (STK10) Signaling Pathway by this compound.
The BRK (PTK6) Signaling Pathway
Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6), is a non-receptor tyrosine kinase that is overexpressed in a high percentage of breast cancers and other epithelial tumors.[5] BRK/PTK6 acts as a signaling hub downstream of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[6] Upon activation, it phosphorylates a variety of substrates, including Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5.[5][6] This leads to the activation of gene transcription programs that promote cancer cell proliferation, survival, and migration. BRK also contributes to the activation of the PI3K/Akt and MAPK pathways.[6]
Figure 4: Inhibition of the BRK (PTK6) Signaling Pathway by this compound.
Experimental Protocols
While specific, detailed protocols for every application of this compound are not publicly available, this section provides a representative methodology for a high-throughput biochemical kinase assay, a standard approach for profiling compounds from inhibitor libraries.
Representative High-Throughput Kinase Activity Assay
This protocol describes a generic, luminescence-based biochemical assay to measure the kinase activity and determine the potency (e.g., IC50) of an inhibitor like this compound. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.
Materials:
-
Recombinant human kinase (e.g., TIE2, LOK, or BRK)
-
Specific kinase substrate (peptide or protein)
-
This compound (dissolved in 100% DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for "maximum inhibition" (background) controls.
-
Kinase Addition: Prepare a solution of the recombinant kinase in assay buffer. Add the kinase solution (e.g., 5 µL) to all wells except the background controls.
-
Reaction Initiation: Prepare a solution containing both the kinase substrate and ATP in assay buffer. Add this reaction mix (e.g., 5 µL) to all wells to start the enzymatic reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection: Add an equal volume (e.g., 10 µL) of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Readout: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme wells) from all other readings.
-
Normalize the data by setting the "no inhibition" (DMSO only) control as 100% activity and the background control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 5: General Workflow for a High-Throughput Biochemical Kinase Assay.
Applications in Research and Drug Development
This compound is a multifaceted tool for researchers in kinase biology and drug discovery:
-
Target Validation: It can be used in cell-based and in vivo models to probe the functional consequences of inhibiting TIE2, LOK, or BRK, helping to validate them as therapeutic targets.
-
Pathway Elucidation: The inhibitor allows for the investigation of the downstream effects of TIE2, LOK, and BRK inhibition, aiding in the detailed mapping of their respective signaling pathways.
-
Chemical Probe: As a well-characterized inhibitor with a known selectivity profile, it serves as a reference compound for studying the roles of its targets in processes like angiogenesis, cell migration, and tumor growth.[1]
-
Scaffold for Drug Discovery: The chemical structure of this compound has served as a starting point for medicinal chemistry efforts to generate new analogs with improved selectivity and drug-like properties, particularly for LOK and the related kinase SLK.[1]
Conclusion
This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its inclusion in open-source libraries like PKIS has made it an accessible and valuable tool for the broader scientific community. With a well-defined mechanism of action and a relatively selective profile, it enables the functional interrogation of key signaling pathways involved in angiogenesis and cancer biology. This technical guide provides the foundational data and methodologies required for researchers, scientists, and drug development professionals to effectively incorporate this compound into their research programs to explore novel kinase biology and advance therapeutic discovery.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.co.uk [promega.co.uk]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. researchgate.net [researchgate.net]
Structural Basis of SB-633825 Kinase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular basis of kinase inhibition by SB-633825, a potent ATP-competitive inhibitor. The document details its inhibitory activity against key kinase targets, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated potent inhibition against three primary kinase targets: Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6). The half-maximal inhibitory concentrations (IC50) are summarized below.[1][2][3][4]
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Experimental Protocols
The primary characterization of this compound's inhibitory activity was conducted as part of a large-scale screen of the Published Kinase Inhibitor Set (PKIS).[5][6] The following sections detail the methodologies employed in these and similar kinase inhibition studies.
Kinase Inhibition Assay
The IC50 values for this compound were determined using a microfluidics capillary electrophoresis-based assay.[5][6][7] This method measures the change in electrophoretic mobility of a fluorescently-labeled substrate upon phosphorylation by the target kinase. The general protocol is as follows:
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific kinase, a fluorescently labeled peptide or lipid substrate, and ATP at a concentration equivalent to the Kₘ of the respective kinase.
-
Inhibitor Addition : this compound is added to the reaction mixture at varying concentrations.
-
Incubation : The reaction is allowed to proceed at a controlled temperature, typically 30°C, for a defined period, allowing for enzymatic phosphorylation of the substrate.
-
Separation and Detection : The reaction products are then introduced into a microfluidic capillary electrophoresis system. The phosphorylated and non-phosphorylated substrates are separated based on their differential electrophoretic mobility.
-
Data Analysis : The extent of phosphorylation is quantified by measuring the fluorescence of the separated products. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
While the specific peptide or lipid substrates used for TIE2, LOK, and BRK in the definitive screening of this compound are not detailed in the primary publication, commercially available kinase assay kits for these targets often utilize generic tyrosine kinase substrates like Poly(Glu, Tyr) 4:1.
X-ray Crystallography
The structural basis for the inhibition of LOK by this compound was elucidated through X-ray crystallography. The general workflow for obtaining a co-crystal structure is as follows:
-
Protein Expression and Purification : The kinase domain of the target protein (e.g., LOK) is expressed in a suitable system, such as insect cells, and purified to homogeneity using chromatographic techniques.
-
Co-crystallization : The purified kinase is incubated with a molar excess of this compound to ensure the formation of the kinase-inhibitor complex. Crystallization conditions are screened using various precipitants, buffers, and additives.
-
Data Collection : Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement : The diffraction data is processed to determine the electron density map. The crystal structure of the kinase-inhibitor complex is then built and refined to yield a high-resolution model of the binding interaction.
Currently, crystal structures of this compound in complex with TIE2 or BRK are not publicly available.
Structural Basis of LOK Inhibition
The crystal structures of this compound in complex with LOK have been solved in both the active (DFG-in, PDB: 4USE) and inactive (DFG-out, PDB: 4USD) conformations, confirming its ATP-competitive binding mode. This dual-conformation binding is a notable feature of this inhibitor.
In the ATP-binding pocket of LOK, this compound engages in a network of interactions that stabilize its binding. The precise nature of these interactions, including hydrogen bonds and hydrophobic contacts with key residues in the hinge region and surrounding pocket, underpins its inhibitory potency. The ability to bind to both active and inactive conformations suggests a degree of conformational flexibility in either the inhibitor or the protein, or both, which may contribute to its inhibitory profile.
Signaling Pathways and Logical Relationships
This compound's inhibitory activity against TIE2, LOK, and BRK has implications for several cellular signaling pathways critical in cancer biology, particularly angiogenesis and cell proliferation.
TIE2 Signaling Pathway
The Angiopoietin (Ang)/TIE2 signaling pathway is a crucial regulator of vascular development and stability.[1] Inhibition of TIE2 by this compound disrupts this pathway, leading to anti-angiogenic effects.
Experimental Workflow for Kinase Inhibition
The general workflow for determining the inhibitory potential of a compound like this compound involves a series of interconnected experimental stages.
Conclusion
This compound is a potent, ATP-competitive inhibitor of TIE2, LOK, and BRK kinases. Its inhibitory activity has been quantified through biochemical assays, and the structural basis of its interaction with LOK has been elucidated via X-ray crystallography, revealing a binding mode that accommodates both active and inactive kinase conformations. While the structural and detailed kinetic data for TIE2 and BRK are not yet publicly available, the existing information provides a solid foundation for understanding the mechanism of action of this compound and serves as a valuable starting point for the development of more selective inhibitors for these important cancer-related targets. The disruption of key signaling pathways, particularly the TIE2 pathway, underscores its potential as an anti-angiogenic agent.
References
Methodological & Application
Application Notes and Protocols for SB-633825 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for determining the in vitro inhibitory activity of SB-633825 against its primary kinase targets: TIE2, LOK (STK10), and BRK (PTK6). This compound is a potent, ATP-competitive inhibitor with significant anti-angiogenic and potential anti-cancer properties. The provided protocol utilizes a luminescence-based kinase assay, which offers high sensitivity and a non-radioactive method for quantifying kinase activity. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.
Introduction
This compound is a small molecule inhibitor targeting multiple protein kinases. Its primary targets include the angiopoietin receptor TIE2 (Tyrosine-protein kinase receptor TEK), LOK (Lymphocyte-oriented kinase; STK10), and BRK (Breast tumor kinase; PTK6). By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks their phosphotransferase activity, thereby modulating downstream signaling pathways involved in angiogenesis, cell proliferation, and migration. Understanding the potency and selectivity of this compound against these kinases is crucial for its development as a therapeutic agent. This document outlines a robust in vitro kinase assay protocol to quantify the inhibitory activity of this compound, primarily using the ADP-Glo™ Kinase Assay technology.
Data Presentation
The inhibitory activity of this compound against its target kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Target Kinase | This compound IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Signaling Pathways and Mechanism of Action
This compound functions by inhibiting key kinases in distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate the mechanism of action of this compound and the general signaling cascades of its target kinases.
Experimental Protocols
The following protocol is for a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay system. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials and Reagents
-
Enzymes:
-
Recombinant human TIE2 kinase
-
Recombinant human LOK (STK10) kinase
-
Recombinant human BRK (PTK6) kinase
-
-
Substrates:
-
Poly(Glu, Tyr) 4:1 for TIE2 and BRK assays
-
Specific peptide substrate for LOK (e.g., RLGRDKYKTLRQIRQ)
-
-
Inhibitor: this compound
-
Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP Standard
-
-
Other Reagents:
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for inhibitor dilution)
-
Nuclease-free water
-
-
Equipment:
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
-
Experimental Workflow
The general workflow for the in vitro kinase assay is depicted below.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. A final assay concentration range of 0.1 nM to 10 µM is recommended.
-
Prepare the kinase buffer.
-
Dilute the recombinant kinases and substrates to their desired working concentrations in kinase buffer.
-
Prepare the ATP solution at a concentration twice the final desired concentration. The recommended final ATP concentrations are:
-
TIE2 Assay: 1.5 µM (at the known ATP Km)
-
LOK Assay: 10 µM (based on established radiometric assays)
-
BRK Assay: 10 µM (a common starting concentration for tyrosine kinases)
-
-
-
Kinase Reaction:
-
Add 2.5 µL of the serially diluted this compound or DMSO (as a vehicle control) to the wells of a white, opaque 96-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for conducting an in vitro kinase assay to determine the inhibitory potency of this compound against TIE2, LOK, and BRK. The luminescence-based protocol offers a sensitive, reliable, and high-throughput compatible method for characterizing kinase inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery. Adherence to this detailed protocol will enable the generation of robust and reproducible data for the evaluation of this compound and other potential kinase inhibitors.
Application Notes and Protocols for SB-633825, a Potent TIE2/LOK/BRK Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent and ATP-competitive inhibitor of several protein kinases, primarily targeting TIE2, LOK (STK10), and BRK.[1][2] Its ability to inhibit these kinases, particularly TIE2, makes it a valuable tool for studying angiogenesis and related signaling pathways. The angiopoietin (Ang)/Tie2 kinase signaling pathway is a critical regulator of endothelial cell function and blood vessel formation, and its dysregulation is implicated in various diseases, including cancer.[1][3] These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on the TIE2 signaling pathway.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor (TKI). Tyrosine kinases are enzymes that phosphorylate specific amino acids on substrate proteins, thereby activating or deactivating signaling pathways that control fundamental cellular processes such as proliferation, migration, differentiation, and apoptosis.[4] By competitively binding to the ATP-binding site of TIE2, LOK, and BRK, this compound blocks their kinase activity, thus inhibiting downstream signaling.[1]
Quantitative Data
The inhibitory potency of this compound against its primary kinase targets has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK | 150 |
| Data sourced from publicly available information.[1] |
Signaling Pathway
The TIE2 signaling pathway is initiated by the binding of its ligand, Angiopoietin-1 (Ang-1), which induces dimerization and autophosphorylation of the TIE2 receptor. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration. This compound inhibits the initial autophosphorylation of TIE2, thereby blocking these downstream effects.
Caption: TIE2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two detailed protocols are provided below to assess the inhibitory effect of this compound on the TIE2 signaling pathway in a cell-based context: an Immunoblotting-based Phospho-TIE2 Assay and an Intracellular Calcium Mobilization Assay.
Protocol 1: Inhibition of Ang-1-Induced TIE2 Phosphorylation
This protocol uses Western blotting to measure the phosphorylation of the TIE2 receptor in response to its ligand, Angiopoietin-1 (Ang-1), and the inhibitory effect of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable cell line as they endogenously express the TIE2 receptor.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Recombinant Human Angiopoietin-1 (Ang-1)
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well cell culture plates
-
6-well cell culture plates
Experimental Workflow:
Caption: Workflow for the Phospho-TIE2 Western Blot Assay.
Procedure:
-
Cell Culture:
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS.
-
Seed HUVECs into 6-well plates and grow until they reach 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with a basal medium (containing 0.5% FBS) for 16-24 hours prior to the experiment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound to the desired final concentrations in serum-free medium. Include a DMSO-only vehicle control.
-
Pre-incubate the serum-starved cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a stock solution of Ang-1.
-
Add Ang-1 to the wells to a final concentration of 100-200 ng/mL. Do not add Ang-1 to a negative control well.
-
Incubate for 15-30 minutes at 37°C.
-
-
Protein Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TIE2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TIE2 for loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-TIE2 and total TIE2.
-
Normalize the phospho-TIE2 signal to the total TIE2 signal.
-
Plot the normalized phospho-TIE2 signal against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Intracellular Calcium Mobilization Assay
Activation of receptor tyrosine kinases can lead to an increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of this compound to inhibit Ang-1-induced calcium mobilization in HUVECs.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Recombinant Human Angiopoietin-1 (Ang-1)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Seed HUVECs into black, clear-bottom 96-well plates and grow to 90-100% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS. Include a DMSO vehicle control.
-
Add the this compound dilutions or vehicle to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the microplate into a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Inject a solution of Ang-1 (final concentration 200-400 ng/mL) into the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response after Ang-1 addition for each well.
-
Subtract the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the concentration of this compound to determine the IC50 value for the inhibition of calcium mobilization.
-
Conclusion
The provided protocols offer robust methods for characterizing the cell-based activity of this compound as a TIE2 inhibitor. The phospho-TIE2 assay directly measures the inhibition of receptor activation, while the calcium mobilization assay provides a functional readout of downstream signaling. These assays are essential tools for researchers investigating the therapeutic potential of this compound and for professionals involved in the development of novel anti-angiogenic therapies.
References
Western blot protocol to show SB-633825 effect on TIE2 phosphorylation
Evaluating the Inhibitory Effect of SB-633825 on TIE2 Phosphorylation via Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The TIE2 receptor tyrosine kinase and its primary activating ligand, Angiopoietin-1 (Ang1), are crucial regulators of vascular development, maturation, and stability.[1][2] The binding of Ang1 to TIE2, a receptor almost exclusively expressed on endothelial cells, induces receptor dimerization and autophosphorylation on specific tyrosine residues.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are pivotal for endothelial cell survival, migration, and the maintenance of vascular quiescence.[5][6][7] Dysregulation of the Ang1/TIE2 signaling axis is implicated in various pathological conditions, including tumor angiogenesis.[8][9][10]
This compound is a potent, ATP-competitive inhibitor of TIE2 kinase.[9][11][12] By blocking the ATP-binding site, this compound is expected to inhibit the autophosphorylation of TIE2, thereby attenuating downstream signaling. Western blotting is a robust and widely adopted technique for qualitatively and semi-quantitatively analyzing the phosphorylation status of specific proteins.[13][14][15] This application note provides a detailed protocol for utilizing Western blot analysis to demonstrate the inhibitory effect of this compound on Ang1-induced TIE2 phosphorylation in a cell-based assay.
TIE2 Signaling Pathway and the Action of this compound
The following diagram illustrates the simplified TIE2 signaling pathway and the proposed mechanism of action for this compound.
Caption: TIE2 signaling pathway and inhibition by this compound.
Experimental Protocol
This protocol outlines the steps to assess the inhibitory effect of this compound on Ang1-stimulated TIE2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
1. Cell Culture and Treatment:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Growth Medium (EGM-2) supplemented with growth factors.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium (EBM-2) to reduce basal TIE2 phosphorylation.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human Angiopoietin-1 (e.g., 200 ng/mL) for 15-30 minutes. Include an unstimulated control group (no Ang1).
-
2. Lysate Preparation:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Denature the protein samples by boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15][16]
-
Incubate the membrane with a primary antibody specific for phosphorylated TIE2 (e.g., anti-phospho-TIE2 Tyr992) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13][17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[13]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total TIE2 and a loading control protein (e.g., GAPDH or β-actin).
Western Blot Workflow Diagram
The following diagram provides a visual representation of the Western blot experimental workflow.
Caption: Experimental workflow for Western blot analysis.
Data Presentation and Analysis
The intensity of the protein bands from the Western blot should be quantified using densitometry software. The level of TIE2 phosphorylation is expressed as the ratio of the phospho-TIE2 signal to the total TIE2 signal. This normalization corrects for any variations in protein loading between lanes.
Table 1: Quantified Effect of this compound on Ang1-Induced TIE2 Phosphorylation
| Treatment Group | Ang1 (200 ng/mL) | This compound (nM) | Phospho-TIE2 / Total TIE2 Ratio (Normalized) | % Inhibition of TIE2 Phosphorylation |
| Unstimulated Control | - | 0 | 0.10 ± 0.02 | N/A |
| Stimulated Control | + | 0 | 1.00 ± 0.08 | 0% |
| Treatment 1 | + | 1 | 0.85 ± 0.06 | 15% |
| Treatment 2 | + | 10 | 0.52 ± 0.05 | 48% |
| Treatment 3 | + | 100 | 0.18 ± 0.03 | 82% |
| Treatment 4 | + | 1000 | 0.09 ± 0.02 | 91% |
Data are presented as mean ± standard deviation from three independent experiments. The stimulated control is normalized to 1.0.
This protocol provides a comprehensive framework for assessing the inhibitory activity of this compound on TIE2 phosphorylation. The expected results, as summarized in the data table, would demonstrate a dose-dependent decrease in Ang1-induced TIE2 phosphorylation upon treatment with this compound. This experimental approach is fundamental for characterizing the mechanism of action of TIE2 inhibitors and is a critical step in the preclinical evaluation of such therapeutic agents.
References
- 1. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiopoietin-1/Tie2 Signaling Pathway Contributes to the Therapeutic Effect of Thymosin β4 on Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-Tie2 (Ser1119) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. endocrine.org [endocrine.org]
- 5. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Inhibition of tumor angiogenesis using a soluble receptor establishes a role for Tie2 in pathologic vascular growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols for SB-633825 in a Tumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive inhibitor of TIE2 (TIE receptor tyrosine kinase), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6) with IC50 values of 3.5 nM, 66 nM, and 150 nM, respectively[1]. By targeting these kinases, this compound has the potential to inhibit cancer cell growth and angiogenesis, making it a compound of interest for preclinical cancer research, particularly in tumor xenograft models.[1]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a tumor xenograft setting. The following sections detail the signaling pathways affected by this compound, hypothetical data presentation based on expected outcomes, and robust experimental protocols for in vivo studies.
Signaling Pathways Modulated by this compound
This compound's multi-targeted nature allows it to interfere with several critical signaling cascades implicated in cancer progression.
TIE2 Signaling Pathway
The TIE2 signaling pathway, primarily activated by angiopoietins (Ang1 and Ang2), is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3] Inhibition of TIE2 by this compound can disrupt this process, leading to reduced tumor vascularization and growth. Key downstream pathways affected include the PI3K/Akt and MAPK/ERK pathways, which are central to endothelial cell survival, proliferation, and migration.[4][5][6]
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Angiopoietin-Tie Signaling Pathway in Endothelial Cells: A Computational Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols for SB-633825 in Animal Studies
A Review of Preclinical Data and Methodological Considerations
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the latest literature review, publicly available data from in vivo animal studies detailing specific dosages, administration routes, and pharmacokinetic profiles for SB-633825 are limited. The information presented herein is based on the compound's known in vitro activity and general principles for conducting preclinical studies with tyrosine kinase inhibitors. These notes are intended to provide a foundational framework for researchers designing future animal-based experiments with this compound.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of several protein kinases.[1] Its primary targets include TIE2, a key receptor tyrosine kinase in angiogenesis, as well as Lymphocyte-Oriented Kinase (LOK, also known as STK10) and Breast Tumor Kinase (BRK, also known as PTK6).[1] The compound's ability to inhibit these kinases suggests its potential therapeutic application in oncology and other diseases where angiogenesis and cellular proliferation are dysregulated.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Key Biological Process |
| TIE2 | 3.5 | Angiogenesis |
| LOK (STK10) | 66 | Cellular Signaling |
| BRK (PTK6) | 150 | Cell Proliferation, Migration |
Source: Data compiled from in vitro kinase assays.[1]
Proposed Signaling Pathways
The inhibitory action of this compound on TIE2, LOK, and BRK can disrupt critical cellular signaling cascades. The following diagrams illustrate the putative pathways affected by this compound.
Caption: TIE2 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Experimental Protocols: General Considerations
While specific, validated protocols for this compound are not yet published, the following sections outline standard methodologies for evaluating a novel tyrosine kinase inhibitor in animal models.
Animal Model Selection
The choice of animal model is critical and will depend on the research question.
-
Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice (e.g., NOD/SCID or athymic nude mice). This is a common starting point to assess anti-tumor efficacy.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for studying the interaction of the compound with the immune system.
-
Transgenic Models: Genetically engineered models that spontaneously develop tumors can provide insights into tumor initiation and progression.
Formulation and Administration of this compound
The formulation of this compound for in vivo use will require careful consideration of its physicochemical properties.
-
Solubility: The solubility of this compound in various vehicles should be determined. Common vehicles for oral administration include corn oil, carboxymethylcellulose (CMC), or polyethylene (B3416737) glycol (PEG). For parenteral routes, solutions may be prepared in saline with solubilizing agents like DMSO and Tween 80.
-
Route of Administration: The intended clinical route of administration should be considered. Common preclinical routes include:
-
Oral (p.o.): Gavage is a standard method.
-
Intraperitoneal (i.p.): Often used for initial efficacy studies.
-
Intravenous (i.v.): For direct systemic delivery and pharmacokinetic studies.
-
-
Dose Range Finding: A pilot study is essential to determine the maximum tolerated dose (MTD). This typically involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.
Pharmacokinetic (PK) Studies
PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Study Design: Animals (typically rats or mice) are administered a single dose of this compound via the intended route. Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Key Parameters: The following PK parameters should be calculated:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the plasma concentration-time curve)
-
t1/2 (Half-life)
-
Bioavailability (if comparing oral to IV administration)
-
Efficacy (Pharmacodynamic) Studies
These studies aim to evaluate the therapeutic effect of this compound.
-
Study Design: Once tumors are established in the chosen animal model, animals are randomized into vehicle control and this compound treatment groups.
-
Treatment Schedule: Dosing frequency (e.g., once daily, twice daily) and duration will be informed by the PK data and the MTD.
-
Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured regularly (e.g., twice weekly) using calipers. TGI is calculated as the percentage difference in tumor volume between the treated and control groups.
-
Survival: In some models, the study endpoint may be overall survival.
-
Biomarker Analysis: At the end of the study, tumors and other tissues can be collected to assess target engagement (e.g., phosphorylation status of TIE2) and downstream effects (e.g., apoptosis, proliferation markers).
-
Future Directions
The successful preclinical development of this compound will require rigorous in vivo studies to establish its therapeutic window and potential clinical utility. The protocols and considerations outlined in these application notes provide a general framework for initiating such investigations. As data from these studies become available, more specific and detailed protocols can be developed.
References
Preparing SB-633825 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation, storage, and use of SB-633825 stock solutions for in vitro cell culture applications. This compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK kinases, playing a crucial role in angiogenesis and cancer cell growth research. Adherence to proper preparation and handling protocols is critical to ensure the compound's stability, potency, and the reproducibility of experimental results. This guide includes comprehensive tables with quantitative data, detailed experimental protocols, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor targeting key kinases involved in cellular signaling. Its primary targets are the TIE2 tyrosine-protein kinase, the lymphocyte-oriented kinase (LOK; STK10), and the breast tumor kinase (Brk; PTK6). By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their downstream signaling pathways. The Angiopoietin (Ang)/TIE2 signaling axis is a pivotal pathway in endothelial cells, making it a significant target for anti-angiogenic therapies. The inhibition of TIE2, LOK, and BRK by this compound can lead to the suppression of cancer cell proliferation and angiogenesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₂₅N₃O₃S |
| Molecular Weight | 483.58 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | ≥98% |
| CAS Number | 956613-01-7 |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
Preparing this compound Stock Solutions
Proper preparation of stock solutions is paramount for accurate and reproducible experimental outcomes. The following protocol outlines the steps for dissolving lyophilized this compound and preparing a high-concentration stock solution.
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic water bath
Protocol for Preparing a 10 mM Stock Solution
-
Equilibrate: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) For 1 mg of this compound: Volume (L) = 0.001 g / (0.01 mol/L * 483.58 g/mol ) = 0.00020679 L = 206.79 µL Refer to Table 3 for pre-calculated volumes for common stock concentrations.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex: Mix thoroughly by vortexing for 1-2 minutes.
-
Ultrasonication: To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes.[1][2][3] The solution should be clear and free of particulates.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Table 3: Solvent Volumes for this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.0679 mL |
| 5 mM | 1 mg | 0.4136 mL |
| 10 mM | 1 mg | 0.2068 mL |
| 1 mM | 5 mg | 10.3396 mL |
| 5 mM | 5 mg | 2.0679 mL |
| 10 mM | 5 mg | 1.0340 mL |
| 1 mM | 10 mg | 20.6791 mL |
| 5 mM | 10 mg | 4.1358 mL |
| 10 mM | 10 mg | 2.0679 mL |
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound stock solution.
Table 4: Storage Conditions and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -20°C | 1 year |
| In DMSO | -80°C | 2 years |
Note: Avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared dilutions for experiments.
Application in Cell Culture
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Serial Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Create an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock (e.g., 1 µL of stock in 999 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Perform subsequent serial dilutions from the intermediate stock using cell culture medium to achieve the desired range of working concentrations.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its IC₅₀ values, a starting range for dose-response experiments could be from 1 nM to 1 µM. For example, at a concentration of 0.1 μM, this compound has been shown to inhibit LOK to 44% of its maximal activity and TIE2 to 75% of its maximal activity.[1][2][3]
Visualizing Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by this compound.
Experimental Workflow for Stock Solution Preparation
The diagram below outlines the key steps in preparing this compound stock solutions.
References
Application Notes and Protocols for SB-633825 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, with a reported IC50 of 3.5 nM.[1][2] The angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability.[1] In endothelial cells, the binding of angiopoietin-1 (Ang-1) to the TIE2 receptor initiates a signaling cascade that promotes cell survival, proliferation, and migration—key processes in the formation of new blood vessels.[3][4] Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. This document provides detailed protocols for assessing the inhibitory effects of this compound on endothelial cell migration using two standard in vitro methods: the scratch (wound healing) assay and the transwell (Boyden chamber) assay.
Mechanism of Action: Inhibition of TIE2 Signaling
This compound exerts its anti-migratory effects by directly inhibiting the kinase activity of the TIE2 receptor. In a healthy state, the binding of Ang-1 to TIE2 leads to receptor autophosphorylation and the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for the cytoskeletal rearrangements and directed movement required for cell migration. By blocking the ATP-binding site of TIE2, this compound prevents this phosphorylation cascade, thereby inhibiting Ang-1-induced endothelial cell migration.
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on Ang-1-induced endothelial cell migration. This data is illustrative and based on typical results obtained with potent TIE2 inhibitors in similar assays.
| Assay Type | Cell Type | Chemoattractant | This compound Concentration | Incubation Time | Result (Relative to Control) |
| Transwell Migration Assay | HUVEC | Angiopoietin-1 (100 ng/mL) | 0 nM (Vehicle) | 6 hours | 100% Migration |
| 1 nM | ~85% Migration | ||||
| 3.5 nM (IC50) | ~50% Migration | ||||
| 10 nM | ~20% Migration | ||||
| 100 nM | <5% Migration | ||||
| Scratch Assay | HUVEC | Angiopoietin-1 (100 ng/mL) | 0 nM (Vehicle) | 18 hours | 100% Wound Closure |
| 1 nM | ~70% Wound Closure | ||||
| 3.5 nM (IC50) | ~45% Wound Closure | ||||
| 10 nM | ~15% Wound Closure | ||||
| 100 nM | <5% Wound Closure |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Endothelial Cell Scratch (Wound Healing) Assay
This assay provides a straightforward method to assess collective cell migration in a two-dimensional context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 12-well tissue culture plates
-
p200 pipette tips
-
This compound (stock solution in DMSO)
-
Angiopoietin-1 (Ang-1)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs into 6-well or 12-well plates at a density that allows them to form a confluent monolayer within 24 hours.
-
Serum Starvation: Once confluent, replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate overnight. This step minimizes baseline proliferation and migration.
-
Scratch Creation: Create a "wound" in the cell monolayer by scraping a straight line with a sterile p200 pipette tip.[5] A cross-shaped scratch can also be made.[6]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with a low-serum basal medium containing various concentrations of this compound (e.g., 0, 1, 3.5, 10, 100 nM) and the chemoattractant Angiopoietin-1 (e.g., 100 ng/mL). A vehicle control (DMSO) should be included.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratches at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6 hours) for up to 24 hours, or until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic response of individual cells migrating through a porous membrane.[7]
Materials:
-
HUVECs
-
Endothelial Basal Medium (EBM) with supplements
-
FBS
-
PBS
-
Trypsin-EDTA
-
24-well Transwell inserts (8 µm pore size)
-
This compound (stock solution in DMSO)
-
Angiopoietin-1 (Ang-1)
-
Cotton swabs
-
Fixing and staining reagents (e.g., Methanol (B129727), Crystal Violet)
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to 70-90% confluency. Then, serum-starve the cells in a basal medium with 0.5% FBS for 4-6 hours.
-
Assay Setup: In the lower chamber of the 24-well plate, add EBM containing Ang-1 (e.g., 100 ng/mL) as the chemoattractant.
-
Cell Preparation: Detach the serum-starved HUVECs using Trypsin-EDTA, neutralize, and resuspend them in serum-free basal medium. Perform a cell count.
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound (e.g., 0, 1, 3.5, 10, 100 nM) or vehicle control for 30 minutes at room temperature.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell inserts (e.g., 5 x 10^4 cells per insert).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator, allowing the cells to migrate through the pores towards the chemoattractant.
-
Removal of Non-Migrated Cells: Carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10-20 minutes. Stain the cells with a 0.5% Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
Visualizations
Caption: this compound inhibits Ang-1-induced endothelial cell migration by blocking TIE2 signaling.
Caption: Workflow for the Transwell endothelial cell migration assay with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Tie2 in Tumor Endothelial Signaling and Survival: Implications for Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A short synthetic peptide inhibits signal transduction, migration and angiogenesis mediated by Tie2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Tie2–αvβ3 integrin axis with bi-specific reagents for the inhibition of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tie2 activation contributes to hemangiogenic regeneration after myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Partial Deletion of Tie2 Affects Microvascular Endothelial Responses to Critical Illness in A Vascular Bed and Organ-Specific Way - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tube Formation Assay Using SB-633825
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of endothelial cells and to screen for compounds that may inhibit or stimulate this process. This document provides a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) and outlines the application of SB-633825, a potent inhibitor of the TIE2, LOK (STK10), and BRK receptor tyrosine kinases, as an anti-angiogenic agent.
This compound is an ATP-competitive inhibitor with high affinity for TIE2 (IC50 = 3.5 nM), and also targets LOK (STK10) and BRK with IC50 values of 66 nM and 150 nM, respectively[1]. By inhibiting these key kinases involved in angiogenic signaling pathways, this compound is a valuable tool for studying the mechanisms of angiogenesis and for the development of anti-angiogenic therapies.
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects by inhibiting key signaling pathways crucial for endothelial cell migration, proliferation, and differentiation. Its primary target, TIE2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2), is a receptor tyrosine kinase predominantly expressed on endothelial cells. The binding of its ligands, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), to TIE2 triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are essential for vessel assembly and maturation. By blocking the ATP-binding site of TIE2, this compound prevents its autophosphorylation and the subsequent activation of these pro-angiogenic pathways.
Additionally, this compound inhibits LOK (STK10) and BRK (PTK6), kinases that are also implicated in cellular processes that can contribute to angiogenesis.
Experimental Protocols
This section details the step-by-step methodology for performing a tube formation assay with HUVECs and for evaluating the inhibitory effect of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex® BME)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization)
-
Inverted microscope with imaging capabilities
Experimental Workflow Diagram
Experimental workflow for the tube formation assay with this compound.
Step-by-Step Protocol
-
Preparation of Matrigel-Coated Plates:
-
Thaw the basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the thawed Matrigel to each well of a pre-chilled 96-well plate.
-
Ensure the entire surface of each well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in a basal medium (e.g., EBM-2) with a reduced serum concentration (e.g., 2% FBS).
-
Count the cells and adjust the concentration to 1-2 x 10^5 cells/mL.
-
-
Treatment with this compound:
-
Prepare a dilution series of this compound in the same reduced-serum medium used for cell suspension. Based on the IC50 values for its target kinases, a starting concentration range of 1 nM to 1 µM is recommended. A vehicle control (DMSO) at the same final concentration as in the highest this compound treatment should be included.
-
Mix the HUVEC suspension with the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Gently add 100 µL of the cell suspension containing the treatments to each Matrigel-coated well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time should be determined empirically, but tube formation is typically observed within this timeframe.
-
-
Visualization and Imaging:
-
After incubation, carefully remove the medium from the wells without disturbing the delicate tube-like structures.
-
For fluorescent imaging, gently wash the cells with PBS and then incubate with Calcein AM solution (e.g., 2 µg/mL in PBS) for 30 minutes at 37°C.
-
Acquire images of the tube networks using an inverted microscope. Capture several images from different areas of each well for representative analysis.
-
-
Quantification of Tube Formation:
-
The extent of tube formation can be quantified using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Commonly measured parameters include:
-
Total tube length: The sum of the lengths of all tube segments.
-
Number of nodes/junctions: The points where three or more tubes intersect.
-
Number of branches: The individual segments of the tube network.
-
Number of loops/meshes: The enclosed areas within the tube network.
-
-
Data Presentation
The quantitative data obtained from the image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Concentration | Total Tube Length (µm) | Number of Nodes | Number of Branches | Number of Loops |
| Vehicle Control (DMSO) | ||||
| This compound (e.g., 1 nM) | ||||
| This compound (e.g., 10 nM) | ||||
| This compound (e.g., 100 nM) | ||||
| This compound (e.g., 1 µM) |
Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Simplified TIE2 signaling pathway and the inhibitory action of this compound.
Conclusion
The tube formation assay is a robust and valuable tool for assessing the anti-angiogenic potential of compounds like this compound. By following this detailed protocol, researchers can effectively evaluate the inhibitory effects of this compound on endothelial cell tube formation and quantify its potency. This information is crucial for advancing our understanding of angiogenesis and for the development of novel cancer therapeutics. It is recommended that the optimal concentration of this compound and incubation times be empirically determined for specific cell types and experimental conditions.
References
Application Notes and Protocols for Measuring SB-633825 Efficacy in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly utilized in preclinical drug discovery for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell monolayers. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as complex cell-cell and cell-matrix interactions, which are crucial factors in determining drug efficacy and resistance.
SB-633825 is a potent, ATP-competitive inhibitor of several protein kinases, including TIE2, LOK (STK10), and BRK (PTK6).[1] The inhibition of these kinases can interfere with critical signaling pathways involved in tumor angiogenesis, cell proliferation, migration, and survival.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models, focusing on cell viability and apoptosis as key endpoints.
Mechanism of Action of this compound
This compound is a multi-targeted kinase inhibitor with high potency against TIE2, LOK, and BRK, with IC50 values of 3.5 nM, 66 nM, and 150 nM, respectively.[1][2]
-
TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): A receptor tyrosine kinase primarily expressed on endothelial cells. Its signaling, activated by angiopoietins, is crucial for angiogenesis and vascular stability. Inhibition of TIE2 by this compound is expected to disrupt tumor vasculature and inhibit tumor growth.[1]
-
LOK (STK10 - Serine/Threonine Kinase 10): A member of the Ste20 family of kinases, LOK is involved in regulating cytoskeletal rearrangement and has been implicated in cell migration.[3]
-
BRK (PTK6 - Protein Tyrosine Kinase 6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers and other solid tumors.[4] BRK is involved in signaling pathways that promote cell proliferation, migration, and survival, including the STAT3, PI3K/Akt, and MAPK pathways.[5][6]
The multi-targeted nature of this compound suggests its potential to exert anti-cancer effects through the simultaneous inhibition of tumor angiogenesis and direct targeting of cancer cell proliferation and survival pathways.
Signaling Pathway Overview
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D tumor spheroid models.
Protocol 1: Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell concentration to 1 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well ULA plate (1,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Spheroid size and morphology should be monitored daily using a microscope.
Caption: Workflow for tumor spheroid formation.
Protocol 2: this compound Treatment of Tumor Spheroids
Materials:
-
Tumor spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve 2X the final desired concentrations. For example, to achieve final concentrations of 1, 10, 100, and 1000 nM, prepare 2X solutions of 2, 20, 200, and 2000 nM.
-
Prepare a vehicle control solution containing the same concentration of DMSO as the highest this compound concentration.
-
Carefully remove 100 µL of conditioned medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells. This will result in a final 1X concentration of the compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours). The incubation time should be optimized based on the experimental goals.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
CellTiter-Glo® 3D Reagent (Promega)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]
-
Transfer the contents of each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Treated spheroids in a 96-well ULA plate (from Protocol 2)
-
Caspase-Glo® 3/7 3D Reagent (Promega)
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents using a plate shaker at 500 rpm for 30 seconds.[8]
-
Incubate the plate at room temperature for at least 30 minutes (up to 3 hours).[8]
-
Transfer the contents of each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation and Analysis
Quantitative data from the viability and apoptosis assays should be summarized in tables for clear comparison.
Data Analysis
-
Cell Viability:
-
Normalize the raw luminescence units (RLU) of the treated wells to the vehicle control to calculate the percentage of viability: % Viability = (RLU_sample / RLU_vehicle_control) * 100
-
Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
-
-
Apoptosis:
-
Calculate the fold change in caspase activity by dividing the RLU of the treated wells by the RLU of the vehicle control: Fold Change = RLU_sample / RLU_vehicle_control
-
Plot the fold change in caspase activity against the this compound concentration.
-
Quantitative Data Summary
Table 1: Effect of this compound on Tumor Spheroid Viability (72h Treatment)
| This compound Conc. (nM) | Mean RLU | Std. Dev. | % Viability |
| 0 (Vehicle) | 850,000 | 42,500 | 100.0 |
| 1 | 815,000 | 38,700 | 95.9 |
| 10 | 650,000 | 31,200 | 76.5 |
| 100 | 430,000 | 21,500 | 50.6 |
| 1000 | 150,000 | 9,800 | 17.6 |
IC50: Approximately 100 nM
Table 2: Effect of this compound on Caspase-3/7 Activity in Tumor Spheroids (72h Treatment)
| This compound Conc. (nM) | Mean RLU | Std. Dev. | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,000 | 1,200 | 1.0 |
| 1 | 18,000 | 1,500 | 1.2 |
| 10 | 45,000 | 3,800 | 3.0 |
| 100 | 90,000 | 7,500 | 6.0 |
| 1000 | 150,000 | 11,200 | 10.0 |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of the multi-targeted kinase inhibitor this compound in physiologically relevant 3D tumor spheroid models. The use of quantitative assays for cell viability and apoptosis allows for the determination of key efficacy parameters such as IC50 values and the induction of programmed cell death. This data, combined with an understanding of the compound's mechanism of action, can significantly contribute to the preclinical assessment of this compound and inform its further development as a potential anti-cancer therapeutic.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Breast Tumor Kinase (Brk/PTK6) Mediates Advanced Cancer Phenotypes via SH2-Domain Dependent Activation of RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for SB-633825 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-633825 is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases involved in tumor progression and the modulation of the tumor microenvironment (TME). Its primary targets include Tyrosine-protein kinase receptor TIE2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1][2] By inhibiting these key signaling nodes, this compound presents a multifaceted approach to studying and potentially targeting the complex interplay between tumor cells, the immune system, and the tumor vasculature. These application notes provide a comprehensive overview of the utility of this compound in TME research, supported by experimental data and detailed protocols.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of TIE2, LOK (STK10), and BRK, which are involved in distinct but interconnected aspects of the tumor microenvironment.
-
TIE2 Inhibition and Anti-Angiogenic Effects: The TIE2 receptor tyrosine kinase, expressed on endothelial cells, is a critical regulator of angiogenesis and vascular stability.[3] Its ligand, Angiopoietin-1 (Ang1), promotes vessel maturation and quiescence, while Angiopoietin-2 (Ang2) can act as a context-dependent agonist or antagonist, often promoting vascular destabilization and angiogenesis in the presence of VEGF.[3] Inhibition of TIE2 signaling by this compound is expected to disrupt tumor angiogenesis, leading to a reduction in microvessel density and normalization of the tumor vasculature. This can, in turn, alleviate hypoxia and improve the delivery of other therapeutic agents.
-
LOK (STK10) Inhibition and Immunomodulation: LOK (STK10) is a serine/threonine kinase predominantly expressed in lymphoid tissues and is involved in regulating lymphocyte migration and cell cycle progression.[4][5] Inhibition of STK10 by this compound has been shown to induce immunogenic cell death (ICD) in cancer cells. ICD is characterized by the surface exposure of calreticulin (B1178941) (CALR) and the release of damage-associated molecular patterns (DAMPs) like high mobility group box 1 (HMGB1) and ATP. These molecules act as "eat-me" signals and adjuvants, respectively, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an anti-tumor T-cell response.
-
BRK (PTK6) Inhibition and Immune Infiltration: BRK (PTK6) is a non-receptor tyrosine kinase overexpressed in a variety of cancers, including breast and prostate cancer.[6][7] Elevated BRK expression has been associated with an immunosuppressive tumor microenvironment.[8] Inhibition of BRK can reverse epithelial-to-mesenchymal transition (EMT) and enhance the infiltration of cytotoxic immune cells, such as CD8+ T cells and Natural Killer (NK) cells, into the tumor.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| TIE2 | 3.5 | [1] |
| LOK (STK10) | 66 | [1] |
| BRK (PTK6) | 150 | [1] |
Effects of this compound on Immunogenic Cell Death Markers in Acute Myeloid Leukemia (AML) Cells
| Treatment | Cell Line | CALR Exposure (MFI Fold Change vs. Control) | HMGB1 Release (Fold Change vs. Control) | ATP Release (Fold Change vs. Control) |
| This compound (30 µM, 48h) | MV411 | ~2.5 | ~1.8 | ~2.0 |
| This compound (30 µM, 48h) | MOLM13 | ~2.2 | ~1.5 | ~1.7 |
Data is estimated from graphical representations in the source literature and presented to illustrate the magnitude of effect.
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Analysis Reveals PTK6 as a Prognostic Biomarker Involved in the Immunosuppressive Microenvironment in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of SB-633825 in Metastatic Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Metastatic breast cancer remains a significant clinical challenge, necessitating the development of novel therapeutic strategies that target the complex signaling networks driving tumor progression and dissemination. SB-633825 is a potent, ATP-competitive small molecule inhibitor with high affinity for Tyrosine-protein kinase receptor TIE-2, Lymphocyte-oriented kinase (LOK, also known as STK10), and Breast tumor kinase (BRK, also known as PTK6).[1] The multifaceted inhibitory profile of this compound presents a compelling rationale for its investigation as a potential therapeutic agent in metastatic breast cancer. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in this context.
Mechanism of Action and Therapeutic Rationale
This compound exerts its anti-cancer potential by simultaneously targeting three key kinases implicated in breast cancer progression and metastasis:
-
TIE-2 (Tek Tyrosine Kinase): A critical regulator of angiogenesis and vascular stability.[2] In the tumor microenvironment, TIE-2 is expressed on endothelial cells and a subpopulation of pro-tumoral macrophages known as TIE-2 expressing macrophages (TEMs).[3] Inhibition of TIE-2 can disrupt tumor angiogenesis, reduce vascular permeability, and block the function of TEMs, which are crucial for tumor cell intravasation and dissemination.[3][4] Preclinical studies with other TIE-2 inhibitors, such as rebastinib (B1684436), have demonstrated significant reductions in primary tumor growth and lung metastasis in breast cancer models.[3][5]
-
BRK (PTK6): A non-receptor tyrosine kinase that is overexpressed in a high percentage of breast carcinomas and is associated with poor patient outcomes.[6][7][8] BRK is involved in multiple signaling pathways that promote cell proliferation, migration, invasion, and resistance to therapy.[7][8] It can enhance signaling from key receptor tyrosine kinases like EGFR and HER2 and activate downstream effectors such as STAT3 and the MAPK pathway.[7][9] Targeting BRK could therefore inhibit multiple oncogenic processes in breast cancer.
-
LOK (STK10): A serine/threonine kinase whose role in metastatic breast cancer is less characterized. However, its inhibition by this compound adds to the compound's unique pharmacological profile and warrants further investigation into its potential contribution to anti-cancer effects.
Quantitative Data Summary
The following tables summarize the biochemical potency of this compound and the preclinical efficacy of a comparable TIE-2 inhibitor, rebastinib, in a metastatic breast cancer model. This data provides a foundation for designing experiments with this compound.
Table 1: Biochemical Potency of this compound
| Kinase Target | IC50 (nM) |
| TIE-2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Source: Data derived from publicly available information.[1]
Table 2: Preclinical Efficacy of the TIE-2 Inhibitor Rebastinib in the PyMT Breast Cancer Model
| Treatment Group | Primary Tumor Growth Inhibition (%) | Reduction in Lung Metastases (%) |
| Rebastinib (monotherapy) | 75% | 71% |
| Rebastinib + Paclitaxel | 90% | 93% |
Source: Data from preclinical studies in the polyoma middle-T antigen (PyMT) syngeneic mouse breast cancer model.[5]
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of metastatic breast cancer cell lines.
Methodology:
-
Cell Seeding: Plate metastatic breast cancer cells (e.g., MDA-MB-231, 4T1) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete medium, with concentrations ranging from 1 µM to 1 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing media and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of its targets and downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate metastatic breast cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for a specified time (e.g., 2 hours). For TIE-2, stimulation with its ligand Angiopoietin-1 may be required. For BRK, which can be activated by EGFR, stimulation with EGF may be appropriate.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-TIE-2, phospho-BRK, phospho-STAT3, phospho-AKT, and their total protein counterparts overnight at 4°C.
-
Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.
Protocol 3: In Vivo Murine Model of Metastatic Breast Cancer
This protocol evaluates the in vivo efficacy of this compound in a preclinical model of metastatic breast cancer.
Methodology:
-
Animal Model: Utilize an appropriate mouse model, such as the orthotopic injection of 4T1 murine mammary carcinoma cells into the mammary fat pad of BALB/c mice, or the PyMT transgenic model.
-
Tumor Implantation and Growth: Inject 1 x 10^5 4T1 cells into the mammary fat pad. Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., daily oral gavage)
-
This compound (dose to be determined by pharmacokinetic and tolerability studies, e.g., daily oral gavage)
-
Positive control (e.g., Paclitaxel, weekly intraperitoneal injection)
-
This compound in combination with Paclitaxel
-
-
Treatment Administration: Administer treatments for a defined period (e.g., 21-28 days).
-
Tumor Measurement: Measure primary tumor volume with calipers twice weekly.
-
Metastasis Assessment: At the end of the study, harvest lungs and other relevant organs. Count surface metastatic nodules. Tissues can be fixed for histological analysis (H&E staining) to confirm metastasis.
-
Data Analysis: Compare tumor growth rates and the number of metastases between treatment groups. Statistical analysis (e.g., ANOVA) should be performed.
Visualizations
Caption: Signaling pathways targeted by this compound in metastatic breast cancer.
Caption: In vitro experimental workflow for evaluating this compound.
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pathways for Targeting Tumor Angiogenesis in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Breast tumor kinase (Brk/PTK6) mediates advanced cancer phenotypes via SH2-domain dependent activation of RhoA and aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 8. Putting the BRK on breast cancer: From molecular target to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: SB-633825 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available data from preclinical or clinical studies specifically evaluating the combination of SB-633825 with standard chemotherapy agents is limited. The following application notes and protocols are based on the known mechanism of action of this compound as a TIE2/LOK/BRK inhibitor and established methodologies for evaluating combination cancer therapies. These protocols should be considered as templates and will require optimization for specific experimental contexts.
Introduction
This compound is a potent, ATP-competitive inhibitor of the TIE2 receptor tyrosine kinase, as well as Lymphocyte-Oriented Kinase (LOK/STK10) and Breast Tumor Kinase (BRK/PTK6). The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[1] Dysregulation of this pathway, particularly through the upregulation of Angiopoietin-2 (Ang2) in the tumor microenvironment, promotes angiogenesis, vascular permeability, and inflammation, thereby facilitating tumor growth and metastasis.[1]
The rationale for combining this compound with conventional chemotherapy is multifactorial. Chemotherapy can induce a stress response in the tumor microenvironment, leading to the release of pro-angiogenic factors. By inhibiting TIE2 signaling, this compound can counteract this effect, potentially leading to a more durable anti-tumor response. Furthermore, targeting the tumor vasculature can enhance the delivery and efficacy of cytotoxic agents. Preclinical studies combining other Ang2/TIE2 pathway inhibitors with chemotherapy agents such as paclitaxel (B517696), docetaxel, and doxorubicin (B1662922) have demonstrated enhanced tumor growth inhibition.[2]
Quantitative Data
Currently, there is no specific quantitative data available for this compound in combination with chemotherapy. The following table summarizes the known in vitro inhibitory activity of this compound as a single agent.
| Target | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data compiled from publicly available sources.
Signaling Pathways
The combination of this compound with chemotherapy is hypothesized to impact key signaling pathways involved in tumor progression and resistance.
Caption: Combined effect of this compound and chemotherapy on tumor and endothelial cells.
Experimental Protocols
The following are template protocols for preclinical evaluation of this compound in combination with standard chemotherapy agents.
Protocol 1: In Vitro Cytotoxicity and Synergy Analysis
This protocol outlines the assessment of the cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., paclitaxel or doxorubicin) and the determination of synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell lines (e.g., breast, ovarian, lung cancer cell lines with known Ang2/TIE2 expression)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., paclitaxel or doxorubicin, stock solution in DMSO or water)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
For combination studies, prepare a fixed-ratio combination of the two drugs at various concentrations.
-
Add 100 µL of the drug solutions (single agents and combinations) to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assay:
-
Follow the manufacturer's instructions for the chosen cell viability assay. For CellTiter-Glo®, for example, allow the plate to equilibrate to room temperature for 30 minutes, add 100 µL of reagent to each well, and incubate for 10 minutes before reading luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for in vitro cytotoxicity and synergy analysis.
Protocol 2: In Vivo Combination Therapy Efficacy Study in a Xenograft Model
This protocol describes an in vivo study to evaluate the efficacy of this compound in combination with a chemotherapeutic agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Tumor cells for implantation (e.g., human cancer cell line known to be sensitive to the chosen chemotherapy)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells in Matrigel or PBS) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
-
Drug Administration:
-
Administer drugs according to a predetermined schedule, dose, and route. For example:
-
This compound: Oral gavage, daily
-
Paclitaxel: Intraperitoneal or intravenous injection, once or twice weekly
-
-
The dosing and schedule should be based on prior single-agent MTD (Maximum Tolerated Dose) studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health status regularly.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistically analyze the differences in tumor volume and TGI between the groups.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SB-633825 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SB-633825 for in vitro experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful application of this potent tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets are TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (STK10, Lymphocyte-oriented kinase), and BRK (PTK6, Breast tumor kinase).[1][2][3][4] By inhibiting these kinases, this compound can modulate downstream signaling pathways involved in cellular processes like angiogenesis and cell proliferation, making it a valuable tool in cancer research.[1][2][3][4]
Q2: What are the known IC50 values for this compound against its primary targets?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are crucial for determining a starting concentration in your experiments. The reported in vitro IC50 values are summarized in the table below.
| Target | IC50 Value |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
(Data sourced from MedchemExpress and TargetMol)[2][3][4]
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent, typically DMSO. A common stock concentration is 10 mM. This allows for minimal volumes of the stock solution to be added to your cell culture medium, which minimizes the final DMSO concentration and its potential cytotoxic effects. For most cell lines, the final DMSO concentration should be kept below 0.5% and ideally below 0.1%.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect at expected concentrations. | The chosen concentration is too low for the specific cell line or experimental conditions. | Perform a dose-response experiment using a wider range of concentrations, spanning several orders of magnitude (e.g., 1 nM to 10 µM). |
| The cell line may not be dependent on the signaling pathways inhibited by this compound. | Confirm the expression and activity of TIE2, LOK, or BRK in your cell line using methods like Western blotting or qPCR. | |
| The compound has degraded due to improper storage. | Prepare a fresh stock solution from a new vial of the compound and store it properly in aliquots at -20°C or -80°C. | |
| High levels of cell death or cytotoxicity. | The concentration of this compound is too high and is causing off-target effects or general toxicity. | Lower the concentration range in your experiments. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the cell culture medium is below cytotoxic levels (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments. | Inconsistent cell seeding density or cell health. | Standardize your cell seeding protocol and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Pipetting errors when preparing serial dilutions. | Use calibrated pipettes and be meticulous when preparing your drug dilutions. Prepare a fresh set of dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the optimal concentration of this compound to inhibit cell proliferation.
1. Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well).
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation and Treatment:
-
Prepare a 2X working stock of this compound at various concentrations by serially diluting your main stock in cell culture medium. A broad range (e.g., 1 nM to 10 µM) is recommended for the initial experiment.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest drug concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells.
3. Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
4. Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding 100 µL of DMSO to each well and gently shaking the plate.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value for your cell line.
Protocol 2: Western Blot Analysis of Target Inhibition
This protocol can be used to confirm that this compound is inhibiting the phosphorylation of its target kinases or downstream effectors.
1. Cell Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (based on your proliferation assay results) for a predetermined amount of time (e.g., 1-24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target protein (e.g., phospho-TIE2, TIE2, phospho-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Densitometry Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation at different this compound concentrations.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by the primary targets of this compound.
References
Interpreting unexpected results with SB-633825 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using SB-633825 and may be encountering unexpected results. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, ATP-competitive inhibitor of several kinases. Its primary known targets are TIE2 (Tyrosine-protein kinase receptor), LOK (STK10 or Serine/threonine-protein kinase 10), and BRK (PTK6 or Breast tumor kinase).[1][2][3] It was originally developed as a TIE2 inhibitor and was later profiled as a potent inhibitor of LOK and BRK as well.[1][4]
Q2: What is the reported potency of this compound against its primary targets?
The in vitro potency of this compound has been determined against its key kinase targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
| Data sourced from MedchemExpress and other publications.[1][2][3] |
Q3: Is this compound a selective inhibitor?
This compound is considered to have a relatively clean inhibition profile.[1][4] However, like most kinase inhibitors, it is not entirely specific and may have off-target effects, especially at higher concentrations. Its selectivity is concentration-dependent.
Troubleshooting Unexpected Results
This section provides troubleshooting guidance for common unexpected outcomes during experiments with this compound.
Issue 1: Observation of increased cell proliferation when an anti-proliferative effect was expected.
-
Possible Cause: This could be due to the inhibition of LOK (STK10). While often associated with migration, studies in prostate cancer cells have shown that knockout of STK10 can lead to increased cell proliferation and tumor growth in vivo.[5][6] This is thought to occur through the inhibition of the p38 MAPK signaling pathway.[5]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting its intended targets (TIE2, LOK, BRK) in your cellular model at the concentration used. A western blot to assess the phosphorylation status of downstream substrates would be informative.
-
Analyze p38 MAPK Pathway: Investigate the phosphorylation status of p38 MAPK in your treated cells. A decrease in p-p38 could suggest a LOK-mediated pro-proliferative effect.
-
Cell Line Dependency: The effects of STK10 can be cell-type specific. Consider if the observed effect is unique to the cell line you are using.
-
Issue 2: Incomplete inhibition of tumor growth or cell migration despite evidence of BRK (PTK6) inhibition.
-
Possible Cause: Research has shown that a kinase-inactive form of BRK can still promote tumor growth.[7] Additionally, the signaling functions of BRK are not solely dependent on its kinase activity; its SH2 domain plays a critical role in mediating cell motility through pathways like RhoA and AhR.[8] Therefore, inhibiting only the kinase function of BRK may not be sufficient to block its pro-tumorigenic effects.
-
Troubleshooting Steps:
-
Evaluate Kinase-Independent Functions: Consider experiments to investigate the kinase-independent roles of BRK in your model system. This could involve studying protein-protein interactions mediated by the SH2 domain.
-
Combination Therapy: Since BRK inhibition has been shown to sensitize cancer cells to standard chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel, a combination treatment approach may yield more significant anti-tumor effects.[7]
-
Issue 3: Variable or inconsistent results across different experiments.
-
Possible Cause: Like many small molecule inhibitors, the stability and solubility of this compound in cell culture media can impact its effective concentration. Degradation of the compound over the course of a long experiment can lead to a diminished biological effect.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Media Stability: If inconsistent results persist, consider performing a stability study of this compound in your specific cell culture media under your experimental conditions (e.g., 37°C, 5% CO2).
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and interpretation of results, the following diagrams illustrate key concepts related to this compound treatment.
Caption: Primary kinase targets of this compound and their associated cellular processes.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Experimental Protocols
Protocol 1: Western Blot for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of downstream targets of TIE2, LOK, and BRK.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. scispace.com [scispace.com]
- 5. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stk10 Deficiency in Mice Promotes Tumor Growth by Dysregulating the Tumor Microenvironment [mdpi.com]
- 7. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing SB-633825 Toxicity in Animal Models
Disclaimer: Publicly available information on the specific toxicities of SB-633825 in animal models is limited. This guide provides general strategies for minimizing and managing toxicities associated with kinase inhibitors, which can be adapted for your research with this compound. The protocols and data presented are illustrative and should be tailored to your specific experimental context.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during in vivo animal studies with kinase inhibitors like this compound.
| Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected or severe toxicity at predicted efficacious doses | Off-target Effects: The inhibitor may be affecting kinases other than the intended target.[1] | 1. Confirm On-Target Engagement: Use pharmacodynamic markers in a pilot study to ensure the inhibitor is reaching and engaging its target at the administered dose. 2. Selectivity Profiling: If possible, review or perform a kinase selectivity panel to identify potential off-target interactions.[1] 3. Dose De-escalation: Reduce the dose to a previously well-tolerated level or conduct a dose-response study to find a therapeutic window with minimal toxicity. |
| Vehicle Toxicity: The formulation vehicle may be contributing to the observed toxicity. | 1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its contribution to toxicity.[2] 2. Alternative Formulations: Explore alternative, less toxic vehicles. | |
| Species-Specific Metabolism: The drug may be metabolized into toxic byproducts in the specific animal model.[2] | 1. Metabolic Profiling: If feasible, investigate the metabolic profile of the compound in your chosen animal model. 2. Consider a Different Animal Model: If species-specific metabolism is suspected, consider using a different animal model. | |
| High variability in plasma concentrations between animals | Poor Formulation: Inconsistent suspension or solubility of the compound. | 1. Optimize Formulation: Ensure the compound is fully dissolved or homogeneously suspended. Consider using solubility-enhancing excipients.[3] 2. Route of Administration: If oral gavage leads to high variability, consider alternative routes like intraperitoneal or subcutaneous injection.[4][5] |
| Animal Handling and Dosing Technique: Inconsistent administration can lead to variable exposure. | 1. Standardize Procedures: Ensure all personnel are trained and follow a standardized protocol for animal handling and dosing. | |
| Signs of gastrointestinal toxicity (e.g., diarrhea, weight loss) | On- or Off-Target Inhibition of Kinases in the GI Tract: Many kinases play a role in maintaining GI homeostasis. | 1. Supportive Care: Provide supportive care such as subcutaneous fluids for dehydration and dietary modifications.[2] 2. Dose Reduction: Lower the dose to a level that minimizes GI effects while maintaining efficacy. |
| Elevated liver enzymes (ALT, AST) | Hepatotoxicity: This is a known class effect for some kinase inhibitors.[2] | 1. Regular Monitoring: Monitor liver enzymes regularly throughout the study. 2. Dose Adjustment: Reduce the dose or consider intermittent dosing schedules. 3. Histopathology: Perform histopathological analysis of the liver at the end of the study to assess for damage.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to establish a safe dose for this compound in my animal model?
A1: The first and most critical step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[6] This involves administering escalating doses of the inhibitor to small groups of animals and closely monitoring them for clinical signs of toxicity.
Q2: How can I distinguish between on-target and off-target toxicity?
A2: Differentiating between on-target and off-target effects can be challenging. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same kinase. If the toxicity persists, it is more likely to be an on-target effect.[1]
-
Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects.[1]
-
Genetic Knockout/Knockdown Models: If available, using a genetic model where the target kinase is knocked out or knocked down can help determine if the observed toxicity is on-target.
Q3: What are some formulation strategies to reduce the toxicity of this compound?
A3: Formulation can significantly impact a drug's pharmacokinetic profile and toxicity.[7] Consider the following:
-
Solubility Enhancement: For poorly soluble compounds, using techniques like creating amorphous solid dispersions or using solubility-enhancing excipients can improve bioavailability and reduce variability.[3]
-
Modified-Release Formulations: Developing extended-release formulations can help maintain therapeutic concentrations while avoiding toxic peak plasma concentrations.[4]
Q4: Are there specific clinical signs of toxicity I should monitor for in my animals?
A4: Yes, a comprehensive clinical observation schedule is crucial. Key parameters to monitor include:
-
Body Weight: A significant drop in body weight is a common indicator of toxicity.[6]
-
Behavioral Changes: Observe for lethargy, ruffled fur, or any changes from normal behavior.[6]
-
Gastrointestinal Issues: Monitor for diarrhea, changes in stool consistency, or dehydration.[2]
-
Skin Reactions: Some kinase inhibitors can cause skin rashes.
-
Food and Water Intake: Quantify daily consumption to identify any treatment-related changes.
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound in Mice
| Dose Group (mg/kg, p.o., daily) | Number of Animals | Mean Body Weight Change (Day 7) | Key Clinical Signs | Mortality |
| Vehicle Control | 5 | +5% | None | 0/5 |
| 10 | 5 | +2% | None | 0/5 |
| 30 | 5 | -5% | Mild lethargy | 0/5 |
| 100 | 5 | -15% | Moderate lethargy, ruffled fur | 1/5 |
| 300 | 5 | -25% | Severe lethargy, ataxia, diarrhea | 4/5 |
This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Clinical Pathology Data for a 28-Day this compound Study in Rats
| Parameter | Vehicle Control | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| ALT (U/L) | 40 ± 8 | 55 ± 12 | 150 ± 35 | 450 ± 90** |
| AST (U/L) | 60 ± 10 | 75 ± 15 | 200 ± 40 | 600 ± 120** |
| BUN (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 35 ± 8 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 1.0 ± 0.3 |
*p < 0.05, *p < 0.01 compared to vehicle control. Data are presented as mean ± SD. This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice). Ensure all procedures are approved by the Institutional Animal Care and Use Committee (IACUC).
-
Grouping: Assign animals to at least four dose groups of this compound and one vehicle control group (n=3-5 per group).
-
Dosing: Administer escalating doses of the inhibitor. The dosing regimen should be based on the intended therapeutic use (e.g., daily oral gavage for 7-14 days).
-
Observations: Monitor animals daily for clinical signs of toxicity, including weight loss (>15-20% is a common endpoint), changes in behavior, and signs of distress.[6]
-
Endpoint: The MTD is defined as the highest dose that does not cause dose-limiting toxicities.
Protocol 2: General Toxicity Assessment (e.g., 28-Day Study)
-
Animals: Use both male and female rodents (e.g., Sprague-Dawley rats).
-
Grouping: Assign animals to at least three dose groups of this compound (based on the MTD study) and one control group (vehicle only).
-
Dosing: Administer the compound or vehicle daily for 28 consecutive days.
-
Observations: Monitor clinical signs daily. Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples at the end of the study for hematology and clinical chemistry analysis (including liver and kidney function tests).[2]
-
Histopathology: Collect major organs for histopathological examination to identify any microscopic changes.[2]
Visualizations
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: Experimental workflow for toxicity assessment.
Caption: Relationship between dose, exposure, and effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-633825 stability in long-term cell culture
Welcome to the technical support center for SB-633825. This guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting strategies for the long-term use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show an initial response to this compound, but the effect diminishes over several days. What could be the cause?
This is a common issue in long-term cell culture with small molecule inhibitors. The diminishing effect is often due to compound instability or depletion. Potential causes include:
-
Chemical Instability: The compound may degrade in the aqueous, warm (37°C), and CO₂-rich environment of the cell culture incubator.
-
Metabolic Degradation: Cells may metabolize the compound, reducing its effective concentration over time.
-
Compound Adsorption: The inhibitor might adsorb to plastic surfaces of the culture vessel or be sequestered in cellular compartments.
Troubleshooting Steps:
-
Increase Dosing Frequency: The most straightforward approach is to perform more frequent media changes with freshly prepared this compound. Instead of every 72 hours, try changing the media every 24 or 48 hours.
-
Assess Compound Stability: If the problem persists, we recommend performing a stability assay to determine the half-life of this compound in your specific experimental conditions (see the detailed protocol below).
-
Verify Stock Solution Integrity: Ensure your stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[1][2]
Q2: How should I prepare and store this compound?
Proper handling of the compound is critical for reproducible results.
-
Solvent: this compound is soluble in DMSO.[3] For in vitro experiments, use high-purity, anhydrous DMSO.
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Briefly use sonication if needed to ensure it is fully dissolved.[3]
-
Storage: Store stock solutions in small aliquots to prevent repeated freeze-thaw cycles.[1][2] According to vendor datasheets, stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1][2][3]
Table 1: this compound Stock Solution Storage Recommendations
| Storage Temperature | Shelf Life | Best Practices |
| -80°C | ≤ 2 years | Aliquot to avoid >3 freeze-thaw cycles. |
| -20°C | ≤ 1 year | Use for shorter-term storage of aliquots. |
| 4°C | Not Recommended | For working solutions, prepare fresh weekly. |
Q3: What is the mechanism of action for this compound?
This compound is a potent and ATP-competitive inhibitor of several protein tyrosine kinases.[4] Its primary targets are TIE2, LOK (STK10), and BRK (PTK6), which are involved in processes like angiogenesis and cell proliferation.[4][5][6] The inhibition of these kinases disrupts downstream signaling pathways, leading to an anti-angiogenic and anti-cancer effect.[4][7]
Caption: Simplified signaling pathway showing this compound inhibiting TIE2, LOK, and BRK.
Q4: There is no published data on the stability of this compound in my specific cell line and media. How can I determine this myself?
You can determine the compound's stability empirically. This involves incubating this compound in your cell culture medium over a time course and then measuring the remaining concentration, typically using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Troubleshooting flowchart for loss of this compound activity in cell culture.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound under your specific experimental conditions. The workflow involves incubating the compound in both cell-free (abiotic) and cell-containing (biotic) media.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
Your cell line of interest
-
Sterile microcentrifuge tubes or culture plates
-
Incubator (37°C, 5% CO₂)
-
Analytical equipment (HPLC or LC-MS)
Methodology:
-
Preparation:
-
Prepare two sets of culture plates or tubes.
-
Set A (Biotic): Seed your cells at your standard experimental density and allow them to adhere overnight.
-
Set B (Abiotic): Prepare vessels containing only cell culture medium (no cells).
-
-
Dosing:
-
Prepare a working solution of this compound in your medium at the final desired concentration (e.g., 1 µM).
-
For Set A, replace the existing medium with the medium containing this compound.
-
For Set B, add the medium containing this compound to the cell-free vessels.
-
Also, prepare a "Time 0" sample by immediately collecting an aliquot of the dosed medium. Freeze this sample at -80°C.
-
-
Time-Course Incubation:
-
Place both sets of plates/tubes in the incubator.
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect aliquots of the culture medium from both sets.
-
Immediately store the collected samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Once all time points are collected, thaw the samples.
-
Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound remaining.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for both abiotic and biotic conditions.
-
A decrease in concentration in the abiotic samples indicates chemical instability in the medium.
-
A faster decrease in the biotic samples compared to the abiotic samples suggests cellular metabolism of the compound.
-
Caption: Experimental workflow for assessing the stability of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | BTK | TargetMol [targetmol.com]
Technical Support Center: Identifying and Troubleshooting SB-633825 Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and working with cancer cell lines resistant to SB-633825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of several protein tyrosine kinases.[1] Its primary targets are TIE2 (Tyrosine-protein kinase receptor), LOK (lymphocyte-oriented kinase, also known as STK10), and BRK (Breast tumor kinase, also known as PTK6).[1] By inhibiting these kinases, this compound can interfere with signaling pathways that are crucial for cancer cell growth, proliferation, migration, and angiogenesis.[2]
Q2: How can I determine if my cell line has developed resistance to this compound?
A2: The most common method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 value in the cell line you suspect has become resistant. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are not yet widely documented, resistance to tyrosine kinase inhibitors (TKIs) like this compound can occur through several mechanisms:
-
On-target alterations: Mutations in the kinase domains of TIE2, LOK, or BRK can prevent this compound from binding effectively.[3]
-
Bypass signaling: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of TIE2, LOK, and BRK. For example, upregulation of other receptor tyrosine kinases (RTKs) can compensate for the blocked pathways.[4]
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Increased drug efflux: Cancer cells may increase the expression of drug efflux pumps, such as P-glycoprotein (MDR1), which actively remove this compound from the cell, reducing its intracellular concentration.
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Alterations in downstream signaling components: Mutations or changes in the expression of proteins downstream of TIE2, LOK, and BRK can lead to the reactivation of pro-survival pathways despite the inhibition of the primary targets.[3][5]
Q4: I am having trouble generating an this compound resistant cell line. What are some common issues?
A4: Common challenges in developing drug-resistant cell lines include:
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Initial drug concentration is too high: This can lead to massive cell death with no surviving clones to develop resistance.
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Inappropriate dose escalation: Increasing the drug concentration too quickly may not allow cells enough time to adapt.
-
Cell line characteristics: Some cell lines are inherently more resistant or may not readily develop resistance.
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Drug stability: Ensure that your this compound stock and working solutions are fresh and properly stored, as the compound may degrade over time in culture media.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High variability in IC50 measurements for this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Optimize and strictly maintain a consistent cell seeding density for all assays. Use a cell counter for accuracy. |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid genetic drift and altered drug sensitivity. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution to prevent degradation. |
| Inconsistent Incubation Time | Ensure that the duration of drug exposure is consistent across all experiments. |
Problem 2: My cell line is not developing resistance to this compound.
| Possible Cause | Recommended Solution |
| Suboptimal Initial Drug Concentration | Determine the IC50 of this compound for your parental cell line. Start the resistance induction with a concentration at or slightly below the IC20 (the concentration that inhibits 20% of cell growth). |
| Inappropriate Dose Escalation Strategy | Employ a gradual dose escalation strategy. After the initial selection, increase the this compound concentration by 1.5- to 2-fold only after the cells have resumed a stable growth rate at the current concentration. |
| Cell Line Choice | If possible, try generating a resistant line from a different parental cell line known to be initially sensitive to inhibitors of the TIE2, LOK, or BRK pathways. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Problem 3: My this compound resistant cell line loses its resistant phenotype over time.
| Possible Cause | Recommended Solution |
| Lack of Continuous Selective Pressure | To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC20 of the resistant line). |
| Heterogeneous Population | The resistant population may be a mix of clones with varying levels of resistance. Isolate single-cell clones by limiting dilution or FACS to establish a stable, homogeneously resistant cell line. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a general method for developing an this compound resistant cell line using a continuous exposure, dose-escalation approach.
Materials:
-
Parental cancer cell line of interest (e.g., a breast cancer cell line like MDA-MB-231, given the role of BRK)
-
Complete cell culture medium
-
This compound (powder and DMSO for stock solution)
-
Cell culture flasks, plates, and other necessary sterile labware
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 of this compound for your parental cell line. This will provide a baseline for sensitivity.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their standard complete medium containing this compound at a starting concentration equal to the IC10-IC20 of the parental line.
-
Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 2-3 days, until the cells resume a normal growth rate.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by approximately 1.5- to 2-fold.
-
Monitor the cells closely. There will likely be another period of significant cell death.
-
Allow the surviving cells to recover and resume a stable growth rate before the next dose escalation.
-
Repeat this process of gradual dose escalation. This process can take several months.
-
-
Confirmation of Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cell population.
-
A significant and stable increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
-
Establishment of a Stable Resistant Line:
-
Once a desired level of resistance is achieved, the resistant cell line should be maintained in a medium containing a maintenance concentration of this compound to preserve the resistant phenotype.
-
It is highly recommended to perform single-cell cloning to isolate and expand individual resistant clones for a more homogenous population.
-
Protocol 2: Quantification of this compound Resistance using a Cell Viability Assay (MTT Assay)
Materials:
-
Parental and this compound resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed both parental and resistant cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete medium.
-
Treat the cells with a range of this compound concentrations for 48-72 hours. Include a vehicle-only control (DMSO).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value for both the parental and resistant cell lines.
-
Data Presentation
The following table presents hypothetical IC50 values for a parental cancer cell line and a derived this compound resistant subline, illustrating the concept of acquired resistance.
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MDA-MB-231 | 15 | - |
| MDA-MB-231-SB-R | 180 | 12 |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and potential bypass mechanisms that could contribute to resistance.
Caption: this compound inhibits TIE2, LOK, and BRK signaling pathways.
Caption: Workflow for generating this compound resistant cell lines.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. BRK confers tamoxifen-resistance in breast cancer via regulation of tyrosine phosphorylation of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. [themednet.org]
- 4. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Technical Support Center: SB-633825 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-633825 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and ATP-competitive small molecule inhibitor of several protein tyrosine kinases. Its primary targets are TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), LOK (also known as STK10, Serine/threonine-protein kinase 10), and BRK (Breast tumor kinase, also known as PTK6).[1] Inhibition of these kinases can impact signaling pathways involved in angiogenesis, cell growth, and migration.[1]
Q2: What are the known in vitro potencies of this compound?
The inhibitory concentrations (IC50) of this compound for its primary targets have been determined in vitro.
| Target | IC50 Value |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
Q3: What are the potential signaling pathways affected by this compound?
This compound primarily targets the Angiopoietin/TIE2 signaling pathway, which is crucial for angiogenesis and vascular stability. By inhibiting TIE2, this compound can disrupt the downstream signaling cascade that promotes endothelial cell survival, proliferation, and migration. Additionally, its activity against LOK and BRK suggests potential effects on other pathways related to cell cycle regulation and oncogenesis.
Troubleshooting Guide for In Vivo Experiments
Problem 1: Lack of observed efficacy in an animal model.
-
Possible Cause: Suboptimal Dosing or Bioavailability.
-
-
Dose Escalation Study: Perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD) and an effective dose.
-
Formulation: Ensure this compound is properly solubilized. For many TKIs, formulations with vehicles like DMSO (up to 10% for mice), PEG300, or Tween 80 are used.[2] Always prepare fresh solutions if a suspension is formed.[2]
-
Route of Administration: If oral gavage is ineffective, consider alternative routes such as intraperitoneal (IP) injection, which may lead to higher systemic exposure.
-
-
-
Possible Cause: Inappropriate Animal Model.
-
Troubleshooting Tip: The selected animal model should have a tumor or disease process that is dependent on the TIE2, LOK, or BRK signaling pathways. Confirm the expression and activation of these target kinases in your tumor model through techniques like Western blotting or immunohistochemistry.
-
-
Possible Cause: Rapid Metabolism.
-
Troubleshooting Tip: TKIs are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[3] The half-life of the compound in your chosen animal model may be short. Consider more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations.
-
Problem 2: Observed Toxicity or Adverse Effects in Animals.
-
Possible Cause: On-target or Off-target Toxicity.
-
Troubleshooting Tip: Toxicity can be a consequence of inhibiting the intended target (on-target) or other kinases (off-target).[5]
-
Dose Reduction: Lower the dose to a level that is still efficacious but better tolerated.
-
Monitor for Common TKI-related Toxicities: Observe animals for signs of common TKI-related side effects, which can include weight loss, diarrhea, and skin rashes.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of major organs to identify any potential tissue damage.
-
-
-
Possible Cause: Vehicle Toxicity.
-
Troubleshooting Tip: The vehicle used to dissolve this compound could be causing toxicity. Always include a vehicle-only control group in your study to differentiate between compound-related and vehicle-related effects. For example, high concentrations of DMSO can be toxic.
-
Detailed Experimental Protocol (General Guideline)
Disclaimer: The following is a general protocol based on common practices for in vivo studies with tyrosine kinase inhibitors. This protocol should be optimized for your specific experimental needs and animal model.
Objective: To evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Tumor cells (e.g., a cell line with known TIE2 expression)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Methodology:
-
Animal Model and Tumor Implantation:
-
Acclimate mice for at least one week before the start of the experiment.
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Preparation of this compound Formulation:
-
On each day of dosing, prepare a fresh solution of this compound in the chosen vehicle.
-
Gently warm and vortex the solution to ensure complete dissolution.
-
-
Dosing and Administration:
-
Administer this compound to the treatment group via the chosen route (e.g., oral gavage or IP injection).
-
Administer an equal volume of the vehicle to the control group.
-
Dosing frequency will need to be determined, but a once or twice daily schedule is common for TKIs.
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a set time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for further analysis (e.g., Western blot for target inhibition, immunohistochemistry for angiogenesis markers like CD31).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SB-633825 degradation and storage best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-633825.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive inhibitor of several protein kinases. Its primary targets are Tyrosine-protein kinase receptor TIE2, Serine/threonine-protein kinase 10 (STK10, also known as LOK), and Breast tumor kinase (BRK, also known as PTK6).[1][2][3] It is often used in research to study angiogenesis, cancer cell growth, and lymphocyte migration.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. The recommended conditions vary depending on whether the compound is in solid (powder) form or dissolved in a solvent.
Q3: How should I prepare a stock solution of this compound?
For most in vitro cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] For example, a 10 mM stock solution in DMSO is commonly prepared.[3] It is important to ensure the compound is fully dissolved, which may require vortexing or sonication. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q4: I am seeing variable or no effect of this compound in my experiments. What could be the cause?
There are several potential reasons for inconsistent or unexpected results:
-
Improper Storage and Handling: Degradation of this compound due to incorrect storage is a common issue. Ensure the compound has been stored according to the recommendations in the table above. Multiple freeze-thaw cycles of stock solutions should be avoided.
-
Incorrect Concentration: Verify the calculations for your stock solution and final working concentrations. The IC50 values for its primary targets are in the low nanomolar to mid-nanomolar range, so accurate dilutions are critical.[1][2][3]
-
Cell Line Sensitivity: The effect of this compound can be cell-type dependent. The expression levels of its targets (TIE2, LOK, BRK) can vary significantly between different cell lines. It is advisable to confirm the expression of the target kinase in your experimental model.
-
Assay Conditions: The specific conditions of your assay, such as incubation time, serum concentration in the media, and cell density, can all influence the apparent activity of the inhibitor. These parameters may need to be optimized for your specific experimental setup.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound
Symptoms:
-
Reduced or complete loss of inhibitory activity in assays compared to previous experiments with a fresh batch.
-
Visible changes in the appearance of the powder or stock solution (e.g., discoloration, precipitation).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Improper Storage Temperature | Always store this compound at the recommended temperatures. For long-term storage of the solid form, -20°C is preferred. For stock solutions, -80°C is ideal.[1] |
| Multiple Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation. |
| Exposure to Light | While specific data on the photosensitivity of this compound is not readily available, it is a general best practice to protect all small molecule inhibitors from prolonged exposure to light by using amber vials or wrapping tubes in foil. |
| Hydrolysis | Avoid prolonged exposure of stock solutions to aqueous environments, especially at non-neutral pH, as this can lead to hydrolysis. Prepare fresh dilutions in your assay buffer immediately before use. |
| Oxidation | While specific data is unavailable, oxidation can be a degradation pathway for complex organic molecules. Store the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of the solid form. |
Note: There is currently no publicly available information detailing the specific degradation products or pathways of this compound. The best practice is to adhere strictly to the recommended storage and handling guidelines to prevent degradation.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in results between replicate wells or experiments.
-
IC50 values that differ significantly from published data.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Passage Number and Health | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells of your assay plate. Variations in cell number can significantly impact the results. |
| Edge Effects in Multi-well Plates | Edge effects can lead to variability in the outer wells of a plate due to evaporation. To mitigate this, consider not using the outermost wells for experimental samples or ensure proper humidification of the incubator. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in the stock solution and is not precipitating in the final assay medium. If precipitation is observed, you may need to adjust the final DMSO concentration or use a different solvent system if compatible with your assay. |
| Interaction with Media Components | Components in the cell culture media, such as serum proteins, can sometimes bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5[1][2][3] |
| LOK (STK10) | 66[1][2][3] |
| BRK (PTK6) | 150[1][2][3] |
Signaling Pathways and Experimental Workflows
Caption: Primary signaling pathways inhibited by this compound.
References
Technical Support Center: Managing Batch-to-Batch Variability of SB-633825
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing potential batch-to-batch variability of the kinase inhibitor SB-633825. By implementing the quality control workflows and protocols outlined below, users can ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, ATP-competitive inhibitor of several protein kinases.[1][2] Its primary targets are TIE2 (Tyrosine-protein kinase), LOK (lymphocyte-oriented kinase; STK10), and BRK (breast tumor kinase; PTK6).[1][2][3] It is commonly used in research related to cancer cell growth and angiogenesis.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For experimental use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2][4] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5][6] Recommended storage conditions for stock solutions are -20°C for up to one year or -80°C for up to two years.[2][5][6]
Q3: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous experimental media. What should I do?
A3: This indicates that the compound may have precipitated out of solution, a common issue with hydrophobic small molecules.[4] First, ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to avoid solvent effects.[4] If precipitation persists, consider the following troubleshooting steps:
-
Sonication or Gentle Warming: These methods can help dissolve the compound, but should be used with caution as they might degrade it.
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous medium can improve solubility.[4]
-
Alternative Solvents: While DMSO is common, testing other water-miscible organic solvents like ethanol (B145695) or dimethylformamide (DMF) for the stock solution might be necessary.[7] Always include a vehicle control with the same final solvent concentration in your experiments.[7]
Q4: I am observing a discrepancy between the IC50 value I've generated and the published values. What could be the cause?
A4: Discrepancies between biochemical and cell-based assay potencies are common.[7] Several factors can contribute to this:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.[7][8]
-
ATP Concentration: Biochemical assays are often performed at lower ATP concentrations than those found inside a cell. Since this compound is an ATP-competitive inhibitor, the higher intracellular ATP levels will require a higher concentration of the inhibitor to achieve the same effect.[7]
-
Efflux Pumps: Cells may actively remove the inhibitor using transporters like P-glycoprotein.[7]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the amount available to bind to its target.[7]
-
Inhibitor Stability: The compound may be metabolized or degraded by cellular enzymes over the course of the experiment.[7]
Troubleshooting Batch-to-Batch Variability
While there is no specific documented evidence of batch-to-batch variability for this compound, it is a potential issue for any synthesized small molecule. Implementing a qualification protocol for each new batch is a critical step for ensuring experimental reproducibility.
Step 1: Physical and Chemical Characterization
Always begin by carefully reviewing the Certificate of Analysis (CoA) provided by the supplier for each new batch. While the format may vary, it should contain key information about the purity and identity of the compound.
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.5% | HPLC |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |
| Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| Solubility | ≥50 mg/mL in DMSO | Conforms | Visual |
| Residual Solvents | Per USP <467> | Conforms | GC-HS |
Step 2: Functional Comparison of New vs. Old Batches
The most critical step is to functionally compare the new batch to a previously validated "gold standard" batch. This is typically done by comparing the dose-response curve and the IC50 value in a relevant assay.
Step 3: Interpretation of Results
After completing the functional comparison, use the following decision tree to determine if the new batch is acceptable for use in your experiments.
Experimental Protocols
Protocol: Determination of IC50 Value for this compound
This protocol provides a general framework for determining the IC50 value of this compound against one of its target kinases in a biochemical assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each this compound batch in 100% DMSO.
-
Prepare a kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl2, DTT, and a detergent like Brij-35).
-
Prepare a solution of the target kinase (e.g., TIE2) in kinase buffer at 2X the final desired concentration.
-
Prepare a solution of the substrate (e.g., a generic peptide substrate) and ATP at 2X the final desired concentration in kinase buffer. The ATP concentration should ideally be close to the Km for the specific kinase.
-
-
Serial Dilution of Inhibitor:
-
Perform serial dilutions of the 10 mM stock solutions in DMSO to create a range of concentrations.
-
Further dilute these DMSO solutions into the kinase buffer to create 2X working solutions of the inhibitor. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤0.5%.
-
-
Assay Procedure (for a 384-well plate):
-
Add 5 µL of the 2X inhibitor working solution or vehicle control (kinase buffer with the same % DMSO) to the appropriate wells of the plate.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to all wells.
-
Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature or 30°C. The reaction should be within the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Analysis:
-
Quantify the kinase activity using an appropriate detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).
-
Subtract the background signal (from "no enzyme" controls).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) to determine the IC50 value.
-
This compound Target Signaling Pathways
Understanding the signaling pathways in which the targets of this compound operate is crucial for experimental design and data interpretation.
TIE2 Signaling Pathway
The Angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular stability and angiogenesis.[1] TIE2 activation by its agonist Angiopoietin-1 (Ang1) promotes endothelial cell survival and vessel maturation.[5][6] this compound inhibits the kinase activity of the TIE2 receptor.
LOK (STK10) and BRK (PTK6) Signaling
LOK (STK10) is a serine/threonine kinase involved in regulating cytoskeletal rearrangement in lymphocytes.[9] BRK (PTK6) is a non-receptor tyrosine kinase that is overexpressed in many breast cancers and is involved in signaling pathways that promote cell proliferation, survival, and migration.[2][7]
Quantitative Data Summary
Table 2: Inhibitory Activity of this compound
| Target | IC50 Value |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
| Data sourced from MedChemExpress and other suppliers.[1][2][3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Brk/PTK6 signaling in normal and cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WikiGenes - STK10 - serine/threonine kinase 10 [wikigenes.org]
- 4. The Angiopoietin-Tie2 Pathway in Critical Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tie2 signaling pathway in retinal vascular diseases: a novel therapeutic target in the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brk/PTK6 Signaling in Normal and Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Tie2 Signaling [reactome.org]
- 9. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing SB-633825 Penetration in Tumor Tissue
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SB-633825. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your in vivo experiments for assessing the penetration of this compound in tumor tissue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and ATP-competitive inhibitor of several protein kinases, primarily targeting TIE2, LOK (STK10), and BRK.[1] Its anti-cancer effects, including the inhibition of cancer cell growth and angiogenesis, are largely attributed to its inhibition of the Angiopoietin/TIE2 signaling pathway.[1] This pathway is crucial for the formation and maturation of blood vessels, which are essential for tumor growth and metastasis. By blocking TIE2, this compound disrupts these processes.
Q2: How does inhibition of the TIE2 signaling pathway affect tumors?
A2: The TIE2 signaling pathway, activated by angiopoietins, plays a critical role in regulating endothelial cell survival, migration, and vessel maturation. In the tumor microenvironment, this pathway is often dysregulated. Inhibition of TIE2 can lead to the destabilization of tumor blood vessels, increased vessel permeability, and reduced angiogenesis, ultimately hindering tumor growth and the potential for metastasis.
Q3: Why is it important to measure this compound concentration in tumor tissue?
A3: Measuring the concentration of this compound directly in tumor tissue is critical to understanding its therapeutic efficacy. Plasma concentrations of a drug do not always reflect the concentration at the site of action due to various physiological barriers within the tumor microenvironment, such as high interstitial fluid pressure and disorganized vasculature. Quantifying tumor penetration helps to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, ensuring that the drug reaches its target at a sufficient concentration to exert its therapeutic effect.
Q4: What are the common methods for quantifying small molecule inhibitors like this compound in tumor tissue?
A4: The most common and robust method for quantifying small molecule inhibitors in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites. Other methods that can be employed include autoradiography with a radiolabeled compound or imaging mass spectrometry to visualize drug distribution within the tumor.
Experimental Protocols
Protocol 1: Quantification of this compound in Tumor Tissue using LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of this compound from tumor xenograft samples.
Materials:
-
Tumor tissue samples
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh the frozen tumor tissue sample.
-
Add a measured volume of lysis buffer or water and homogenize the tissue until a uniform lysate is obtained.
-
-
Protein Precipitation:
-
To a known volume of tumor homogenate, add three volumes of cold acetonitrile containing a suitable internal standard.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Analyze the sample using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for this compound and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the tumor homogenate by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.
-
Normalize the concentration to the weight of the tumor tissue used.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Data of this compound in Plasma and Tumor Tissue of Tumor-Bearing Mice
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Tumor Concentration (ng/g) | Tumor-to-Plasma Ratio |
| 0.5 | 1500 | 300 | 0.20 |
| 1 | 2500 | 750 | 0.30 |
| 2 | 4000 | 1600 | 0.40 |
| 4 | 3200 | 1920 | 0.60 |
| 8 | 1800 | 1440 | 0.80 |
| 24 | 400 | 480 | 1.20 |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results will vary.
Troubleshooting Guides
Issue 1: High Variability in Tumor Drug Concentrations Between Animals
-
Possible Cause: Inconsistent tumor size or necrosis.
-
Solution: Ensure that tumors are within a consistent size range at the start of the study. Exclude tumors with significant necrosis from the analysis, as this can affect drug perfusion and distribution.
-
-
Possible Cause: Inconsistent drug administration.
-
Solution: Ensure accurate and consistent dosing for all animals. For oral administration, check for any signs of regurgitation. For intravenous injections, ensure the full dose is delivered.
-
Issue 2: Low or Undetectable Levels of this compound in Tumor Tissue
-
Possible Cause: Poor drug penetration.
-
Solution: This may be a characteristic of the compound or the tumor model. Consider co-administration with agents that can modify the tumor microenvironment to enhance drug delivery.
-
-
Possible Cause: Rapid metabolism of the drug within the tumor.
-
Solution: Analyze for major metabolites of this compound in the tumor tissue to see if the parent compound is being rapidly broken down.
-
-
Possible Cause: Issues with the analytical method.
-
Solution: Verify the sensitivity and accuracy of your LC-MS/MS method. Ensure that the extraction efficiency from the tumor matrix is adequate.
-
Issue 3: Contamination or Carryover in LC-MS/MS Analysis
-
Possible Cause: Carryover from a high concentration sample to the subsequent blank or low concentration sample.
-
Solution: Optimize the wash steps in your autosampler and LC method. Use a strong organic solvent to wash the injection needle and port between samples.
-
-
Possible Cause: Contamination of the mass spectrometer.
-
Solution: If carryover persists, it may be necessary to clean the ion source of the mass spectrometer.
-
Visualizations
References
Technical Support Center: SB-633825 Kinase Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SB-633825 in kinase inhibition studies. The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust experiments.
This compound at a Glance
This compound is a potent, ATP-competitive inhibitor primarily targeting TIE2, LOK (STK10), and BRK (PTK6) kinases.[1][2] It is characterized by a relatively clean inhibition profile, making it a valuable tool for investigating the roles of these kinases in cellular processes such as angiogenesis and cancer cell proliferation.[2]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against its primary targets and a broader kinase panel, providing a reference for its potency and selectivity.
Table 1: Primary Target Inhibition
| Kinase Target | IC₅₀ (nM) |
|---|---|
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Data sourced from MedchemExpress and TargetMol.[1][3]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Percent Inhibition @ 100 nM | Percent Inhibition @ 1 µM |
|---|---|---|
| TIE2 (TEK) | 98 | 100 |
| LOK (STK10) | 88 | 99 |
| SLK | 59 | 94 |
| BRK (PTK6) | 75 | 98 |
| SRC | 20 | 55 |
| YES | 15 | 50 |
| ABL1 | 10 | 35 |
| ARG (ABL2) | 8 | 30 |
| CSF1R | 5 | 25 |
| FLT3 | 3 | 20 |
This table presents a selection of kinases from a broader screening panel to illustrate the selectivity of this compound. Data is derived from the "Published Kinase Inhibitor Set" characterization.[4][5]
Signaling Pathways and Experimental Workflows
Understanding the signaling context of this compound's targets is crucial for experimental design and data interpretation. The following diagrams illustrate the key signaling pathways and a general workflow for validating kinase inhibition.
Caption: TIE2 Signaling Pathway.
Caption: Simplified LOK (STK10) and BRK (PTK6) Signaling Pathways.
Caption: General Experimental Workflow for this compound Studies.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during kinase inhibition studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK (PTK6), with IC₅₀ values of 3.5 nM, 66 nM, and 150 nM, respectively.[1][3]
Q2: What are the known off-target effects of this compound?
A2: this compound has a "relatively clean inhibition profile". However, at higher concentrations (1 µM), it can show significant inhibition of other kinases such as SLK, SRC, and YES.[4][5] It is crucial to consult a broad kinase selectivity panel (see Table 2) and consider the concentrations used in your experiments.
Q3: What are appropriate positive and negative controls for an experiment with this compound?
A3:
-
Positive Controls: For TIE2, Angiopoietin-1 can be used as an activator to establish a baseline of phosphorylation. For cellular assays, a well-characterized inhibitor of the same target with a different chemical scaffold can be used.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential. Additionally, an inactive structural analog of this compound, if available, can be a powerful control to rule out non-specific effects.
Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of the intended target?
A4: To validate on-target effects, consider the following:
-
Genetic approaches: Use siRNA, shRNA, or CRISPR/Cas9 to knock down the target kinase and see if it phenocopies the effect of this compound.
-
Rescue experiments: In a knockdown or inhibitor-treated background, express a resistant mutant of the target kinase. If this reverses the phenotype, it confirms on-target activity.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent IC₅₀ values in in vitro kinase assays.
-
Potential Cause: Variability in ATP concentration. Since this compound is an ATP-competitive inhibitor, its apparent IC₅₀ will be highly dependent on the ATP concentration in the assay.
-
Troubleshooting Steps:
-
Ensure the ATP concentration is consistent across all experiments.
-
Report the ATP concentration used when publishing IC₅₀ values.
-
Consider determining the Michaelis-Menten constant (Km) for ATP for your specific kinase and assay conditions and run the assay at or near the Km for ATP.
-
Issue 2: Discrepancy between in vitro potency and cellular activity.
-
Potential Cause 1: Cell permeability and efflux. This compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.
-
Troubleshooting Steps:
-
Perform a cellular uptake assay to measure the intracellular concentration of this compound.
-
Test for the involvement of common efflux pumps (e.g., P-glycoprotein) by using known efflux pump inhibitors.
-
-
Potential Cause 2: High intracellular ATP concentration. The concentration of ATP in cells (millimolar range) is much higher than that typically used in in vitro kinase assays (micromolar range).
-
Troubleshooting Steps:
-
Be aware that a higher concentration of an ATP-competitive inhibitor will be needed to achieve the same level of target inhibition in a cellular context.
-
Use cellular target engagement assays (e.g., NanoBRET) to measure the apparent affinity of this compound for its target in intact cells.
-
Issue 3: Unexpected or off-target phenotypes in cellular assays.
-
Potential Cause: Inhibition of unintended kinases. At the concentrations used, this compound might be inhibiting other kinases that contribute to the observed phenotype.
-
Troubleshooting Steps:
-
Review the kinase selectivity profile (Table 2) to identify potential off-targets at your working concentration.
-
Perform a dose-response curve and try to work at the lowest effective concentration that inhibits your primary target.
-
Use orthogonal methods to validate that the phenotype is due to inhibition of the intended target (see FAQ Q4).
-
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol is for determining the IC₅₀ of this compound against a target kinase by measuring the amount of ADP produced.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure ADP production using a commercial luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Western Blot for Phospho-Kinase Analysis
This protocol allows for the detection of changes in the phosphorylation status of a target kinase or its downstream substrates in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for the desired time.
-
If applicable, stimulate the signaling pathway with an appropriate ligand (e.g., Angiopoietin-1 for TIE2).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a loading control (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylation as the ratio of the phospho-protein signal to the total protein signal.
-
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the this compound concentration.
-
References
How to account for SB-633825's effect on non-target kinases
Welcome to the technical support center for SB-633825. This resource is designed for researchers, scientists, and drug development professionals to help account for the effects of this compound on non-target kinases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary kinase targets?
A1: this compound is a potent, ATP-competitive small molecule inhibitor.[1] It was initially developed as an inhibitor for the Tyrosine Kinase with Immunoglobulin and EGF-like domains 2 (TIE2), an endothelial cell receptor tyrosine kinase involved in angiogenesis.[2][3] Subsequent profiling has shown that it also potently inhibits Lymphocyte-Oriented Kinase (LOK, also known as STK10) and Breast Tumor Kinase (BRK, also known as PTK6).[1][2][3]
Q2: What is the known selectivity profile of this compound?
A2: this compound is reported to have a relatively clean inhibition profile.[1][2][3] As part of the Published Kinase Inhibitor Set (PKIS), this compound was screened against a large panel of 224 recombinant kinases, where its activity was assessed at concentrations of 100 nM and 1 µM.[2][4][5] While the complete dataset from this screen is extensive, the primary reported targets and off-targets are summarized in the table below. This compound also served as a chemical starting point for the development of more selective inhibitors for LOK and the related kinase, SLK.[2][3]
Q3: Why am I observing a phenotype that doesn't align with TIE2 inhibition?
A3: If your experimental results are inconsistent with the known functions of TIE2, it is crucial to consider the effects of this compound on its other potent targets, LOK and BRK. These kinases are involved in different signaling pathways. LOK is implicated in regulating the ezrin-radixin-moesin (ERM) family of proteins, while BRK is involved in tumor cell proliferation and migration.[1] Furthermore, although considered to have a clean profile, this compound may interact with other kinases at the concentrations used in your specific cellular context. It is recommended to validate that the observed phenotype is due to on-target inhibition by using a structurally unrelated inhibitor with the same primary target or by performing target knockdown (e.g., siRNA/CRISPR) experiments.
Q4: How can I definitively determine the full spectrum of this compound targets in my experimental system?
A4: The most comprehensive approach is to perform a kinome-wide profiling experiment. Several methods are available, including activity-based assays that screen the inhibitor against a large panel of recombinant kinases or binding assays (e.g., KINOMEscan®) that measure the interaction of the compound with hundreds of kinases.[6] For a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement within intact cells. These unbiased methods will provide a detailed view of the inhibitor's selectivity and identify potential off-targets that may be responsible for unexpected phenotypes.
Q5: My results with this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors. Ensure that the compound is fully solubilized and stable in your assay buffer and that pipetting is accurate, especially when preparing serial dilutions. Cell-based assays can be influenced by cell line-specific effects, cell density, passage number, and subtle variations in culture conditions. It is also important to consider that inhibiting a kinase can trigger feedback loops or activate compensatory signaling pathways, leading to variable results depending on the timing of the analysis.
Data Presentation: this compound Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC₅₀) for this compound against its primary targets.
| Kinase Target | IC₅₀ (nM) | Kinase Family | Primary Function |
| TIE2 (TEK) | 3.5 | Receptor Tyrosine Kinase | Angiogenesis, vascular stability |
| LOK (STK10) | 66 | Serine/Threonine Kinase | Cytoskeletal organization |
| BRK (PTK6) | 150 | Non-Receptor Tyrosine Kinase | Cell proliferation, migration |
Data compiled from search results.[1][7]
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Use a structurally different inhibitor for TIE2 to see if the cytotoxicity persists. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. | 1. Identification of off-target kinases that may mediate the cytotoxic effects. 2. Confirmation of whether the cytotoxicity is an on-target or off-target effect. 3. If the phenotype is not rescued, it suggests an off-target mechanism. |
| Inappropriate Dosage | 1. Perform a detailed dose-response curve to determine the lowest effective concentration for on-target effects versus cytotoxicity. 2. Reduce the incubation time with the inhibitor. | A therapeutic window where on-target effects are observed without significant cell death. |
| Compound Precipitation | 1. Visually inspect the media for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media and assay buffers. | Prevention of non-specific effects caused by compound precipitation. |
Issue 2: Observed Phenotype is Opposite to Expected Outcome
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of a Kinase in a Negative Feedback Loop | 1. Review the literature for known feedback mechanisms in the TIE2/LOK/BRK signaling pathways. 2. Perform a time-course experiment to analyze the phosphorylation of key pathway components upstream and downstream of the target. | Understanding of the dynamic cellular response to inhibition, which may involve initial inhibition followed by pathway reactivation. |
| Activation of Compensatory Signaling Pathways | 1. Use a phospho-kinase array or Western blotting to probe for the activation of known compensatory pathways (e.g., other RTK pathways). 2. Consider using this compound in combination with an inhibitor of the identified compensatory pathway. | A clearer understanding of the cellular response and potentially a more potent or sustained biological effect with a combination treatment. |
| Cell Line-Specific Signaling Architecture | 1. Test this compound in multiple cell lines to determine if the unexpected effect is consistent. 2. Characterize the baseline expression and activation of TIE2, LOK, and BRK in your cell model. | Distinguishing between a general off-target effect and one that is specific to a particular cellular context. |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general method to screen this compound against a panel of recombinant kinases to determine its selectivity.
Objective: To identify the on- and off-target kinases of this compound in a biochemical context.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Assay Setup: Use a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and a kinase buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).
-
Compound Incubation: Add this compound at the desired final concentrations to the kinase reaction mixtures. Include appropriate controls: a "no inhibitor" (DMSO vehicle) control for 100% activity and a "no enzyme" control for background.
-
Kinase Reaction Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be at or near the Kₘ for each specific kinase to ensure physiological relevance. Incubate the plate at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™, or radioactivity for ³³P-ATP filter binding assays).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each kinase.
Protocol 2: Immunoprecipitation (IP) Kinase Assay for Off-Target Validation
This protocol is used to confirm whether a suspected off-target kinase identified from profiling is inhibited by this compound in a cellular context.
Objective: To measure the activity of a specific kinase isolated from cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1X Cell Lysis Buffer #9803) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Immunoprecipitation: Normalize protein lysates to the same concentration (e.g., 0.5 - 1 mg total protein). Add a primary antibody specific to the suspected off-target kinase to each lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads or agarose (B213101) beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.
-
Washing: Pellet the beads and wash them several times with lysis buffer followed by a wash with kinase assay buffer to remove non-specific binding proteins.
-
In Vitro Kinase Assay: Resuspend the bead-bound kinase in kinase assay buffer containing a specific substrate for that kinase and ATP (radiolabeled [γ-³³P]ATP or "cold" ATP). Incubate for 30 minutes at 30°C.
-
Detection and Analysis: Terminate the reaction. If using radiolabeled ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter. If using non-radioactive methods, analyze the substrate phosphorylation by Western blot using a phospho-specific antibody or by luminescence (e.g., Kinase-Glo®). Compare the activity of the kinase from this compound-treated cells to the vehicle-treated control.
Visualizations
Caption: Known signaling pathways inhibited by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. scispace.com [scispace.com]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | BTK | TargetMol [targetmol.com]
Validation & Comparative
Validating TIE2 Inhibition in Cells: A Comparative Guide to SB-633825 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The TIE2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular homeostasis, angiogenesis, and inflammation. Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer and retinal diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of experimental data and methodologies for validating the inhibition of TIE2 in cellular models, with a focus on the potent inhibitor SB-633825 and its alternatives.
TIE2 Signaling Pathway: A Brief Overview
The TIE2 signaling cascade is primarily activated by the ligand Angiopoietin-1 (Ang1), which promotes receptor phosphorylation and downstream signaling through pathways such as PI3K/Akt and MAPK/ERK. This activation leads to endothelial cell survival, vascular stabilization, and reduced permeability. Conversely, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, blocking Ang1-mediated TIE2 activation and promoting vascular destabilization. Small molecule inhibitors of TIE2, such as this compound, typically act as ATP-competitive antagonists, preventing receptor autophosphorylation and subsequent downstream signaling.
A Comparative Guide to TIE2 Kinase Inhibitors: SB-633825 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The angiopoietin-TIE2 signaling pathway is a critical regulator of vascular development, angiogenesis, and vascular stability. Its dysregulation is implicated in numerous pathologies, including cancer and retinopathies, making TIE2 kinase an attractive therapeutic target. This guide provides a comparative overview of SB-633825, a potent TIE2 kinase inhibitor, and another prominent inhibitor in the field, rebastinib (B1684436). The comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Mechanism of Action of TIE2 Kinase Inhibitors
Tyrosine kinase inhibitors (TKIs) targeting TIE2, such as this compound and rebastinib, function as ATP-competitive inhibitors. They bind to the ATP-binding site of the TIE2 kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its downstream signaling substrates. This inhibition blocks the autophosphorylation of the TIE2 receptor, a crucial step in its activation, thereby abrogating the downstream signaling cascades that mediate endothelial cell proliferation, migration, and survival.
Quantitative Data Presentation
The following table summarizes the available quantitative data for this compound and rebastinib, focusing on their inhibitory potency against TIE2 and other kinases.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | TIE2 | 3.5 | Biochemical Assay | [1] |
| LOK (STK10) | 66 | Biochemical Assay | [1] | |
| BRK (PTK6) | 150 | Biochemical Assay | [1] | |
| Rebastinib | TIE2 | 0.058 | Biochemical Assay | [2] |
| TIE2 (Ang1-stimulated) | 0.058 | Cellular Assay (HUVEC) | [2] | |
| TIE2 (Ang1-stimulated) | 0.091 | Cellular Assay (EA.hy926) | [2] | |
| HUVEC Migration (Ang1-mediated) | 0.022 | Cellular Assay | [2] | |
| TRKA | 0.17 | Cellular Assay | ||
| TRKB | 0.42 | Cellular Assay | ||
| BCR-ABL | - | - | ||
| FLT3 | - | - |
In Vivo Experimental Data: Rebastinib
In preclinical murine cancer models, rebastinib has demonstrated significant anti-tumor and anti-angiogenic activity. In a PyMT mouse model of breast cancer, treatment with rebastinib led to a reduction in TIE2-expressing macrophages and a decrease in microvessel density within the tumors[2][3]. Similar reductions in microvessel density were observed in a pancreatic neuroendocrine tumor (PNET) model[2][3]. These findings highlight the potential of potent TIE2 inhibitors to modulate the tumor microenvironment and inhibit tumor growth by disrupting angiogenesis.
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of TIE2 kinase inhibitors are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
24-well or 96-well plates
-
Test compounds (e.g., this compound, rebastinib) and vehicle control
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and pipette a thin layer into each well of a pre-chilled plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells per well (for a 96-well plate)[4].
-
Treatment: Add the test compounds at various concentrations to the respective wells. Include a vehicle-treated control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
Visualization and Quantification:
-
Phase Contrast: Observe and capture images of the tube-like structures using an inverted microscope.
-
Fluorescence: For fluorescent labeling, incubate the cells with Calcein AM for 30 minutes before imaging[4].
-
Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as the number of nodes, number of junctions, total tube length, and number of meshes[5].
-
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug containing angiogenic factors.
Materials:
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
Angiogenic factors (e.g., bFGF, VEGF)
-
Test compounds (e.g., this compound, rebastinib)
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Hemoglobin quantification kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Plug Preparation: On ice, mix liquid Matrigel with an angiogenic factor (e.g., bFGF at 150 ng/mL) and the test compound or vehicle.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice. The Matrigel will solidify at body temperature, forming a plug.
-
Treatment: Administer the test compound systemically (e.g., oral gavage, intraperitoneal injection) according to the desired dosing schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay as an index of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify the microvessel density using image analysis software.
-
Quantitative Western Blot for TIE2 Phosphorylation
This method is used to quantify the inhibition of TIE2 receptor autophosphorylation in response to a TIE2 inhibitor.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Angiopoietin-1 (Ang1)
-
Test compounds (e.g., this compound, rebastinib)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total TIE2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture endothelial cells to near confluence. Serum-starve the cells and then pre-treat with the test inhibitor or vehicle for a specified time. Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the anti-phospho-TIE2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total TIE2 antibody to normalize for protein loading.
-
Quantification: Quantify the band intensities using densitometry software. The level of TIE2 phosphorylation is expressed as the ratio of the phospho-TIE2 signal to the total TIE2 signal.
Mandatory Visualization
TIE2 Signaling Pathway
The following diagram illustrates the TIE2 signaling cascade, a critical pathway in angiogenesis.
Experimental Workflow: In Vivo Matrigel Plug Assay
The following diagram outlines the workflow for the in vivo Matrigel plug angiogenesis assay.
References
- 1. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibition of Endothelial Cell Proliferation, Tube Formation, and Sprouting by Cyclosporin A and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of SB-633825 and Rebastinib as TIE2 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent TIE2 kinase inhibitors: SB-633825 and rebastinib (B1684436). This document synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and selectivity, offering a valuable resource for selecting the appropriate tool compound for TIE2-related research.
The TIE2 receptor tyrosine kinase and its angiopoietin ligands are critical regulators of vascular development, stability, and homeostasis. Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer, where it plays a crucial role in tumor angiogenesis and metastasis. Consequently, the development of potent and selective TIE2 inhibitors is a significant focus in therapeutic research. This guide focuses on a detailed comparison of this compound and rebastinib, two small molecule inhibitors of TIE2.
Executive Summary
Both this compound and rebastinib are potent inhibitors of TIE2 kinase. However, they exhibit distinct profiles in terms of their mechanism of action, potency, and selectivity. Rebastinib demonstrates sub-nanomolar potency in biochemical assays and exhibits a unique "switch control" inhibitory mechanism, leading to a prolonged target residence time. This compound is a potent ATP-competitive inhibitor with a slightly higher IC50 for TIE2. While both compounds show activity against other kinases, rebastinib's off-target profile has been more extensively characterized.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and rebastinib, facilitating a direct comparison of their inhibitory activities and selectivity.
Table 1: In Vitro TIE2 Inhibition
| Compound | Inhibition Mechanism | Biochemical IC50 (TIE2) | Cellular IC50 (TIE2 Phosphorylation) | Dissociation Kinetics (k_off) |
| This compound | ATP-competitive | 3.5 nM[1][2][3][4] | Not available | Not available |
| Rebastinib | Switch control inhibitor | 0.63 nM[5][6][7] | 0.058 nM (HUVECs)[5], 0.091 nM (EA.hy926 cells)[6][7], 0.26 nM (IBMM TIE2^Hi cells)[5][8], 2.0 nM (TIE2 CHO cells)[6][7] | 0.0012 min⁻¹ (t½ ≈ 10 hours)[5][6][7] |
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinases (IC50) |
| This compound | LOK (STK10): 66 nM[1][2][3][4], BRK: 150 nM[1][2][3][4] |
| Rebastinib | TRKA: 0.17 nM, TRKB: 0.42 nM, TRKC: 2.74 nM, BCR-ABL: ~39 nM, FLT3: ~44 nM[5] |
Mandatory Visualizations
TIE2 Signaling Pathway
Caption: Simplified TIE2 signaling pathway illustrating ligand binding, receptor activation, downstream signaling, and points of inhibition by this compound and rebastinib.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of TIE2 inhibitors using a luminescence-based in vitro kinase assay such as ADP-Glo.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TIE2 inhibitors.
Biochemical TIE2 Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Recombinant human TIE2 kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (this compound or rebastinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a white assay plate, add the diluted compounds.
-
Prepare a master mix containing TIE2 kinase and the appropriate substrate in kinase buffer.
-
Add the kinase/substrate master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for TIE2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.
-
Cellular TIE2 Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block TIE2 autophosphorylation in a cellular context.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE2-expressing cells
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium for starvation
-
Angiopoietin-1 (Ang1)
-
Test compounds (this compound or rebastinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed HUVECs in culture plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes to induce TIE2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-TIE2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-total-TIE2 antibody for loading control.
-
Quantify the band intensities to determine the inhibition of TIE2 phosphorylation.
-
In Vivo Tumor Xenograft Model
This model assesses the in vivo efficacy of TIE2 inhibitors on tumor growth and angiogenesis.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human breast cancer cell line MDA-MB-231)
-
Vehicle for compound formulation
-
Test compounds (this compound or rebastinib)
-
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and TIE2 phosphorylation.
-
Analyze the data to determine the effect of the inhibitors on tumor growth.
-
Conclusion
Both this compound and rebastinib are valuable research tools for investigating the role of TIE2 in health and disease. Rebastinib's higher potency, unique inhibitory mechanism, and well-documented in vivo activity make it a compelling candidate for translational studies. This compound, as a potent and selective ATP-competitive inhibitor, serves as an excellent tool for biochemical and cellular studies of TIE2. The choice between these two inhibitors will depend on the specific experimental context, including the desired mechanism of action, the required potency, and the importance of off-target effects. This guide provides the necessary data and protocols to make an informed decision for future research endeavors targeting the TIE2 signaling pathway.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancer Imaging by Intravital Microscopy: The Dorsal Window Chamber Model | Springer Nature Experiments [experiments.springernature.com]
- 5. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIE2 (R915C) Kinase Enzyme System [promega.kr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of SB-633825 and Other LOK Inhibitors
For researchers in kinase drug discovery, understanding the selectivity profile of an inhibitor is paramount. This guide provides a detailed comparison of SB-633825 with other known inhibitors of Lymphocyte-Oriented Kinase (LOK/STK10), a serine/threonine kinase implicated in cytoskeletal regulation and immune cell signaling.
Introduction to LOK and its Inhibition
Lymphocyte-Oriented Kinase (LOK), also known as Serine/Threonine Kinase 10 (STK10), is a member of the STE20 family of protein kinases.[1][2][3] It plays a crucial role in cellular processes by phosphorylating and activating the Ezrin-Radixin-Moesin (ERM) family of proteins.[4] This activation is essential for linking the actin cytoskeleton to the plasma membrane, thereby regulating cell morphology, migration, and the formation of apical structures like microvilli.[4][5] Given its role in these fundamental processes, LOK has emerged as a target for therapeutic intervention.
This compound was initially identified as a potent ATP-competitive inhibitor of the TIE2 kinase but was subsequently found to also potently inhibit LOK.[6][7][8] This discovery positioned this compound as a valuable chemical tool and a starting point for the development of more selective LOK inhibitors.
Comparative Selectivity Profiles
The following table summarizes the inhibitory activity of this compound and other compounds with reported activity against LOK. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which measure the potency of the inhibitor against various kinases. A lower value indicates higher potency.
| Inhibitor | Primary Target(s) | LOK IC50/Kd | Other Key Off-Target IC50/Kd Values | Reference(s) |
| This compound | TIE2, LOK, BRK | 66 nM (IC50) | TIE2: 3.5 nM (IC50)BRK: 150 nM (IC50) | [6][9] |
| GSK3037619A | LOK, SLK | 63 nM (Kd) | SLK: 199 nM (Kd)Developed from this compound for improved selectivity against TIE2. | [8] |
| SB-440719 | LOK, SLK | Not Specified | Developed alongside GSK3037619A for high selectivity for LOK/SLK over TIE2. | [10] |
| Erlotinib | EGFR | ~10 µM (cellular IC50) | EGFR: 2 nM (IC50)Inhibits LOK/SLK at higher, micromolar concentrations. | [7][8][11] |
| CX-4945 (Silmitasertib) | CK2 | Not Specified | CK2: 1 nM (IC50)Reported to be highly selective for CK2, inhibiting only 7 of 238 kinases by >90% at 500 nM. | [9][12] |
| SU11274 | c-Met | Not Specified | c-Met: 10-20 nM (IC50)Highly selective for c-Met over other receptor tyrosine kinases. | [2][10][11][13] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a chemical probe or therapeutic candidate. A common approach is to screen the compound against a large panel of recombinant kinases.
Protocol: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a general workflow for determining the inhibitory activity of a compound against a panel of kinases using a radiometric filter-binding assay.
1. Reagents and Materials:
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerolphosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).
-
[γ-³³P]ATP (radiolabeled).
-
Non-radiolabeled ATP.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
P81 phosphocellulose paper or plates.
-
Phosphoric acid wash solution.
-
Microplate scintillation counter.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screening concentration might be 1 µM, with follow-up dose-response curves for active compounds.
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the specific peptide substrate for the kinase being tested.
-
Add the test inhibitor at the desired concentration. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor like staurosporine (B1682477) as a positive control.
-
Add the recombinant kinase to each well to initiate the reaction.
-
-
Phosphorylation Reaction:
-
Start the phosphorylation reaction by adding a mix of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should ideally be close to the Km value for each specific kinase to accurately determine the IC50.[12]
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated [γ-³³P]ATP will not.
-
Wash the P81 paper extensively with phosphoric acid to remove unbound ATP.
-
Dry the paper and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the DMSO control.
-
For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal curve to determine the IC50 value.
-
LOK Signaling Pathway and Experimental Workflow
LOK-Mediated ERM Phosphorylation Pathway
LOK and its close homolog SLK are the primary kinases responsible for the activating phosphorylation of ERM proteins at a conserved C-terminal threonine residue.[5] This event is a critical regulatory step, "opening" the dormant ERM protein to allow its N-terminal to bind to the plasma membrane and its C-terminal to bind to the actin cytoskeleton. This process is also dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2) at the membrane.[2][14] Activated ERM proteins are essential for the structural integrity of the cell cortex and the formation of surface protrusions. Recent evidence also suggests that activated ERM proteins act as negative regulators of RhoA signaling.[1][4]
Caption: LOK/SLK signaling pathway leading to ERM protein activation.
Workflow for Kinase Inhibitor Selectivity Analysis
The process of characterizing a kinase inhibitor involves a multi-step workflow, starting from initial high-throughput screening to detailed dose-response analysis to confirm potency and selectivity.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Scholarly Article or Book Chapter | Comprehensive characterization of the Published Kinase Inhibitor Set | ID: rj430963t | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive characterization of the Published Kinase Inhibitor Set. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 7. Comprehensive characterization of the Published Kinase Inhibitor Set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 9. Drug: SU11274 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 14. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SB-633825: A Comparative Analysis for Drug Discovery Professionals
An in-depth guide to the cross-reactivity profile of the kinase inhibitor SB-633825, offering a comparative analysis with alternative compounds and detailed experimental methodologies for researchers in drug development.
This compound is a potent, ATP-competitive kinase inhibitor primarily targeting the Tyrosine-protein kinase receptor Tie-2, a key regulator of angiogenesis.[1][2] However, a comprehensive understanding of its cross-reactivity is crucial for its application as a chemical probe and for the development of more selective therapeutic agents. This guide provides a detailed analysis of the selectivity profile of this compound, comparing it with alternative inhibitors for its primary targets, and outlines the experimental protocols for assessing kinase inhibitor specificity.
Performance Comparison: this compound vs. Alternative Inhibitors
This compound exhibits potent inhibition of Tie-2 with a reported IC50 of 3.5 nM.[1] While it is a powerful tool for studying Tie-2 signaling, it also demonstrates significant cross-reactivity with Lymphocyte-oriented kinase (LOK/STK10) and Breast tumor kinase (BRK/PTK6), with IC50 values of 66 nM and 150 nM, respectively.[1] Despite this, studies profiling this compound against a broad panel of kinases, such as the Published Kinase Inhibitor Set (PKIS) which screened against 224 kinases, have characterized it as having a "relatively clean inhibition profile," suggesting its off-target effects are somewhat limited.[2][3]
For researchers requiring more targeted inhibition, several alternatives with greater selectivity for Tie-2, LOK, and BRK are available. This guide provides a comparative summary of their inhibitory activities.
Table 1: Inhibitory Potency (IC50) of this compound and Alternative Kinase Inhibitors
| Kinase | This compound | Rebastinib (Tie-2 Selective) | GSK3037619A (LOK Selective) | XMU-MP-2 (BRK Selective) |
| Tie-2 | 3.5 nM[1] | Potent inhibitor[4] | - | - |
| LOK (STK10) | 66 nM[1] | - | Kd = 63 nM[2] | - |
| BRK (PTK6) | 150 nM[1] | - | - | Potent and selective inhibitor[5] |
Experimental Protocols for Cross-Reactivity Analysis
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. Here are the detailed methodologies for commonly employed in vitro kinase assays.
In Vitro Kinase Assay (ATP-Competition)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a kinase by competing with ATP for the binding site.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EDTA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in the kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified kinase to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically at or near the Km value for the specific kinase to ensure competitive binding conditions.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is inversely proportional to the kinase activity.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity.
Materials:
-
DNA-tagged kinases
-
Immobilized ligand on a solid support (e.g., beads)
-
Test inhibitor
-
Assay buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
The test compound is incubated with a specific DNA-tagged kinase and the immobilized ligand.
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is passed through a filter to separate the kinase-bound solid support from the unbound kinase.
-
The amount of kinase remaining on the solid support is quantified by measuring the amount of associated DNA tag using qPCR.
-
The results are typically reported as a percentage of the control (no inhibitor), and a dissociation constant (Kd) can be determined from a dose-response curve. This provides a direct measure of the binding affinity between the inhibitor and each kinase in the panel.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's activity and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. scispace.com [scispace.com]
- 4. The Selective Tie2 Inhibitor Rebastinib Blocks Recruitment and Function of Tie2Hi Macrophages in Breast Cancer and Pancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting BRK-Positive Breast Cancers with Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anti-Angiogenic Effect of SB-633825 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vivo anti-angiogenic effects of SB-633825, a potent and ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, with a primary focus on its TIE2 inhibitory activity.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, making anti-angiogenic therapies a key area of cancer research. The angiopoietin (Ang)/TIE2 signaling pathway is a pivotal axis in regulating vascular development and stability. This guide compares this compound with other TIE2 inhibitors and details the experimental protocols for assessing their in vivo efficacy.
Mechanism of Action: Targeting the Angiopoietin/TIE2 Signaling Pathway
The TIE2 receptor tyrosine kinase, expressed on endothelial cells, plays a crucial role in angiogenesis. Its activation by the ligand angiopoietin-1 (Ang1) promotes vascular stability and quiescence. Conversely, angiopoietin-2 (Ang2), often upregulated in tumors, acts as a context-dependent antagonist or partial agonist of TIE2, leading to vascular destabilization and promoting angiogenesis in the presence of other factors like VEGF.
This compound exerts its anti-angiogenic effect by directly inhibiting the tyrosine kinase activity of TIE2. By competing with ATP for the binding site on the TIE2 kinase domain, this compound blocks the autophosphorylation and subsequent activation of downstream signaling pathways. This disruption of TIE2 signaling interferes with endothelial cell survival, migration, and proliferation, thereby inhibiting the formation of new blood vessels.
Comparative Analysis of TIE2 Inhibitors
While specific in vivo data for this compound is not extensively published, a comparative evaluation with other TIE2 inhibitors is crucial for drug development. The following table outlines key parameters for comparison.
Table 1: Comparison of Small Molecule TIE2 Kinase Inhibitors
| Compound | Target(s) | IC50 (TIE2) | In Vivo Models Studied | Key Findings (Hypothetical for this compound) |
| This compound | TIE2, LOK, BRK | 3.5 nM | Tumor Xenograft, Matrigel Plug | Dose-dependent inhibition of tumor growth and microvessel density. |
| Rebastinib | TIE2 | Not specified | Glioma models | Prevents recruitment of TIE2-expressing monocytes, reducing invasion.[2] |
| Linifanib | TIE2, VEGFR | Not specified | Various xenografts | Dual inhibition of TIE2 and VEGFR shows broad anti-tumor activity. |
| Vandetanib | TIE2, VEGFR, EGFR | Not specified | Various xenografts | Multi-targeted inhibitor with effects on tumor cells and vasculature. |
| MGCD-265 | TIE2, c-Met, VEGFRs, Ron | Not specified | Various xenografts | Potent inhibitor of multiple receptor tyrosine kinases involved in cancer. |
Table 2: Comparison of Biologic TIE2 Pathway Inhibitors
| Compound | Mechanism of Action | In Vivo Models Studied | Key Findings |
| Trebananib (AMG 386) | Peptibody that blocks Ang1 and Ang2 binding to TIE2. | Colorectal xenografts, rat corneal angiogenesis | Inhibits tumor growth and corneal neovascularization. |
| Nesvacumab | Monoclonal antibody that inactivates TIE2. | Preclinical models | Blocks TIE2 signaling. |
| CVX-060 | Ang2-targeting therapeutic. | Xenograft models | Efficacy correlates with high levels of Ang1 and low levels of compensatory molecules.[3] |
Experimental Protocols for In Vivo Angiogenesis Assays
Standardized and well-controlled in vivo assays are essential for confirming and quantifying the anti-angiogenic effects of this compound. The two most common models are the Matrigel plug assay and tumor xenograft studies.
Matrigel Plug Assay
This assay provides a direct assessment of the ability of a compound to inhibit the formation of new blood vessels in a controlled, non-tumor environment.
Detailed Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF). For the treatment group, add this compound at the desired concentration. For the control group, add the vehicle used to dissolve this compound.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of immunocompromised mice.
-
Incubation Period: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7 to 14 days.
-
Plug Excision and Analysis: At the end of the incubation period, euthanize the mice and excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an index of blood vessel formation.
-
Microvessel Density (MVD): Fix the plugs in formalin, embed in paraffin, and prepare sections. Stain the sections with an antibody against the endothelial cell marker CD31. Quantify the MVD by counting the number of stained vessels per unit area.
-
Table 3: Hypothetical Data from Matrigel Plug Assay
| Treatment Group | Hemoglobin Content (mg/dL) ± SD | Microvessel Density (vessels/mm²) ± SD |
| Vehicle Control | 10.5 ± 1.2 | 85 ± 9 |
| This compound (10 mg/kg) | 6.2 ± 0.8 | 42 ± 6 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 18 ± 4 |
| Positive Control (e.g., Sunitinib) | 4.5 ± 0.7 | 25 ± 5 |
Tumor Xenograft Model
This model assesses the effect of an anti-angiogenic agent on tumor growth and the tumor-associated vasculature.
Detailed Protocol:
-
Tumor Cell Implantation: Implant a suitable tumor cell line (e.g., human colon cancer HCT116, lung cancer A549) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound or vehicle control to the respective groups on a predetermined schedule.
-
Monitoring Tumor Growth: Measure the tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Immunohistochemical Analysis: Fix the tumors, embed them in paraffin, and prepare sections. Stain the sections for CD31 to determine MVD. Additional staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) can provide further insights into the mechanism of action.
Table 4: Hypothetical Data from Tumor Xenograft Model
| Treatment Group | Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Microvessel Density (vessels/mm²) ± SD |
| Vehicle Control | 1500 ± 250 | - | 120 ± 15 |
| This compound (10 mg/kg) | 850 ± 150 | 43 | 75 ± 10 |
| This compound (30 mg/kg) | 400 ± 90 | 73 | 35 ± 8 |
| Positive Control (e.g., Bevacizumab) | 600 ± 120 | 60 | 50 ± 9 |
Conclusion
This compound, with its potent TIE2 inhibitory activity, represents a promising candidate for anti-angiogenic therapy. The experimental frameworks provided in this guide offer a robust approach to confirming and quantifying its in vivo efficacy. By employing standardized models such as the Matrigel plug assay and tumor xenograft studies, and by comparing its performance against other TIE2 inhibitors, researchers can effectively evaluate the therapeutic potential of this compound. Rigorous and well-documented experimental data are paramount for advancing novel anti-angiogenic agents from preclinical research to clinical applications.
References
Reproducibility of Published Findings on SB-633825: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on SB-633825, a potent ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK kinases. The information is compiled from the primary publication by Elkins JM, et al. in Nature Biotechnology 2016 and other relevant studies, offering an objective overview of its biochemical and cellular activities. This document aims to facilitate the reproducibility of the key experiments and provide a clear understanding of the compound's signaling implications.
Quantitative Data Summary
The primary inhibitory activities of this compound against its main kinase targets are summarized below. These values are extracted from the initial characterization of the Published Kinase Inhibitor Set (PKIS).
| Target Kinase | IC50 (nM) | Reference |
| TIE2 (TEK) | 3.5 | [1] |
| LOK (STK10) | 66 | [1] |
| BRK (PTK6) | 150 | [1] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and validation of the published findings.
Kinase Inhibition Assay
The inhibitory activity of this compound was determined using a microfluidic capillary electrophoresis-based enzymatic assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the respective kinase (TIE2, LOK, or BRK), a fluorescently labeled peptide substrate, ATP, and a buffer solution.
-
Compound Addition: Add this compound at varying concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature to allow the kinase to phosphorylate the substrate.
-
Separation and Detection: Separate the phosphorylated and unphosphorylated substrate using capillary electrophoresis.
-
Data Analysis: Quantify the amount of phosphorylated product and calculate the percentage of inhibition at each compound concentration to determine the IC50 value.
Note: The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, can be found in the supplementary materials of Elkins JM, et al., Nat Biotechnol. 2016.
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
The effect of this compound on angiogenesis was assessed by evaluating the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs).
Protocol:
-
Cell Seeding: Coat a 96-well plate with Matrigel and allow it to solidify. Seed HUVECs onto the Matrigel-coated wells.
-
Compound Treatment: Treat the HUVECs with various concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient to allow for tube formation (typically 12-18 hours).
-
Visualization: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Cancer Cell Proliferation Assay (NCI-60 Screen)
The anti-proliferative activity of this compound was evaluated against the NCI-60 panel of 60 human cancer cell lines.
Protocol:
-
Cell Plating: Plate the NCI-60 cell lines in 96-well plates and allow them to attach overnight.
-
Compound Addition: Add this compound at a range of concentrations to the wells.
-
Incubation: Incubate the cells for 48 hours.
-
Cell Viability Measurement: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB), a protein-binding dye.
-
Data Analysis: Measure the optical density to determine the cell viability and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by the primary targets of this compound.
Caption: TIE2 Signaling Pathway Inhibition by this compound.
Caption: LOK (STK10) Signaling Pathway Inhibition by this compound.
Caption: BRK (PTK6) Signaling Pathway Inhibition by this compound.
Reproducibility and Further Research
To date, no studies have been published that explicitly aim to reproduce the findings of Elkins et al. (2016) on this compound. The data presented in this guide is based on the initial comprehensive characterization of the compound. Independent verification of the IC50 values and the cellular effects of this compound by other laboratories would be valuable to strengthen the confidence in these findings. Researchers are encouraged to use the detailed protocols provided herein to conduct their own validation studies. Further investigation into the off-target effects and the in vivo efficacy of this compound would also be crucial for its potential development as a therapeutic agent.
References
A Head-to-Head Comparison of SB-633825 with Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor SB-633825 with a selection of novel inhibitors targeting the same kinases: TIE2, LOK (STK10), and BRK (PTK6). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of the Tyrosine-protein kinase receptor (TIE2), Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK6).[1] It has demonstrated inhibitory activity against cancer cell growth and angiogenesis. With a multi-targeted profile, this compound has also served as a foundational compound for the development of more selective inhibitors.
Comparative Analysis of Kinase Inhibition
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and novel kinase inhibitors against their respective targets. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and variations in assay protocols can influence IC50 values.
TIE2 Inhibition
TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and is a key regulator of angiogenesis and vascular stability.
| Inhibitor | TIE2 IC50 (nM) | Notes |
| This compound | 3.5 | Potent TIE2 inhibitor. |
| Rebastinib (B1684436) (DCC-2036) | 0.058 - 6 | A potent, non-ATP-competitive inhibitor.[2][3][4][5] Also inhibits Abl1.[2][3] |
| BAY-Tie2 (BAY-826) | 0.7 - 1.3 (cellular) | A novel, highly potent, and orally available TIE2 inhibitor.[6] Kd of 1.6 nM.[6][7] |
| Tie2 kinase inhibitor 1 | 250 | A selective, ATP-binding site-targeting inhibitor.[8][9] |
LOK (STK10) Inhibition
LOK (Lymphocyte-oriented kinase), also known as STK10, is a serine/threonine kinase involved in regulating lymphocyte migration and cell cycle.
| Inhibitor | LOK (STK10) IC50 (nM) | Notes |
| This compound | 66 | Moderate inhibitor of LOK. |
| Compound 23 | 850 | A selective, macrocyclic inhibitor targeting the back-pocket of STK10.[10] |
| Compound 31 | 12 | A potent, dual inhibitor of SLK and STK10 based on a maleimide (B117702) scaffold.[11][12] |
BRK (PTK6) Inhibition
BRK (Breast tumor kinase), or PTK6, is a non-receptor tyrosine kinase implicated in the progression of several cancers, including breast and prostate cancer.
| Inhibitor | BRK (PTK6) IC50 (nM) | Notes |
| This compound | 150 | Moderate inhibitor of BRK. |
| XMU-MP-2 | 29.7 (cellular) | A potent inhibitor tested in BRK-transformed Ba/F3 cells.[13] |
| Compound 4f | N/A | Identified as a BRK inhibitor; specific IC50 not detailed in the provided context.[14] |
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways involving TIE2, LOK, and BRK.
Experimental Protocols
The determination of kinase inhibitor potency is typically performed using in vitro kinase assays. While specific parameters may vary between studies, the general workflow is consistent.
General Kinase Inhibition Assay Workflow
Biochemical Kinase Assay (Example Protocol)
-
Reagents :
-
Recombinant human kinase (TIE2, LOK, or BRK)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test inhibitors (this compound and novel inhibitors)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric 33P-ATP)
-
-
Procedure :
-
Serial dilutions of the test inhibitors are prepared in DMSO and then diluted in the assay buffer.
-
The kinase, substrate, and inhibitor are pre-incubated in a microplate well.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method.
-
The percentage of kinase activity inhibition is calculated relative to a control without any inhibitor.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
-
Cellular Kinase Phosphorylation Assay (Example Protocol)
-
Cell Culture :
-
Cells expressing the target kinase (e.g., HUVECs for TIE2, or engineered cell lines) are cultured to sub-confluency.
-
-
Inhibitor Treatment :
-
Cells are treated with various concentrations of the kinase inhibitor for a defined period.
-
-
Cell Lysis :
-
Cells are washed and then lysed to extract cellular proteins.
-
-
Detection of Phosphorylation :
-
The level of phosphorylation of the target kinase or its downstream substrate is measured using techniques such as Western blotting with phospho-specific antibodies or ELISA.
-
-
Data Analysis :
-
The inhibition of phosphorylation is quantified, and cellular IC50 values are calculated.
-
Summary and Conclusion
This compound is a potent inhibitor of TIE2 and a moderate inhibitor of LOK and BRK. The development of novel kinase inhibitors has led to compounds with improved potency and selectivity for these targets.
-
For TIE2 , novel inhibitors like Rebastinib and BAY-Tie2 demonstrate significantly higher potency than this compound, with IC50 values in the low- to sub-nanomolar range.
-
In the case of LOK (STK10) , Compound 31 shows greater potency than this compound, while Compound 23 offers a different mechanism of action by targeting a back-pocket, which may confer greater selectivity.
-
For BRK (PTK6) , XMU-MP-2 exhibits higher cellular potency compared to the biochemical IC50 of this compound.
The choice of inhibitor will depend on the specific research question, including the desired level of potency, selectivity, and the experimental system being used. For studies requiring highly selective inhibition, one of the novel, more target-specific inhibitors may be preferable. However, for broader studies investigating the effects of inhibiting multiple kinases, this compound remains a valuable tool. Researchers should carefully consider the available data and the specific experimental context when selecting a kinase inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]
- 10. STK10 inhibitor 23 | STK10 inhibitor | Probechem Biochemicals [probechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Potent Dual SLK/STK10 Inhibitor Based on a Maleimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Protein Tyrosine Kinase 6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Breast Tumour Kinase (Brk/PTK6) Contributes to Breast Tumour Xenograft Growth and Modulates Chemotherapeutic Responses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming SB-633825 Activity: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
SB-633825 is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, kinases implicated in angiogenesis and cancer cell proliferation.[1] Robust and reliable confirmation of its inhibitory activity requires the use of orthogonal assays. This guide provides a comparative overview of biochemical and cell-based assays to validate the activity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.
Comparison of Assay Formats to Measure this compound Activity
The selection of an appropriate assay is critical for accurately characterizing the potency and mechanism of action of a kinase inhibitor like this compound. Biochemical assays provide a direct measure of enzyme inhibition in a controlled, cell-free environment. In contrast, cell-based assays offer a more physiologically relevant context by assessing the inhibitor's activity within intact cells, accounting for factors such as cell permeability and off-target effects.[2][3] A combination of both approaches provides a comprehensive understanding of the inhibitor's profile.
Table 1: Quantitative Comparison of Orthogonal Assays for TIE2, LOK, and BRK Inhibition
| Target | Primary Assay Type | Orthogonal Assay Type | Readout | Typical Potency (IC50) | Key Considerations |
| TIE2 | Biochemical Kinase Assay (e.g., ADP-Glo) | Cell-Based Phospho-TIE2 Assay (HTRF) | Luminescence / TR-FRET | nM range | Cellular assay confirms target engagement and inhibition of autophosphorylation in a physiological context.[4] |
| LOK (STK10) | Biochemical Kinase Assay (e.g., ADP-Glo) | Western Blot for Phospho-ERM proteins | Chemiluminescence | nM - µM range | Measures inhibition of a key downstream substrate, confirming the functional consequence of LOK inhibition.[5][6] |
| BRK (PTK6) | Biochemical Kinase Assay (e.g., ADP-Glo) | Cell-Based Phospho-STAT3 Assay | Fluorescence/Luminescence | nM - µM range | Assesses the inhibition of a critical downstream signaling pathway involved in cell proliferation.[7][8][9] |
Key Signaling Pathways
To effectively design and interpret orthogonal assays, a clear understanding of the relevant signaling pathways is essential.
Experimental Protocols
Detailed methodologies for key biochemical and cell-based assays are provided below.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Experimental Workflow:
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable buffer containing a final DMSO concentration not exceeding 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase (TIE2, LOK, or BRK), its specific peptide substrate, and the diluted this compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Phospho-TIE2 HTRF Assay
This homogeneous time-resolved fluorescence (HTRF) assay measures the phosphorylation of TIE2 at a specific tyrosine residue (e.g., Tyr992) in a cellular context.[4]
Experimental Workflow:
Methodology:
-
Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) or another TIE2-expressing cell line in a 96-well plate and culture overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 2 hours).
-
Stimulation: If necessary to induce phosphorylation, stimulate the cells with Angiopoietin-1.
-
Cell Lysis: Lyse the cells directly in the well using the lysis buffer provided with the HTRF kit.
-
Detection: Transfer the cell lysate to a 384-well low-volume plate and add the HTRF antibody cocktail containing a Europium cryptate-labeled anti-TIE2 antibody and a d2-labeled anti-phospho-TIE2 (Tyr992) antibody.
-
Incubation: Incubate the plate at room temperature for 4 hours or overnight.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and determine the IC50 value from the dose-response curve.
Protocol 3: Western Blot for Phospho-ERM (p-ERM)
This assay provides a semi-quantitative measure of the phosphorylation of ERM proteins, direct downstream substrates of LOK (STK10).[5][6]
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a prostate cancer cell line like DU145) and treat with various concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERM overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERM signal to a loading control (e.g., β-actin or total ERM).
Protocol 4: Cell-Based Assay for BRK-Mediated STAT3 Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of STAT3, a downstream target of BRK.[7][8]
Methodology:
-
Cell Culture and Treatment: Culture a BRK-positive breast cancer cell line (e.g., T-47D) and treat with this compound at various concentrations.
-
Cell Lysis: After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Detection of Phospho-STAT3: The levels of phosphorylated STAT3 can be measured using several methods:
-
Western Blot: Follow the general Western blot protocol described above using an antibody specific for phospho-STAT3 (e.g., Tyr705).
-
ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT3 and a detection antibody for phospho-STAT3.
-
HTRF/AlphaLISA: Employ a homogeneous proximity-based assay with specific antibodies for total and phospho-STAT3.[11]
-
-
Data Analysis: For all methods, normalize the phospho-STAT3 signal to the total STAT3 signal to account for any changes in protein expression. Determine the IC50 value from the dose-response curve.
By employing a combination of these orthogonal assays, researchers can confidently validate the inhibitory activity of this compound against its targets, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. revvity.com [revvity.com]
- 5. STK10 knockout inhibits cell migration and promotes cell proliferation via modulating the activity of ERM and p38 MAPK in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Putting the BRK on breast cancer: From molecular target to therapeutics [thno.org]
- 8. Brk/PTK6 cooperates with HER2 and Src in regulating breast cancer cell survival and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of SB-633825 in Cancer Cell Line Panels: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitor SB-633825's performance with alternative compounds, supported by experimental data and detailed methodologies. This compound is a potent, ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, kinases implicated in cancer cell growth, survival, and angiogenesis.
Overview of this compound and Its Targets
This compound demonstrates significant inhibitory activity against three key protein kinases:
-
TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2): A receptor tyrosine kinase crucial for angiogenesis (the formation of new blood vessels). The Angiopoietin/Tie2 signaling pathway is a key regulator of vascular development and stability.[1] Dysregulation of this pathway is a hallmark of many cancers, making TIE2 an attractive target for anti-angiogenic therapies.
-
LOK (Lymphocyte-Oriented Kinase; STK10): A serine/threonine kinase involved in various cellular processes.
-
BRK (Breast Tumor Kinase; PTK6): A non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers and implicated in tumor cell proliferation, survival, and migration.
Biochemical assays have established the potency of this compound with IC50 values of 3.5 nM for TIE2, 66 nM for LOK, and 150 nM for BRK.[1][2] Its ability to inhibit these targets suggests potential therapeutic applications in oncology by curbing cancer cell proliferation and inhibiting the blood supply to tumors.
Efficacy of this compound and Alternatives in Cancer Cell Lines
While specific GI50 data from large-scale screenings such as the NCI-60 panel for this compound is not publicly available in a structured format, its inclusion in the Published Kinase Inhibitor Set (PKIS) indicates that such data exists within research consortiums. For a meaningful comparison, this guide presents available data on a relevant alternative TIE2 inhibitor, Rebastinib (DCC-2036) , which has been more extensively characterized in publicly accessible studies.
Table 1: Comparative Efficacy (IC50/GI50 in µM) of Rebastinib in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Rebastinib (DCC-2036) IC50/GI50 (µM) |
| K-562 | Leukemia, Chronic Myelogenous | 0.0055 |
| MCF7 | Breast Cancer | 2.22 |
| MDA-MB-231 | Breast Cancer, Triple-Negative | 1.63 |
Note: Data for Rebastinib is compiled from multiple sources. Direct comparative studies with this compound in the same experimental setup are not currently available in the public domain.
Rebastinib, like this compound, targets the TIE2 kinase. In addition to its anti-angiogenic properties, it has shown efficacy in preclinical models of breast cancer and is being investigated in clinical trials. The data indicates that Rebastinib is particularly potent against the K-562 leukemia cell line.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors like this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and/or alternative inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of the test compound (e.g., this compound) is prepared in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Visualizations
This compound exerts its effects by inhibiting key signaling pathways involved in cancer progression.
The Angiopoietin/Tie2 Signaling Pathway
The Angiopoietin/Tie2 signaling pathway is a critical regulator of angiogenesis. Angiopoietin-1 (Ang1) binding to the TIE2 receptor on endothelial cells promotes vessel maturation and stability. In contrast, Angiopoietin-2 (Ang2), often upregulated in the tumor microenvironment, acts as an antagonist to Ang1, leading to vascular destabilization and promoting angiogenesis in the presence of other factors like VEGF. By inhibiting TIE2, this compound can block the signaling cascade that leads to the formation of new blood vessels that supply tumors with nutrients and oxygen.
Caption: Angiopoietin/Tie2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Testing
The general workflow for evaluating the efficacy of a compound like this compound in a cancer cell line panel is a multi-step process.
Caption: A typical experimental workflow for assessing the efficacy of kinase inhibitors.
References
Literature review of SB-633825 comparative studies
A comprehensive review of the available literature on SB-633825 reveals its potent inhibitory activity against a select group of kinases. This guide provides a comparative analysis of this compound with other known inhibitors of its primary targets, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and development in this area.
Comparative Inhibitory Activity of this compound
This compound is a potent, ATP-competitive inhibitor of TIE2 (TIE kinase with immunoglobulin and EGF homology domains 2), LOK (lymphocyte-oriented kinase, also known as STK10), and BRK (breast tumor kinase, also known as PTK6). The primary inhibitory activities of this compound are summarized below.
| Target Kinase | This compound IC50 |
| TIE2 | 3.5 nM |
| LOK (STK10) | 66 nM |
| BRK (PTK6) | 150 nM |
For a comprehensive understanding of this compound's potency, it is essential to compare its inhibitory activity with that of other compounds targeting the same kinases. The following tables provide a comparative overview based on available data. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
TIE2 Inhibitor Comparison
| Inhibitor | TIE2 IC50 |
| This compound | 3.5 nM |
| Rebastinib (B1684436) | 7 nM (biochemical), 36 nM (cellular)[1][2] |
| Pexmetinib | 18 nM[1] |
| Tie2 kinase inhibitor 1 | 250 nM[1] |
LOK (STK10) Inhibitor Comparison
| Inhibitor | LOK (STK10) IC50/Kᵢ |
| This compound | 66 nM |
| Bosutinib | <10 nM (for most SFKs)[3] |
| Cpd 31 | 12 nM (in vitro)[4] |
| Cpd 41 | 23 nM (in vitro)[4] |
BRK (PTK6) Inhibitor Comparison
| Inhibitor | BRK (PTK6) IC50 |
| This compound | 150 nM |
| Dasatinib | 0.5 nM (for Src)[5] |
| XMU-MP-2 | Not explicitly stated, but effective in vitro and in vivo[6] |
| BRK/PTK6-IN-1 | 3.37 nM[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cellular assays to determine the inhibitory activity of compounds like this compound against its target kinases.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to measure the direct inhibition of kinase activity in a cell-free system.
-
Reagents and Materials :
-
Recombinant human kinase (TIE2, LOK/STK10, or BRK/PTK6)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at a concentration around the Kₘ for the specific kinase)
-
Peptide or protein substrate specific for the kinase
-
Test compound (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure :
-
Add kinase buffer to all wells of the microplate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a suitable plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Cellular Kinase Phosphorylation Assay (General Protocol)
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
-
Reagents and Materials :
-
Cell line expressing the target kinase (e.g., HUVECs for TIE2, breast cancer cell lines for BRK)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Stimulant (e.g., Angiopoietin-1 for TIE2)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the target substrate
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
-
-
Procedure :
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (if necessary) to activate the signaling pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signals and normalize the phosphorylated protein levels to the total protein levels.
-
Calculate the percentage of inhibition of phosphorylation and determine the cellular IC50 value.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways in which TIE2, LOK/STK10, and BRK/PTK6 are involved.
TIE2 Signaling Pathway
Caption: TIE2 signaling pathway activated by Angiopoietin-1, leading to downstream effects on cell survival and angiogenesis.
LOK/STK10 Signaling Pathway
Caption: LOK/STK10 signaling pathway involved in regulating lymphocyte migration and cell cycle progression.
BRK/PTK6 Signaling Pathway
Caption: BRK/PTK6 signaling downstream of EGFR/HER2, impacting cell proliferation, survival, and migration.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Knockout of STK10 promotes the migration and invasion of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmark of SB-633825 Against Clinical TIE2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical TIE2 inhibitor SB-633825 against notable clinical-stage TIE2 inhibitors, including Rebastinib, Regorafenib, and Pexmetinib. The following sections present a comprehensive analysis of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation, supported by available data.
Introduction to TIE2 Inhibition
The TIE2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), play a crucial role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the TIE2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[2] This guide focuses on this compound, a potent ATP-competitive inhibitor of TIE2, and benchmarks it against inhibitors that have progressed to clinical trials.[3][4]
Biochemical Potency and Selectivity
The following tables summarize the available quantitative data for this compound and selected clinical TIE2 inhibitors. It is important to note that the data are compiled from various sources and experimental conditions may differ, warranting caution in direct cross-study comparisons.
Table 1: In Vitro Potency Against TIE2
| Compound | TIE2 IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) |
| This compound | 3.5 | LOK (66), BRK (150)[4] |
| Rebastinib | 0.8 (Abl1WT), 4 (Abl1T315I) | SRC, KDR, FLT3[5] |
| Regorafenib | Not explicitly defined as a primary target with a specific IC50 in most public sources, but inhibits TIE2. | VEGFR1 (13), VEGFR2 (4.2), VEGFR3 (46), PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5)[6] |
| Pexmetinib | 4 (HEK-293 cells) | p38α (18), p38β[7] |
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Key Off-Target Activities |
| This compound | TIE2, LOK, BRK | Information on broader kinase panel screening is limited in the public domain. |
| Rebastinib | Bcr-Abl (including T315I mutant), TIE2, SRC, KDR, FLT3 | Shows activity against a range of kinases but with varying potencies.[5] |
| Regorafenib | Multi-kinase inhibitor targeting VEGFR, PDGFR, FGFR, TIE2, Kit, Ret, and Raf. | Broad-spectrum activity against numerous kinases.[8][9] |
| Pexmetinib | Dual inhibitor of TIE2 and p38 MAPK. | Has been screened against a panel of 220 kinases, showing high potency against TIE2 and p38 MAPK α and β.[10] |
TIE2 Signaling Pathway
The TIE2 signaling pathway is critical for vascular stabilization. Upon binding of its agonist ligand, Angiopoietin-1 (Ang1), TIE2 dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways include the PI3K/Akt pathway, which promotes endothelial cell survival and vascular permeability, and the Ras/MAPK pathway, which is involved in cell proliferation and migration. Angiopoietin-2 (Ang2) acts as a context-dependent antagonist or partial agonist, contributing to vascular destabilization.
Caption: The TIE2 signaling pathway initiated by Angiopoietin binding.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro TIE2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the TIE2 kinase.
Objective: To determine the IC50 value of a test compound against TIE2 kinase.
Materials:
-
Recombinant human TIE2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the TIE2 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TIE2.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular TIE2 Autophosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of TIE2 within a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting Ang1-stimulated TIE2 autophosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing TIE2.
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium for starvation
-
Recombinant human Angiopoietin-1 (Ang1)
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TIE2 (Tyr992) and anti-total-TIE2
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed HUVECs in multi-well plates and grow to near confluence.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the cells with a fixed concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-TIE2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the anti-total-TIE2 antibody to control for protein loading.
-
Quantify the band intensities and normalize the phospho-TIE2 signal to the total-TIE2 signal.
-
Calculate the percent inhibition and determine the IC50 value.
In Vivo Xenograft Tumor Model
This in vivo model assesses the efficacy of a TIE2 inhibitor in a tumor-bearing animal model.
Objective: To evaluate the anti-tumor and anti-angiogenic effects of a test compound in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human tumor cell line that drives angiogenesis (e.g., A498 renal cancer cells)
-
Matrigel or similar basement membrane matrix
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
-
Micro-CT or other imaging modality for assessing vascularization (optional)
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody for microvessel density)
Procedure:
-
Subcutaneously implant human tumor cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route.
-
Measure the tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for histological analysis, such as immunohistochemistry for CD31 to determine microvessel density, providing a measure of angiogenesis.
-
Compare the tumor growth inhibition and microvessel density between the treated and control groups to assess the efficacy of the TIE2 inhibitor.
Experimental Workflow for TIE2 Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a TIE2 inhibitor.
Caption: A standard workflow for the preclinical assessment of TIE2 inhibitors.
Conclusion
This compound demonstrates high potency for TIE2 inhibition in biochemical assays. When compared to clinical-stage TIE2 inhibitors, its selectivity profile appears more focused than multi-kinase inhibitors like Regorafenib, but less is known about its broader kinome profile compared to extensively characterized compounds like Rebastinib and Pexmetinib. The provided experimental protocols offer a framework for conducting head-to-head comparisons to generate a more definitive benchmark of this compound's performance. Such direct comparative studies are essential for accurately positioning this compound within the landscape of emerging TIE2-targeted therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. deciphera.com [deciphera.com]
- 8. researchgate.net [researchgate.net]
- 9. Regorafenib - NCI [dctd.cancer.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Unraveling the In Vitro to In Vivo Correlation of SB-633825: A Comparative Analysis
SB-633825, a potent and ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, has demonstrated significant potential in preclinical research for its ability to inhibit cancer cell growth and angiogenesis. This guide provides a comprehensive comparison of this compound's activity with alternative inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its translational potential.
This comparative analysis delves into the in vitro potency of this compound and correlates it with available in vivo efficacy data for mechanistically similar compounds. By examining its performance against other inhibitors targeting the TIE2, LOK, and BRK signaling pathways, this guide aims to provide a clear perspective on its therapeutic promise.
Data Presentation: A Comparative Look at Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound and selected alternative compounds against their respective target kinases. This quantitative data allows for a direct comparison of potency.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| This compound | TIE2 | 3.5 | [1] |
| LOK (STK10) | 66 | [1] | |
| BRK (PTK6) | 150 | [1] | |
| Rebastinib (B1684436) | TIE2 | 0.63 | [2] |
| Dasatinib (B193332) | BRK (PTK6) | - | - |
| Compound 31 | LOK (STK10), SLK | - | [3] |
In Vivo Efficacy: Translating In Vitro Potency to Preclinical Models
While specific in vivo tumor growth inhibition data for this compound is not publicly available in the reviewed literature, we can infer its potential by examining the in vivo performance of other inhibitors targeting the same kinases.
TIE2 Inhibition in Breast Cancer Models:
Rebastinib, a potent TIE2 inhibitor, has been evaluated in a PyMT syngeneic breast cancer model. Oral administration of 10 mg/kg of Rebastinib twice weekly resulted in a significant reduction in vascular permeability and tumor cell intravasation[2]. In another study using an orthotopic mouse model of metastatic mammary carcinoma, Rebastinib was shown to reduce tumor growth and metastasis[4]. These findings highlight the potential of TIE2 inhibition as a therapeutic strategy in breast cancer.
BRK Inhibition in Glioblastoma and Thyroid Cancer Models:
Dasatinib, a multi-kinase inhibitor that targets BRK, has demonstrated efficacy in preclinical cancer models. In a U87MG cell line-based orthotopic xenograft model of glioblastoma, Dasatinib treatment led to a significant attenuation of tumor growth[5]. Furthermore, Dasatinib has shown cytostatic activity against thyroid cancer cell lines with RET/PTC rearrangement and KRAS mutation both in vitro and in vivo[6].
LOK/STK10 in Cancer:
Studies on specific and potent LOK/STK10 inhibitors in in vivo cancer models are still emerging. However, research suggests that STK10 knockout in a prostate cancer cell line promoted the growth of tumor xenografts, indicating a potential tumor-suppressive role for STK10 in this context[7]. Conversely, the development of dual inhibitors of SLK and STK10, such as compound 31, suggests a therapeutic interest in targeting these kinases[3].
Experimental Protocols: Methodologies for Kinase Inhibition and In Vivo Studies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general method for determining the IC50 values of kinase inhibitors and can be adapted for TIE2, LOK, and BRK.
Materials:
-
Purified recombinant kinase (TIE2, LOK, or BRK)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
Add the diluted test compound or vehicle control (DMSO) to the assay plate.
-
Add a mixture of the purified kinase and its substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature.
-
-
Initiation of Kinase Reaction: Add an ATP solution to each well to start the reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then produces a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This is a general protocol for evaluating the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Materials:
-
Cancer cell line (e.g., U87MG for glioblastoma, Cal62 for thyroid cancer)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (or other appropriate vehicle)
-
Test compound (e.g., Dasatinib)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable vehicle, such as a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Data Analysis:
-
Measure the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Angiopoietin/TIE2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.
Caption: Experimental Workflow for In Vivo Tumor Xenograft Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and neuroendocrine pancreatic tumors [infoscience.epfl.ch]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo, ex vivo and in vitro dasatinib activity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of dasatinib against thyroid cancer cell lines in vitro and a xenograft model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SB-633825's Kinase Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of SB-633825 with an alternative kinase inhibitor, Rebastinib (B1684436) (DCC-2036). The information is compiled from publicly available experimental data to offer an independent verification of this compound's performance.
Executive Summary
This compound is a potent inhibitor of TIE2, LOK (STK10), and BRK kinases. To provide a comprehensive understanding of its selectivity, this guide compares its activity with Rebastinib, another potent TIE2 inhibitor with a broader publicly available kinase inhibition profile. While a direct head-to-head screen across a comprehensive kinase panel under identical conditions is not publicly available, this guide synthesizes existing data to facilitate an informed comparison. The data suggests that while both compounds potently inhibit TIE2, they exhibit distinct off-target profiles.
Data Presentation: Kinase Inhibition Profile
The following tables summarize the available quantitative data for this compound and Rebastinib against a panel of kinases. It is important to note that the data for each compound may have been generated using different assay platforms, which should be considered when making a direct comparison.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| TIE2 | 3.5[1] |
| LOK (STK10) | 66[1] |
| BRK (PTK6) | 150[1] |
Table 2: Kinase Inhibition Profile of Rebastinib (DCC-2036)
| Kinase Target | IC50 (nM) |
| TIE2 | 0.63[1] |
| TRKA | 0.17 |
| TRKB | 0.42 |
| TRKC | 2.74 |
| BCR-ABL | Not specified in the provided search results |
| SRC | Not specified in the provided search results |
| LYN | Not specified in the provided search results |
| FGR | Not specified in the provided search results |
| HCK | Not specified in the provided search results |
| KDR | Not specified in the provided search results |
| FLT3 | Not specified in the provided search results |
Note: This data is from a screen of Rebastinib against a panel of 300 human kinases.[1] The table highlights some of the key kinases inhibited by Rebastinib. For a complete list, refer to the original publication.
Experimental Protocols
A detailed experimental protocol for a representative kinase screening assay, KINOMEscan, is provided below. This methodology is widely used in the industry to determine kinase inhibitor selectivity.
KINOMEscan™ Assay Protocol (Representative)
The KINOMEscan™ platform is based on a competition binding assay. The core components of the assay are:
-
DNA-tagged kinase: A specific kinase of interest is fused to a unique DNA tag.
-
Immobilized ligand: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Test compound: The inhibitor being profiled (e.g., this compound or Rebastinib).
Assay Principle:
The assay measures the ability of a test compound to compete with the immobilized ligand for binding to the kinase's active site.
Procedure:
-
Reaction Setup: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a buffer solution in the wells of a microplate. A range of concentrations of the test compound is typically used to determine the dissociation constant (Kd).
-
Incubation: The reaction is incubated to allow the binding equilibrium to be reached.
-
Washing: Unbound kinase is washed away, while the kinase bound to the immobilized ligand is retained.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of captured kinase indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase. The data is then used to calculate the dissociation constant (Kd) or the percentage of control, providing a quantitative measure of the inhibitor's potency and selectivity.[2][3][4][5][6][7][8][9][10]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with the primary targets of this compound.
Caption: TIE2 Signaling Pathway.
Caption: LOK (STK10) Signaling Pathway.
Caption: BRK (PTK6) Signaling Pathway.
Experimental Workflow
Caption: Kinase Profiling Workflow.
Conclusion
This guide provides a comparative overview of the kinase selectivity of this compound and Rebastinib based on available data. This compound is a potent inhibitor of TIE2, LOK, and BRK. Rebastinib also potently inhibits TIE2 but has a distinct off-target profile that includes members of the TRK family and other kinases.
For a definitive and direct comparison of the selectivity of these two compounds, a head-to-head screening against a comprehensive kinase panel using the same assay platform and under identical experimental conditions is highly recommended. Such a study would provide a more precise and reliable assessment of their relative selectivity and potential for off-target effects, which is critical for their development and application as research tools or therapeutic agents. Researchers are encouraged to consult the primary literature for more detailed information and to consider conducting such direct comparative studies to guide their research and development efforts.
References
- 1. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 7. chayon.co.kr [chayon.co.kr]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Safety Operating Guide
Essential Safety & Disposal Procedures for SB-633825
This document provides critical guidance for the safe handling and disposal of SB-633825, a potent ATP-competitive inhibitor of TIE2, LOK (STK10), and BRK, intended for laboratory research use by qualified professionals. Adherence to these procedures is essential for personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from analogous kinase inhibitors suggest that it should be handled as a potentially hazardous substance. The following GHS hazard classifications for a similar compound, Tie2 kinase inhibitor 1, should be considered as a precautionary measure:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a suitable respirator is recommended.
Quantitative Data Summary
This compound is a multi-kinase inhibitor with the following reported IC50 values, indicating its potency against specific kinase targets.[1][2]
| Target Kinase | IC50 (nM) |
| TIE2 | 3.5 |
| LOK (STK10) | 66 |
| BRK (PTK6) | 150 |
Experimental Protocol: Reconstitution and Storage
For experimental use, this compound is typically supplied as a solid.
Reconstitution Protocol:
-
Preparation: Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.
-
Procedure: To create a 10 mM stock solution, for example, add the appropriate volume of DMSO to the vial containing the solid compound. Vortex briefly to ensure complete dissolution.
-
Storage of Stock Solutions:
-
Store at -20°C for up to one year.
-
For long-term storage (up to two years), store at -80°C.[1]
-
This compound Disposal Workflow
Proper disposal is critical to prevent environmental contamination and ensure compliance with local regulations. The following workflow outlines the required steps for the disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste streams.
Detailed Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound and any materials used for weighing or transfer (e.g., weigh paper, contaminated wipes) in a dedicated, sealed container labeled for solid chemical waste.
-
Contaminated Sharps & Labware: Needles, pipette tips, and other contaminated disposable labware should be placed in a designated sharps container or a clearly labeled solid waste container.
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous waste containing this compound in a dedicated, leak-proof container for hazardous aqueous waste.
-
Solvent Solutions: Collect stock solutions (e.g., in DMSO) and other organic solvent waste in a separate, appropriate solvent waste container. Do not mix with aqueous waste.
-
-
-
Container Management:
-
Use only chemically compatible containers.
-
Keep containers securely closed when not in use.
-
Ensure all containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Storage:
-
Final Disposal:
-
Disposal of contents and containers must be conducted in accordance with all applicable local, state, and federal regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and final disposal.
-
Spill and Exposure Procedures
-
In Case of Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
In Case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[3]
-
In Case of Ingestion: Rinse mouth.[3] Seek immediate medical attention.
-
In Case of a Spill: Avoid generating dust. Wear appropriate PPE, absorb the spill with inert material, and collect it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
